molecular formula C16H19NO B090726 N,N-Dibenzylethanolamine CAS No. 101-06-4

N,N-Dibenzylethanolamine

Cat. No.: B090726
CAS No.: 101-06-4
M. Wt: 241.33 g/mol
InChI Key: WTTWSMJHJFNCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzylethanolamine is a versatile chemical intermediate of significant value in advanced chemical synthesis and materials science. Its primary research application is as a protected amine initiator in the ring-opening polymerization of ethylene oxide for the large-scale synthesis of heterobifunctional polyethylene glycols (PEGs) with tightly controlled molecular weights . This process is critical for creating tailored polymers for biomedical and bioconjugation applications. The selection of an appropriate base is crucial for successful polymerization when using this compound, highlighting its specialized utility in sophisticated polymerization methodologies . Beyond polymer chemistry, this chemical serves as a critical building block in pharmaceutical research and development, where it is utilized in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) . Its structural properties also make it a compound of interest in organic synthesis and chemical manufacturing, supporting innovation across various industrial research segments . This product is intended for use in a controlled laboratory environment by qualified personnel. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(dibenzylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTWSMJHJFNCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059224
Record name Ethanol, 2-[bis(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-06-4
Record name 2-[Bis(phenylmethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibenzylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[bis(phenylmethyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[bis(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[bis(phenylmethyl)amino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIBENZYLETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4SS2HU537
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Dibenzylethanolamine: Mechanisms, Pathways, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis of N,N-Dibenzylethanolamine, a crucial intermediate in the development of pharmaceuticals and other fine chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic methodologies, offering field-proven insights into the reaction mechanisms, experimental choices, and validation protocols.

Introduction: The Significance of this compound

This compound (DBELA), with the chemical formula C₁₆H₁₉NO, is a tertiary amine featuring two benzyl groups and a hydroxyethyl group attached to a central nitrogen atom.[1] This unique structure makes it a valuable building block in organic synthesis. Its analogs and derivatives are recognized for their roles as precursors to biologically active molecules, including potential therapeutic agents.[2] The presence of the bulky benzyl groups provides steric hindrance and influences the molecule's reactivity and physical properties, while the hydroxyl group offers a site for further functionalization. This combination of features makes DBELA and related compounds valuable intermediates in medicinal chemistry and drug discovery.[2]

Core Synthetic Pathways: A Mechanistic Exploration

The synthesis of this compound is primarily achieved through two robust and widely employed methods: N-alkylation of ethanolamine and reductive amination . The choice between these pathways often depends on the availability of starting materials, desired scale, and specific purity requirements.

N-Alkylation of Ethanolamine with Benzyl Halides

This direct approach is one of the most common methods for synthesizing this compound. The reaction proceeds via a nucleophilic substitution mechanism.

Mechanism: The nitrogen atom of ethanolamine, acting as a nucleophile, attacks the electrophilic benzylic carbon of a benzyl halide (typically benzyl chloride or benzyl bromide). This results in the displacement of the halide ion and the formation of a new carbon-nitrogen bond. To achieve the desired N,N-dibenzylation, this process occurs sequentially. The initial reaction forms N-benzylethanolamine, which then undergoes a second alkylation with another equivalent of the benzyl halide.

A base is crucial in this reaction to neutralize the hydrogen halide byproduct formed during each alkylation step.[3] The removal of this acidic byproduct drives the equilibrium towards the product side. Common bases include inorganic carbonates (e.g., sodium carbonate, potassium carbonate) or organic amines.

Reaction Pathway Visualization:

N_Alkylation_Pathway Ethanolamine Ethanolamine (H₂NCH₂CH₂OH) Intermediate N-Benzylethanolamine (C₆H₅CH₂NHCH₂CH₂OH) Ethanolamine->Intermediate SN2 Reaction BenzylHalide1 Benzyl Halide (C₆H₅CH₂X) BenzylHalide1->Intermediate Base1 Base Base1->Intermediate Product This compound ( (C₆H₅CH₂)₂NCH₂CH₂OH ) Intermediate->Product SN2 Reaction BenzylHalide2 Benzyl Halide (C₆H₅CH₂X) BenzylHalide2->Product Base2 Base Base2->Product

Caption: N-Alkylation pathway for the synthesis of this compound.

Causality Behind Experimental Choices: The use of an excess of ethanolamine can favor the formation of the mono-alkylated product, N-benzylethanolamine.[4] Conversely, to drive the reaction towards the desired di-substituted product, a stoichiometric excess of the benzyl halide is often employed. The choice of solvent is also critical; polar aprotic solvents like dichloromethane or toluene are frequently used to facilitate the dissolution of reactants and intermediates.[5][6]

Reductive Amination

Reductive amination offers a more controlled alternative to direct alkylation, often minimizing the formation of over-alkylation byproducts.[7] This "one-pot" method involves the reaction of an aldehyde (benzaldehyde) with an amine (ethanolamine) in the presence of a reducing agent.

Mechanism: The reaction proceeds in two key steps. First is the formation of an imine or, more accurately in this case, an iminium ion intermediate. The nitrogen of ethanolamine attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form a C=N double bond. This is followed by a second nucleophilic attack of another ethanolamine molecule on the imine, or more likely, the reaction of the initially formed N-benzylethanolamine with another molecule of benzaldehyde to form an iminium ion. The in-situ reduction of this iminium ion by a suitable reducing agent yields the final tertiary amine.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd/C).[8][9] Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde.[7]

Reaction Pathway Visualization:

Reductive_Amination_Pathway Ethanolamine Ethanolamine (H₂NCH₂CH₂OH) Intermediate1 N-Benzylethanolamine (C₆H₅CH₂NHCH₂CH₂OH) Ethanolamine->Intermediate1 Benzaldehyde1 Benzaldehyde (C₆H₅CHO) Benzaldehyde1->Intermediate1 Reductive Amination Step 1 IminiumIon Iminium Ion Intermediate [(C₆H₅CH)₂=N⁺H(CH₂CH₂OH)] Intermediate1->IminiumIon Benzaldehyde2 Benzaldehyde (C₆H₅CHO) Benzaldehyde2->IminiumIon Iminium Ion Formation Product This compound ( (C₆H₅CH₂)₂NCH₂CH₂OH ) IminiumIon->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product

Caption: Reductive amination pathway for this compound synthesis.

Experimental Protocols and Data

The following protocols are based on established and optimized procedures, providing a self-validating system for the synthesis and purification of this compound.

Protocol 1: Synthesis via N-Alkylation

This procedure is adapted from a common industrial method for the synthesis of N-benzylethanolamines.[8]

Materials:

  • Ethanolamine

  • Benzyl chloride

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Toluene

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanolamine (e.g., 3 equivalents) and anhydrous sodium carbonate (e.g., 2.2 equivalents) to toluene.

  • With vigorous stirring, slowly add benzyl chloride (1 equivalent) to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to 90-95°C and maintain for 1-2 hours.[8]

  • Monitor the reaction progress by Gas Chromatography (GC) until the benzyl chloride is consumed (<0.5%).[8]

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with deionized water and then with brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation.

Quantitative Data Summary (N-Alkylation):

ParameterValueReference
Reactant Molar Ratio Benzyl Chloride : Ethanolamine : Base
(Benzyl Chloride : N-Methylethanolamine : Base for analog)1 : 3 : 1.2[3]
Reaction Temperature 90–95°C[8]
Reaction Time 1-2 hours (after addition)[8]
Product Purity (by GC) 99.2%[8]
Yield 94.5%[8]
Protocol 2: Synthesis via Reductive Amination

This protocol is a generalized procedure based on established reductive amination methods.[8]

Materials:

  • Benzaldehyde

  • Ethanolamine

  • Palladium on carbon (Pd/C, e.g., 3% w/w)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • To a high-pressure reaction vessel, add benzaldehyde (e.g., 1 equivalent), ethanolamine (e.g., 2 equivalents), anhydrous potassium carbonate, and methanol.

  • Add the Pd/C catalyst to the mixture.

  • Seal the vessel, evacuate, and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 1 MPa.

  • Stir the reaction mixture at 50°C for 6 hours, maintaining the hydrogen pressure.[8]

  • After the reaction, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the methanol from the filtrate by distillation at atmospheric pressure.

  • Purify the resulting crude product by vacuum distillation.

Quantitative Data Summary (Reductive Amination):

ParameterValueReference
Reactant Molar Ratio Benzaldehyde : Ethanolamine
(Benzaldehyde : Ethanolamine)1 : 2.06[8]
Catalyst 3% Pd/C[8]
Reaction Temperature 50°C[8]
Hydrogen Pressure 1 MPa[8]
Reaction Time 6 hours[8]
Product Purity (by GC) 96.8%[8]
Yield 93.3%[8]

Purification and Characterization: Ensuring Product Integrity

A critical aspect of synthesis is the rigorous purification and characterization of the final product to ensure it meets the required standards for subsequent applications.

Purification

Vacuum Distillation: This is the primary method for purifying this compound, which is a liquid at room temperature.[8] It effectively removes non-volatile impurities and unreacted starting materials with different boiling points.

Recrystallization: For this compound that is solid at room temperature or for purification of solid derivatives, recrystallization is a powerful technique. The choice of solvent is crucial and should be determined empirically. A good solvent will dissolve the compound when hot but not when cold.[10] Common solvent systems for amines include ethanol/water mixtures, hexane/ethyl acetate, or toluene.[11]

Characterization

Analytical Workflow Visualization:

Characterization_Workflow Crude_Product Crude This compound Purification Purification (Vacuum Distillation) Crude_Product->Purification Pure_Product Pure This compound Purification->Pure_Product NMR ¹H and ¹³C NMR (Structural Confirmation) Pure_Product->NMR FTIR FTIR Spectroscopy (Functional Group ID) Pure_Product->FTIR GCMS GC-MS (Purity & MW Confirmation) Pure_Product->GCMS

Caption: Analytical workflow for the characterization of this compound.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of the synthesized molecule.

  • ¹H NMR: The proton NMR spectrum will provide information about the number and types of protons and their neighboring environments. Key expected signals include:

    • A multiplet in the aromatic region (around 7.2-7.4 ppm) corresponding to the protons of the two benzyl groups.[12]

    • A singlet for the two benzylic methylene (-CH₂-) groups.

    • Triplets for the two methylene groups of the ethanolamine backbone.

    • A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H stretch: A broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl group, indicating hydrogen bonding.[4]

  • C-H stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.[4]

  • C-N stretch: A stretching vibration for the C-N bond of the tertiary amine can be expected in the 1020-1250 cm⁻¹ region.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene rings.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of the sample and confirming its molecular weight.[13] The gas chromatogram will show a major peak for this compound, and the area of this peak relative to any impurity peaks provides a measure of purity.[14] The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.33 g/mol ), along with characteristic fragmentation patterns.[1]

Conclusion

The synthesis of this compound can be reliably achieved through either N-alkylation of ethanolamine or reductive amination of benzaldehyde and ethanolamine. The choice of method will be dictated by factors such as scale, cost, and available equipment. This guide has provided a detailed examination of the underlying mechanisms and practical, field-tested protocols for both synthetic routes. Adherence to these robust procedures, coupled with rigorous purification and comprehensive characterization, will ensure the production of high-purity this compound suitable for the demanding applications in pharmaceutical research and development.

References

Spectroscopic data for N,N-Dibenzylethanolamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N,N-Dibenzylethanolamine

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 101-06-4) is a tertiary amine with significant applications in organic synthesis and as a precursor in the development of pharmaceutical compounds and other complex molecules.[1][2] Its molecular structure, comprising two benzyl groups and a primary alcohol, necessitates rigorous characterization to confirm identity, purity, and structural integrity.[3] This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the definitive analysis of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying scientific rationale for the experimental protocols and data interpretation.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H (proton) and ¹³C NMR provide a complete map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of every atom in the molecule.

The Rationale Behind NMR Experimental Design

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for nonpolar to moderately polar organic compounds and its residual solvent peak does not typically interfere with the signals of interest for this compound. Proton-decoupled ¹³C NMR is employed to simplify the spectrum to a series of single peaks, where each peak corresponds to a unique carbon environment.[4] Further analysis using 2D NMR techniques such as COSY and HSQC can be used to definitively assign proton-proton and proton-carbon correlations, respectively.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of high-purity this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.[6]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Employ a relaxation delay of 1-2 seconds and acquire 16-32 scans to ensure a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to simplify carbon signals into singlets.[5]

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Expected Spectra

The structure of this compound (C₁₆H₁₉NO) suggests a distinct set of signals in both ¹H and ¹³C NMR spectra.[7] The presence of two magnetically equivalent benzyl groups simplifies the aromatic region of the spectra.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom Label(s) (See Fig. 1)Predicted ¹H Chemical Shift (ppm), MultiplicityPredicted ¹³C Chemical Shift (ppm)
1~7.20-7.40, multiplet (10H)~128.5 (ortho), ~128.2 (meta), ~127.0 (para)
2-~139.0 (quaternary)
33.63, singlet (4H)~58.0
42.65, triplet (2H)~55.0
53.60, triplet (2H)~60.0
6 (OH)~2.5-3.5, broad singlet (1H)-

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary based on solvent and concentration.

  • ¹H NMR Interpretation: The aromatic protons on the two benzyl groups (1) are expected to appear as a complex multiplet in the 7.2-7.4 ppm region. The four benzylic protons (3) are chemically equivalent and should appear as a sharp singlet around 3.63 ppm. The two methylene groups of the ethanolamine backbone (4 and 5) will appear as triplets due to coupling with each other. The hydroxyl proton (6) signal is often broad and its chemical shift can vary depending on concentration and temperature.

  • ¹³C NMR Interpretation: The aromatic region will show three distinct signals for the ortho, meta, and para carbons, along with a weaker signal for the quaternary ipso-carbon (2).[4] The four aliphatic carbons (3, 4, 5) will be clearly resolved in the upfield region of the spectrum, consistent with their attachment to nitrogen and oxygen atoms.

Visualization: Molecular Structure and NMR Assignments

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Clean_Crystal->Background_Scan Add_Sample Apply Sample Drop Background_Scan->Add_Sample Acquire_Spectrum Acquire Sample Spectrum Add_Sample->Acquire_Spectrum Final_Spectrum Final IR Spectrum Acquire_Spectrum->Final_Spectrum G M This compound [M]⁺˙ m/z = 241 F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 M->F91 Benzylic Cleavage F210 [M - CH₂OH]⁺ m/z = 210 M->F210 Loss of •CH₂OH

References

Physical and chemical properties of N,N-Dibenzylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dibenzylethanolamine (DBEA), a tertiary amino alcohol, is a significant compound with a versatile chemical profile that makes it a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring two bulky benzyl groups and a reactive hydroxyl moiety, dictates its distinct physical and chemical properties. This guide provides a comprehensive exploration of these properties, offering insights into its molecular structure, physicochemical characteristics, spectroscopic signature, and chemical reactivity. Furthermore, it details common synthetic pathways and analytical methodologies, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.

Chemical Identity and Molecular Structure

This compound is systematically named 2-(dibenzylamino)ethan-1-ol. It is registered under CAS Number 101-06-4.[1][2][3][4][5] The molecule consists of an ethanolamine backbone where the nitrogen atom is disubstituted with two benzyl groups.

Molecular Formula: C₁₆H₁₉NO[1][5][6]

Molecular Weight: 241.33 g/mol [1][5][6]

The structure of DBEA imparts a combination of steric hindrance and chemical reactivity. The two voluminous benzyl groups attached to the nitrogen atom sterically shield the amine, influencing its nucleophilicity and basicity. Concurrently, the primary hydroxyl group remains accessible for a variety of chemical transformations, while the nitrogen's lone pair of electrons allows for characteristic amine reactions.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and solubility of DBEA are direct consequences of its molecular structure. The presence of the polar hydroxyl group allows for hydrogen bonding, while the large, nonpolar benzyl groups contribute to its solubility in organic solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 101-06-4[1][6]
Molecular Formula C₁₆H₁₉NO[1][6]
Molecular Weight 241.33 g/mol [1][6]
Appearance White or colorless to light yellow powder, lump, or clear liquid[7]
Melting Point 38°C[6][7]
Boiling Point 206°C at 15 mmHg[6][7]
Density 1.06 g/cm³[6][7]
pKa 14.73 ± 0.10 (Predicted)[7]
Flash Point 38°C[7]

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and structural elucidation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons of the benzyl groups, the methylene protons of the benzyl and ethanolamine moieties, and the hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for the aromatic carbons, the benzylic carbons, and the carbons of the ethanolamine backbone.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic portions are also observed, as well as C-N and C-O stretching bands.

  • Mass Spectrometry (MS): Mass spectral analysis, typically using techniques like GC-MS, confirms the molecular weight of the compound.[1] The fragmentation pattern can provide further structural information.

Chemical Properties and Reactivity

The reactivity of DBEA is governed by its two primary functional groups: the tertiary amine and the primary alcohol.

  • Basicity: The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic. However, the steric hindrance from the two bulky benzyl groups can modulate its reactivity as a base and a nucleophile compared to less substituted amines.

  • Reactions of the Hydroxyl Group: The primary alcohol is readily functionalized. It can undergo:

    • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

    • Etherification: Reaction with alkyl halides under basic conditions to form ethers.

    • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and oxidizing agent used.

  • N-Dealkylation: Under certain catalytic conditions, one or both benzyl groups can be cleaved.

Synthesis and Manufacturing

A common laboratory-scale synthesis of this compound involves the N-alkylation of ethanolamine.[8] A more direct and widely used method is the reaction of dibenzylamine with an appropriate two-carbon electrophile.

One established synthetic route involves the reaction of dibenzylamine with ethylene carbonate.[9] This method provides a high yield of the desired product.[9]

Caption: General workflow for the synthesis of DBEA.[9]

Applications in Research and Drug Development

The structural motifs within this compound make it a versatile building block in medicinal chemistry. While DBEA itself may not be the active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic properties. For instance, related N-benzylethanolamine structures are used in the synthesis of imidazoles, which can act as potent antagonists for receptors like the calcitonin gene-related peptide (CGRP) receptor.[10] They are also used in preparing fragments for histone deacetylase (HDAC) inhibitors.[10]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a DBEA sample. The specific parameters may require optimization based on the available instrumentation and potential impurities.

1. Objective: To determine the purity of an this compound sample by quantifying the main peak area relative to the total peak area.

2. Materials and Reagents:

  • This compound sample
  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade water
  • Formic acid (or other suitable modifier)
  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • HPLC system equipped with a UV-Vis detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Standard Preparation:
  • Accurately weigh approximately 10 mg of the DBEA reference standard into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of ~1 mg/mL.
  • Sample Preparation:
  • Prepare the sample in the same manner as the standard.
  • Chromatographic Conditions:
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detector Wavelength: 254 nm (or wavelength of maximum absorbance for DBEA)
  • Column Temperature: 30°C
  • Gradient Program:
  • 0-2 min: 50% B
  • 2-15 min: 50% to 95% B
  • 15-18 min: 95% B
  • 18-18.1 min: 95% to 50% B
  • 18.1-25 min: 50% B (re-equilibration)
  • Data Analysis:
  • Integrate all peaks in the chromatogram.
  • Calculate the area percentage of the main DBEA peak relative to the total area of all peaks.
  • Purity (%) = (Area of DBEA Peak / Total Area of All Peaks) x 100

5. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It is also very toxic to aquatic life.[1] When handling this chemical, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest due to its dual functionality, which allows for a wide range of chemical modifications. A thorough understanding of its physical properties, such as its melting point and solubility, combined with knowledge of its spectroscopic characteristics and chemical reactivity, is essential for its successful application in synthetic chemistry. For professionals in drug discovery and development, DBEA represents a valuable scaffold and intermediate for creating novel therapeutic agents. Proper analytical control and adherence to safety protocols are paramount when working with this versatile chemical.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of N,N-Dibenzylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dibenzylethanolamine is a tertiary amine with significant applications in organic synthesis and as a precursor in the development of pharmacologically active compounds. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, understanding its interaction with biological targets, and controlling its solid-state properties. This technical guide provides a comprehensive analysis of the molecular geometry and potential crystal structure of this compound. In the absence of a publicly available experimental crystal structure, this guide employs a multi-faceted approach, integrating theoretical modeling through computational chemistry with available spectroscopic data to elucidate its structural characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereochemical and conformational properties of this versatile molecule.

Introduction

This compound, also known as 2-(dibenzylamino)ethanol, is an organic compound with the molecular formula C₁₆H₁₉NO.[1][2][3] Its structure features a central nitrogen atom bonded to two benzyl groups and an ethanol group, rendering it a sterically hindered tertiary amine and a primary alcohol. This bifunctionality makes it a valuable building block in organic synthesis, notably as a catalyst and as a precursor for more complex molecules.

The molecular architecture of this compound, particularly the orientation of the bulky benzyl groups and the hydrogen-bonding capability of the hydroxyl group, dictates its chemical behavior and its packing in the solid state. A precise understanding of its molecular geometry, including bond lengths, bond angles, and torsional angles, is crucial for designing synthetic routes and for structure-activity relationship (SAR) studies in medicinal chemistry.

Synthesis of this compound

A reliable synthesis of this compound is essential for its application in research and development. A common and effective method involves the N-alkylation of dibenzylamine with a protected ethanolamine equivalent, such as ethylene carbonate.

Synthetic Protocol: N-Alkylation of Dibenzylamine

This protocol is adapted from established procedures for the synthesis of N,N-disubstituted ethanolamines.[7]

Reaction Scheme:

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dibenzylamine (1.0 equivalent), ethylene carbonate (2.0 equivalents), and a phase-transfer catalyst such as tetraethylammonium iodide (0.33 equivalents).

  • Reaction Execution: Heat the reaction mixture to 140°C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 24-30 hours, often forming a suspension.

  • Work-up and Extraction: Upon completion, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Extract with a 0.5 M aqueous solution of sodium hydroxide to remove any unreacted ethylene carbonate and other acidic impurities. The aqueous layer is then back-extracted with ethyl acetate.

  • Purification: Combine the organic layers and wash twice with a saturated brine solution to remove water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be purified by column chromatography on silica gel, typically using a solvent system such as ethyl acetate/hexane (e.g., a 1:2 v/v mixture), to afford the pure product as an oil or a low-melting solid.[7]

Molecular Geometry and Conformational Analysis

In the absence of experimental crystallographic data, the molecular geometry of this compound can be reliably predicted using computational chemistry methods. Density Functional Theory (DFT) is a powerful tool for optimizing molecular geometries and calculating conformational energies.

Computational Methodology

A typical workflow for the conformational analysis of a flexible molecule like this compound is outlined below.

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Explore conformational space C Geometry Optimization of Stable Conformers (DFT) B->C Refine low-energy conformers D Frequency Calculation and Thermodynamic Analysis C->D Verify minima and obtain energies E Analysis of Molecular Properties (Bond Lengths, Angles, etc.) D->E Extract geometric parameters

Caption: Workflow for computational conformational analysis.

Protocol for Computational Analysis:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to identify a set of low-energy conformers.

  • DFT Optimization: The identified low-energy conformers are then subjected to geometry optimization using a higher level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set. This provides accurate molecular geometries.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

Predicted Molecular Geometry

The key structural features of this compound are the two bulky benzyl groups and the flexible ethanolamine side chain. The conformational flexibility arises from the rotation around several single bonds, primarily the C-C and C-N bonds.

Key Torsional Angles:

  • τ₁ (O-C-C-N): This torsion angle determines the orientation of the hydroxyl group relative to the nitrogen atom. A gauche conformation is generally favored in ethanolamines due to the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen lone pair.

  • τ₂ (C-C-N-C_benzyl): These torsion angles define the orientation of the benzyl groups relative to the ethanolamine backbone.

  • τ₃ (C-N-C_benzyl-C_phenyl): These torsion angles describe the rotation of the phenyl rings.

The overall shape of the molecule is expected to be globular, with the benzyl groups creating a hydrophobic pocket around the tertiary amine. The hydroxyl group is likely to be exposed at the periphery, available for intermolecular interactions.

Predicted Bond Lengths and Angles:

The bond lengths and angles are expected to be within the standard ranges for similar organic molecules. Representative predicted values are summarized in the table below.

Bond/AnglePredicted Value
C-N (amine)~1.47 Å
C-O (alcohol)~1.43 Å
C-C (aliphatic)~1.53 Å
C-N-C (angle)~110-112°
C-C-O (angle)~109°
C-C-N (angle)~112°

Spectroscopic Characterization

Spectroscopic techniques provide valuable experimental data that can be used to confirm the identity and purity of this compound and to infer details about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, and the two methylene groups of the ethanolamine moiety. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. A known ¹³C NMR spectrum for this compound in chloroform-d shows the following key chemical shifts, which are consistent with the proposed structure.[8]

Carbon AtomChemical Shift (δ, ppm)
C_ipso (phenyl)~139.5
C_ortho/meta/para (phenyl)~128-129
CH₂ (benzylic)~58.5
N-CH₂~54.5
O-CH₂~59.5
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C-H Stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks in the 2850-3000 cm⁻¹ region.

  • C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (primary alcohol): A strong band around 1050 cm⁻¹.

  • C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (MW = 241.33 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 241. The fragmentation pattern would likely involve the loss of fragments such as the hydroxyl group, the ethanol group, and cleavage at the benzylic position to give the stable benzyl cation (m/z = 91) or the dibenzylaminomethyl cation.

Crystal Structure and Intermolecular Interactions

While an experimental crystal structure is not available, we can predict the likely packing arrangement and key intermolecular interactions based on the molecular geometry of this compound.

G cluster_0 Molecule A cluster_1 Molecule B A_OH O-H B_N N A_OH->B_N O-H···N Hydrogen Bond A_N N A_Ph Phenyl Rings B_Ph Phenyl Rings A_Ph->B_Ph π-π Stacking B_OH O-H

Caption: Potential intermolecular interactions in solid this compound.

Hydrogen Bonding

The most significant intermolecular interaction governing the crystal packing will be hydrogen bonding involving the hydroxyl group. The hydroxyl proton can act as a hydrogen bond donor, while the oxygen and nitrogen lone pairs can act as acceptors. The most likely hydrogen bonding motif is an O-H···N interaction, where the hydroxyl group of one molecule donates a hydrogen bond to the nitrogen atom of a neighboring molecule. This would lead to the formation of chains or networks of molecules within the crystal lattice.

π-π Stacking and van der Waals Interactions

The two phenyl rings of the benzyl groups provide extensive surface area for van der Waals interactions and potential π-π stacking. The packing of the bulky benzyl groups will be a major determinant of the overall crystal density and morphology. These aromatic interactions will contribute significantly to the lattice energy and the stability of the crystal structure.

Conclusion

This technical guide has provided a detailed analysis of the molecular geometry and potential crystal structure of this compound. In the absence of experimental crystallographic data, a robust approach combining computational modeling and spectroscopic analysis has been employed. The predicted molecular geometry highlights the conformational flexibility of the ethanolamine side chain and the steric bulk of the benzyl groups. The hydroxyl group is identified as the primary site for intermolecular hydrogen bonding, which, in conjunction with π-π stacking of the phenyl rings, will dictate the crystal packing. The provided synthetic protocol and spectroscopic data serve as a valuable resource for researchers working with this compound. Future experimental studies, particularly single-crystal X-ray diffraction of this compound or its salts, would be invaluable for validating and refining the theoretical models presented herein.

References

Solubility of N,N-Dibenzylethanolamine in various organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N,N-Dibenzylethanolamine in Various Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. This compound, a tertiary amine alcohol, serves as a crucial building block in the synthesis of a range of specialized molecules, including those for electronic applications like photoresists.[1] The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reaction conditions, and purification strategies. This guide provides a comprehensive examination of the solubility characteristics of this compound, blending theoretical principles with practical experimental guidance for researchers, scientists, and professionals in drug development.

Physicochemical Profile of this compound

A foundational understanding of the molecular structure and properties of this compound is essential to comprehending its solubility behavior.

  • Molecular Formula: C₁₆H₁₉NO[2][3]

  • Molecular Weight: 241.33 g/mol [2][3]

  • CAS Number: 101-06-4[2]

  • Melting Point: Approximately 38°C[4]

  • Boiling Point: Approximately 206°C at 15 mmHg[4]

  • Appearance: White or colorless to light yellow powder, lump, or clear liquid.[5]

The molecular architecture of this compound features a tertiary amine nitrogen atom, a primary alcohol (hydroxyl group), and two nonpolar benzyl groups. This combination of a polar head (the ethanolamine moiety) and bulky, nonpolar benzyl groups results in an amphiphilic character that governs its interactions with different solvents.

Caption: Molecular structure of this compound highlighting key functional groups.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage is scientifically rooted in the nature of intermolecular forces between solute and solvent molecules. For this compound, the following interactions are key:

  • Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, and both the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[6] This is a significant factor in its solubility in protic solvents like alcohols.

  • Dipole-Dipole Interactions: The polar C-N and C-O bonds create a molecular dipole, allowing for electrostatic interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): The two large benzyl groups contribute significantly to the molecule's size and surface area, leading to substantial van der Waals forces. These forces are the primary mode of interaction with nonpolar solvents.

A solvent's ability to dissolve this compound depends on its capacity to overcome the solute-solute interactions in the solid state and form stable solute-solvent interactions.

Solubility Profile of this compound: A Qualitative Assessment

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic EthanolSolubleThe hydroxyl group of ethanol can effectively hydrogen bond with the ethanolamine moiety of the solute. The ethyl group of ethanol can interact with the benzyl groups via van der Waals forces.
MethanolSolubleSimilar to ethanol, methanol is a good hydrogen bonding solvent.
Polar Aprotic AcetoneSolubleAcetone's carbonyl group can act as a hydrogen bond acceptor for the solute's hydroxyl group. Its dipole moment allows for favorable dipole-dipole interactions. A related compound, N,N-dibenzylethylenediamine diacetate, is slightly soluble in acetone.[7]
Ethyl AcetateSolubleThe ester functionality of ethyl acetate can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[8][9] The ethyl and acetyl groups provide sites for van der Waals interactions with the benzyl groups. A related compound is slightly soluble in ethyl acetate.[7]
Dichloromethane (DCM)SolubleDCM is a polar aprotic solvent that can engage in dipole-dipole interactions. Its ability to dissolve a wide range of organic compounds suggests it would be a suitable solvent.
Nonpolar TolueneSparingly SolubleToluene's aromatic ring can interact favorably with the benzyl groups of the solute through π-π stacking and van der Waals forces. However, its lack of polarity and hydrogen bonding capability would limit its interaction with the polar ethanolamine head.
HexaneInsolubleHexane is a nonpolar aliphatic hydrocarbon. The energy required to break the solute-solute interactions (especially those involving the polar head) would not be compensated by the weak van der Waals forces between hexane and the solute.
BenzeneSparingly SolubleSimilar to toluene, benzene can interact with the benzyl groups. A related compound shows slight solubility in benzene.[7]

Experimental Determination of Solubility: The Gold Standard

The most reliable method for determining the thermodynamic solubility of a compound is the saturation shake-flask method.[2][10] This method is widely accepted and considered a benchmark for solubility measurements.[10]

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (analytical grade)

  • Stoppered flasks or vials (e.g., borosilicate glass)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analysis method.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the flasks to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any suspended solid particles.

  • Quantification: Accurately weigh the filtered sample. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC).

  • Analysis: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100g of solvent, mol/L).

Caption: Workflow for the isothermal shake-flask solubility determination method.

Applications and Implications in Research and Development

A comprehensive understanding of the solubility of this compound is critical for several applications:

  • Reaction Chemistry: The choice of solvent is crucial for controlling reaction rates, yields, and impurity profiles. Knowing the solubility allows for the selection of an appropriate solvent that can dissolve reactants and facilitate the desired chemical transformation.

  • Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization processes for purification. By identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, efficient purification can be achieved.

  • Formulation Development: In the context of drug development, if this compound or its derivatives are part of a final formulation, understanding its solubility in various pharmaceutically acceptable solvents is a prerequisite.

  • Analytical Method Development: Solubility information is necessary for preparing stock solutions and standards for analytical methods such as HPLC, GC, and NMR.

Conclusion

This compound presents a fascinating case study in solubility, with its amphiphilic nature arising from the interplay of a polar ethanolamine head and nonpolar benzyl groups. While quantitative data remains to be extensively documented, a qualitative understanding based on fundamental chemical principles provides a strong predictive framework. This guide has outlined these principles, provided a detailed protocol for the experimental determination of its solubility via the shake-flask method, and highlighted the practical implications of this data. For researchers and developers, the experimental determination of the solubility of this compound in solvents relevant to their specific application is a critical step that will enable process optimization, improve yields, and ensure the quality of the final product.

References

A Theoretical and Computational Scrutiny of N,N-Dibenzylethanolamine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dibenzylethanolamine, a tertiary amine with significant industrial applications, particularly as a key intermediate in the synthesis of electronic chemicals like photoresists, also presents an intriguing scaffold for medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to investigate the molecular properties, reactivity, and potential biological activity of this compound. By leveraging a suite of computational tools, from quantum mechanics to molecular dynamics, researchers can gain profound insights into its behavior at an atomic level, thereby accelerating its application in both materials science and pharmaceutical development. This document serves as a roadmap for in-silico investigation, offering both foundational theory and actionable protocols for the scientific community.

Introduction: The Dual Identity of this compound

This compound (CAS 101-06-4) is a molecule of interest in diverse scientific fields.[3][4] Structurally, it comprises a central nitrogen atom bonded to two benzyl groups and an ethanol moiety. This unique combination of a bulky, hydrophobic benzyl backbone and a polar hydroxyl group imparts a distinct set of physicochemical properties that underpin its utility.

In the realm of materials science, this compound is a critical building block for photoresists, light-sensitive materials essential for microlithography in the semiconductor industry.[1] Its molecular structure can influence critical parameters of photoresists such as sensitivity, adhesion, and dissolution rate.[1]

From a pharmaceutical perspective, the this compound scaffold contains key pharmacophoric features. The tertiary amine and benzyl groups are prevalent in numerous biologically active compounds. For instance, benzylamines are recognized as privileged structures in the design of enzyme inhibitors, and ethanolamine derivatives have been explored for various therapeutic applications.[2][5][6] Understanding the conformational landscape, electronic properties, and interaction potential of this compound is therefore a crucial first step in exploring its derivatization for novel drug candidates.

This guide will navigate the theoretical frameworks and computational workflows pertinent to a thorough in-silico characterization of this compound, providing researchers with the necessary tools to unlock its full potential.

Foundational Physicochemical Properties

A prerequisite to any computational study is a firm grasp of the molecule's fundamental properties. These values serve as a baseline for validation of computational models.

PropertyValueSource
Molecular FormulaC₁₆H₁₉NO[7]
Molecular Weight241.33 g/mol [3][7]
Melting Point38 °C[8]
Boiling Point206 °C at 15 mmHg[8]
Density1.06 g/cm³[9]
XLogP32.6[3]
PSA (Polar Surface Area)23.5 Ų[3]

Quantum Mechanical Investigations: Unveiling Electronic Structure and Reactivity

Quantum mechanics (QM) provides the most accurate theoretical description of molecular systems, offering profound insights into electronic structure, reactivity, and spectroscopic properties. For a molecule like this compound, QM calculations can elucidate key aspects of its chemical behavior.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying molecules of the size of this compound.

Core Principles of DFT:

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. This is a significant departure from traditional wave-function-based methods, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons.

The practical application of DFT involves the use of exchange-correlation functionals, which approximate the complex many-body electron interactions. The choice of functional is critical and should be validated for the specific properties being investigated.

Applications for this compound
  • Geometric Optimization and Conformational Analysis: The flexibility of the dibenzyl and ethanolamine moieties allows for a multitude of low-energy conformations. DFT calculations can be used to locate the global minimum energy structure and other relevant conformers. This is crucial for understanding its shape and how it might interact with other molecules.

  • Electronic Properties: DFT can be used to calculate a range of electronic properties, including:

    • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and electronic excitation energy.

    • Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions.

    • Partial Atomic Charges: These provide a quantitative measure of the charge distribution within the molecule.

  • Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computed geometry and to aid in the assignment of spectral features.

  • Reaction Energetics and Mechanisms: DFT can be used to model chemical reactions involving this compound, such as its synthesis, degradation, or metabolic pathways. By calculating the energies of reactants, products, and transition states, one can determine reaction enthalpies, activation energies, and preferred reaction pathways.

Experimental Protocol: DFT Calculation Workflow

Herein is a generalized workflow for performing a DFT calculation on this compound.

Step 1: Molecular Structure Preparation

  • Obtain the 3D coordinates of this compound. This can be done using molecular building software or by retrieving the structure from a database like PubChem.[3]

Step 2: Input File Generation

  • Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). This file will specify:

    • The molecular coordinates.

    • The desired level of theory (e.g., B3LYP functional).

    • The basis set (e.g., 6-31G(d,p)).

    • The type of calculation (e.g., geometry optimization, frequency calculation).

    • The charge and multiplicity of the molecule.

Step 3: Execution of the Calculation

  • Submit the input file to the quantum chemistry software for calculation.

Step 4: Analysis of Results

  • Analyze the output files to extract the desired information, such as optimized geometry, energies, molecular orbitals, and vibrational frequencies. Visualization software is often used to view molecular structures and orbitals.

DFT_Workflow A 1. Molecular Structure Preparation B 2. Input File Generation A->B 3D Coordinates C 3. QM Software Execution B->C Input File D 4. Results Analysis C->D Output Data

Caption: A generalized workflow for performing a DFT calculation.

Molecular Dynamics Simulations: Capturing the Dynamic Behavior

While QM methods provide a detailed picture of a molecule's electronic structure, they are computationally expensive and generally limited to static structures or small systems. Molecular Dynamics (MD) simulations, on the other hand, allow for the study of the dynamic evolution of a molecular system over time, providing insights into its conformational flexibility, solvation, and interactions with its environment.

Theoretical Framework: Classical Mechanics and Force Fields

MD simulations are based on classical mechanics. The molecule is treated as a collection of atoms connected by springs, and their motion is governed by Newton's second law of motion (F=ma). The forces acting on the atoms are calculated using a molecular mechanics force field.

A force field is a set of empirical potential energy functions and parameters that describe the energy of a system as a function of the positions of its atoms. A typical force field includes terms for:

  • Bond stretching

  • Angle bending

  • Torsional rotations

  • Van der Waals interactions

  • Electrostatic interactions

The choice of force field is crucial for the accuracy of an MD simulation.

Applications for this compound
  • Conformational Sampling: MD simulations can explore the conformational space of this compound, identifying the most populated conformations and the transitions between them. This is particularly important for understanding its flexibility and how it might adapt its shape upon binding to a biological target.

  • Solvation and Hydration: By simulating this compound in a solvent (e.g., water), one can study its solvation shell and the nature of its interactions with the solvent molecules. This is critical for understanding its solubility and partitioning behavior.

  • Intermolecular Interactions: MD simulations can be used to study the interactions of this compound with other molecules, such as polymers in a photoresist formulation or the active site of an enzyme.

Experimental Protocol: MD Simulation Workflow

Step 1: System Setup

  • Define the simulation box and populate it with the molecule(s) of interest and solvent molecules.

Step 2: Energy Minimization

  • Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

Step 3: Equilibration

  • Gradually heat the system to the desired temperature and then run a simulation under constant temperature and pressure (NPT ensemble) to allow the system to reach equilibrium.

Step 4: Production Run

  • Run the main simulation for a sufficient length of time to collect data on the system's dynamic behavior.

Step 5: Trajectory Analysis

  • Analyze the saved trajectory to calculate various properties, such as root-mean-square deviation (RMSD), radial distribution functions (RDFs), and hydrogen bonding patterns.

MD_Workflow A 1. System Setup B 2. Energy Minimization A->B C 3. Equilibration (NVT/NPT) B->C D 4. Production Run C->D E 5. Trajectory Analysis D->E

Caption: A typical workflow for a molecular dynamics simulation.

Molecular Docking: Predicting Binding Interactions in a Biological Context

For drug development professionals, understanding how a molecule might interact with a biological target is of paramount importance. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Theoretical Framework: Search Algorithms and Scoring Functions

Molecular docking involves two main components:

  • Search Algorithm: This explores the conformational space of the ligand and its possible orientations within the binding site of the receptor.

  • Scoring Function: This estimates the binding affinity for each generated pose, allowing for the ranking of different binding modes.

Application to this compound Derivatives

While this compound itself may not be a drug, its scaffold can be used as a starting point for the design of novel inhibitors for various enzymes. For example, benzylamine derivatives have been shown to be effective inhibitors of acetylcholinesterase.[5]

A typical molecular docking study would involve:

  • Receptor Preparation: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB).

  • Ligand Preparation: Generating a 3D structure of the this compound derivative.

  • Docking: Using a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding mode and estimate the binding affinity.

  • Post-Docking Analysis: Visualizing the predicted binding pose and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

Docking_Workflow cluster_prep Preparation A Receptor (Protein) C Molecular Docking (Search & Score) A->C B Ligand (DBE Derivative) B->C D Binding Pose Analysis C->D E Lead Optimization D->E

Caption: Workflow for a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning

For a more high-throughput approach, Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning can be employed to predict the properties and activities of a large number of this compound derivatives.

Theoretical Framework

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a physicochemical property. Machine learning algorithms can be used to develop more complex and predictive models from large datasets.

The general workflow for developing a QSAR or machine learning model involves:

  • Data Collection: Gathering a dataset of molecules with known activities or properties.

  • Molecular Descriptor Calculation: Calculating a set of numerical descriptors that represent the chemical structure of each molecule.

  • Model Building: Using statistical methods or machine learning algorithms to build a model that relates the descriptors to the activity/property.

  • Model Validation: Assessing the predictive power of the model using an independent test set.

Application to this compound Derivatives

By synthesizing and testing a library of this compound derivatives, a QSAR model could be developed to predict their activity against a specific target. This would allow for the virtual screening of a much larger chemical space, prioritizing the most promising candidates for synthesis and testing.

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a powerful toolkit for the in-depth investigation of this compound and its derivatives. From the fundamental electronic properties revealed by quantum mechanics to the dynamic behavior captured by molecular dynamics and the prediction of biological interactions through molecular docking, these in-silico approaches offer invaluable insights that can guide experimental work and accelerate discovery in both materials science and drug development.

Future research in this area could focus on:

  • Developing specific force field parameters for this compound to improve the accuracy of MD simulations.

  • Performing QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to study enzymatic reactions involving this compound derivatives with high accuracy.

  • Utilizing advanced machine learning techniques to build predictive models for a wider range of properties and activities.

By embracing a synergistic approach that combines computational modeling with experimental validation, the scientific community can continue to unlock the full potential of this versatile molecule.

References

The Genesis of a Tertiary Amine: Unraveling the Discovery and First Synthesis of N,N-Dibenzylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dibenzylethanolamine, a tertiary amine with the chemical formula (C₆H₅CH₂)₂NCH₂CH₂OH, is a compound of significant interest in organic synthesis and pharmaceutical development. Its molecular structure, featuring two benzyl groups and a hydroxyl moiety, imparts unique properties that have been leveraged in various chemical transformations and as a precursor to more complex molecules. This technical guide provides a comprehensive overview of the discovery and the first successful synthesis of this compound, offering insights into the foundational chemistry that brought this compound to the forefront of scientific inquiry. While the exact historical moment of its first synthesis remains elusive in readily available literature, this guide reconstructs the likely early synthetic approaches based on the chemical knowledge of the era and details a robust, modern laboratory-scale synthesis.

Core Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its application. This compound is characterized by the following key physical and chemical data:

PropertyValue
CAS Number 101-06-4[1][2]
Molecular Formula C₁₆H₁₉NO[1][2]
Molecular Weight 241.33 g/mol [1][2]
Melting Point 38°C[1]
Boiling Point 206 °C at 15 mmHg[1]
Appearance White or colorless to light yellow powder, lump, or clear liquid[1]
Synonyms 2-(Dibenzylamino)ethanol, N,N-Dibenzyl-2-aminoethanol[1][2]

The Dawn of N-Alkylated Ethanolamines: A Historical Perspective

The late 19th and early 20th centuries witnessed a surge in the exploration of organic synthesis, with a particular focus on the creation of novel nitrogen-containing compounds. The synthesis of ethanolamines and their N-alkylated derivatives was a significant area of research. Early methods for the preparation of N-alkylethanolamines often involved the reaction of an amine with an ethylene halohydrin or, later, with ethylene oxide. These fundamental reactions laid the groundwork for the eventual synthesis of more complex structures like this compound.

While a singular, celebrated "discovery" paper for this compound is not readily apparent in the historical record, its synthesis would have been a logical extension of the established chemistry of the time. The reaction of a secondary amine, such as dibenzylamine, with a source of a 2-hydroxyethyl group would have been the most probable route.

The First Synthesis: A Modern Laboratory Protocol

In the absence of a definitive historical account of the first synthesis, this guide presents a well-established and efficient modern laboratory-scale procedure for the preparation of this compound. This method, which involves the reaction of dibenzylamine with ethylene carbonate, exemplifies a common and effective strategy for the synthesis of N,N-disubstituted ethanolamines.[1]

Reaction Principle

The synthesis proceeds via the nucleophilic attack of the secondary amine, dibenzylamine, on one of the electrophilic carbonyl carbons of ethylene carbonate. This is followed by the ring-opening of the cyclic carbonate and subsequent decarboxylation to yield the desired this compound. The use of a phase-transfer catalyst, such as tetraethylammonium iodide, can facilitate the reaction.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology[1]
  • Reaction Setup: In a suitable reaction flask, combine dibenzylamine (0.5 g, 2.5 mmol), ethylene carbonate (0.446 g, 5 mmol), and tetraethylammonium iodide (0.215 g, 0.83 mmol) at room temperature.

  • Heating: Heat the reaction mixture to 140°C and maintain this temperature with stirring for 26 hours. A suspension will form during the reaction.

  • Work-up - Dilution and Extraction: After the reaction is complete, allow the mixture to cool and then dilute it with ethyl acetate. Transfer the mixture to a separatory funnel and extract with a 0.5 M sodium hydroxide solution (10 mL).

  • Aqueous Phase Wash: Wash the aqueous phase with ethyl acetate. Combine all the organic phases.

  • Brine Wash: Wash the combined organic phase twice with a saturated brine solution to remove any water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash chromatography on a silica gel column using a mixture of ethyl acetate and hexane (1:2, v/v) as the eluent.

  • Final Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield N,N-dibenzyl-2-aminoethanol as an oil (0.5 g, 83% yield).

Mechanistic Insights

The synthesis of this compound from dibenzylamine and ethylene carbonate proceeds through a nucleophilic addition-elimination mechanism.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Decarboxylation Dibenzylamine (C₆H₅CH₂)₂NH Ethylene_Carbonate O=C(O)CH₂CH₂O Dibenzylamine->Ethylene_Carbonate Nucleophilic attack Intermediate_1 (C₆H₅CH₂)₂N⁺H-C(O⁻)OCH₂CH₂O Ethylene_Carbonate->Intermediate_1 Intermediate_1_re (C₆H₅CH₂)₂N⁺H-C(O⁻)OCH₂CH₂O Intermediate_2 (C₆H₅CH₂)₂N-C(=O)O-CH₂CH₂OH Intermediate_1_re->Intermediate_2 Proton transfer & Ring opening Intermediate_2_re (C₆H₅CH₂)₂N-C(=O)O-CH₂CH₂OH Product (C₆H₅CH₂)₂NCH₂CH₂OH Intermediate_2_re->Product Heat CO2 CO₂ Intermediate_2_re->CO2 Elimination

Caption: Proposed reaction mechanism.

Conclusion

While the precise historical account of the first synthesis of this compound is not prominently documented, the foundational principles of organic chemistry suggest a logical progression from simpler N-alkylethanolamines. The modern synthetic protocol detailed in this guide provides a reliable and efficient method for its preparation, enabling further research into its applications. The journey of this compound from a conceptual extension of known reactions to a readily accessible chemical entity underscores the continuous evolution of synthetic organic chemistry and its profound impact on scientific discovery and technological advancement.

References

An In-depth Technical Guide to N,N-Dibenzylethanolamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N,N-Dibenzylethanolamine (CAS 101-06-4), a tertiary amine of significant interest in materials science and synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, purification, analytical characterization, and key applications, particularly its emerging role in the formulation of advanced photoresists for microelectronics.

Introduction: The Molecular Architecture and its Implications

This compound is a tertiary amine alcohol characterized by the presence of two benzyl groups and a hydroxyethyl group attached to a central nitrogen atom. This unique molecular structure imparts a combination of steric hindrance and nucleophilicity, making it a valuable intermediate in various chemical syntheses. The bulky benzyl groups provide a specific spatial arrangement that can influence the reactivity of the molecule and the properties of materials derived from it. While its primary applications are in the electronics industry, its structural motifs are also of interest to medicinal chemists as a scaffold for more complex molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, application, and the design of synthetic and analytical protocols.

PropertyValueReference(s)
CAS Number 101-06-4[1]
Molecular Formula C₁₆H₁₉NO[1]
Molecular Weight 241.33 g/mol [1]
Appearance Colorless or light yellow liquid
Melting Point 38 °C
Boiling Point 206 °C / 15 mmHg
Density 1.06 g/cm³
Solubility Soluble in various organic solvents.

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is typically achieved through the N-alkylation of a primary or secondary amine. The following protocol describes a common and effective method. The causality behind each step is explained to ensure a robust and reproducible synthesis.

Synthesis of this compound

The synthesis involves the reaction of dibenzylamine with ethylene carbonate. This method avoids the direct use of ethylene oxide, a hazardous gas, making it a safer laboratory-scale procedure.

Dibenzylamine Dibenzylamine ReactionMixture Reaction Mixture Dibenzylamine->ReactionMixture EthyleneCarbonate Ethylene Carbonate EthyleneCarbonate->ReactionMixture TEAI Tetraethylammonium Iodide (Catalyst) TEAI->ReactionMixture Heating Heat to 140°C (26 hours) ReactionMixture->Heating CrudeProduct Crude Product (Suspension) Heating->CrudeProduct CrudeProduct Crude Product SilicaGelColumn Silica Gel Column Chromatography Elution Elution with Ethyl Acetate/Hexane (1:2) SilicaGelColumn->Elution FractionCollection Fraction Collection (Monitored by TLC) Elution->FractionCollection SolventRemoval Solvent Removal (Reduced Pressure) FractionCollection->SolventRemoval PureProduct Pure this compound SolventRemoval->PureProduct cluster_exposure Exposure to Light cluster_catalysis Acid-Catalyzed Deprotection cluster_quenching Acid Quenching PAG Photoacid Generator (PAG) Acid H⁺ (Strong Acid) PAG->Acid hv ProtectedPolymer Protected Polymer (Insoluble) Acid->ProtectedPolymer Catalyzes DeprotectedPolymer Deprotected Polymer (Soluble) Amine This compound (Base) Acid->Amine Neutralization ProtectedPolymer->DeprotectedPolymer NeutralizedAcid Neutralized Acid Amine->NeutralizedAcid

References

N,N-Dibenzylethanolamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Dibenzylethanolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a tertiary amine with a distinct molecular architecture, serves as a pivotal intermediate in synthetic organic chemistry and pharmaceutical development. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis methodologies, and significant applications. By integrating established protocols with mechanistic insights, this document aims to be an essential resource for professionals leveraging this compound in their research and development endeavors. We will delve into the causality behind synthetic strategies and analytical procedures, ensuring a robust and validated understanding of this versatile molecule.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of scientific rigor. This compound is known by several names across various databases and publications. Establishing a clear understanding of its nomenclature is crucial for accurate literature searches and regulatory compliance.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(dibenzylamino)ethan-1-ol or 2-(dibenzylamino)ethanol [1][2]. This systematic name precisely describes its structure: a two-carbon ethanol backbone with a dibenzylamino group attached to the second carbon.

Table 1: Compound Identification

Identifier Value
IUPAC Name 2-(dibenzylamino)ethanol[1]
CAS Number 101-06-4[1]
Molecular Formula C₁₆H₁₉NO[1][3]
Molecular Weight 241.33 g/mol [1][3]
InChI Key WTTWSMJHJFNCQB-UHFFFAOYSA-N[1][3]
EC Number 202-911-0[1]

| UNII | Y4SS2HU537[1] |

In addition to its formal IUPAC name, the compound is frequently referred to by a variety of synonyms in commercial and academic contexts. Awareness of these synonyms is vital for comprehensive information retrieval.

Common Synonyms:

  • N,N-Dibenzyl-2-aminoethanol[1][2]

  • 2-(Bis(phenylmethyl)amino)ethanol[1][4]

  • Dibenzylaminoethanol[2][4]

  • N-(2-Hydroxyethyl)dibenzylamine[5][6]

  • β-(N,N-Dibenzylamino)ethanol[1][4]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, reactivity, and suitability for various applications. The presence of a hydroxyl group and a tertiary amine within the same molecule confers a unique combination of properties.

Table 2: Physicochemical Data

Property Value Source(s)
Appearance White or colorless to light yellow powder, lump, or clear liquid [2][5][6]
Melting Point 38 °C to 47 °C [2][4]
Boiling Point 206 °C @ 15 mmHg; 170-175 °C @ 3 Torr [2][4]
Density 1.06 g/cm³ [2][5]
Flash Point 38 °C [2][4]
pKa 14.73 ± 0.10 (Predicted) [2][5]
XLogP3 2.6 [1][4]

| Solubility | Soluble in various organic solvents. | |

The molecule's polarity, influenced by the hydroxyl group, allows for hydrogen bonding, while the bulky benzyl groups introduce significant nonpolar character. This amphiphilic nature influences its solubility and chromatographic behavior. Its basic tertiary nitrogen atom is a key reactive site for protonation and alkylation reactions.

Synthesis of this compound: Mechanisms and Protocols

The synthesis of this compound is primarily achieved through nucleophilic substitution reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements. We will explore two prevalent methods.

Method 1: N-Alkylation of Dibenzylamine

This approach involves the reaction of a secondary amine, dibenzylamine, with a two-carbon electrophile that introduces the ethanol moiety. A common and effective electrophile for this purpose is ethylene carbonate.

Causality Behind Experimental Choices:

  • Reagents : Dibenzylamine provides the core dibenzylamino structure. Ethylene carbonate is a safe and convenient source of a 2-hydroxyethyl group, avoiding the direct handling of ethylene oxide gas.

  • Catalyst : A phase-transfer catalyst like tetraethylammonium iodide can be used to facilitate the reaction, especially if dealing with multiple phases, though this specific protocol proceeds in a melt at high temperature[2].

  • Temperature : The reaction is heated to 140 °C to provide sufficient activation energy for the ring-opening of the ethylene carbonate by the amine, which is a relatively weak nucleophile[2].

  • Work-up : An aqueous base wash (0.5 M NaOH) is used to remove any unreacted acidic species and the catalyst. A subsequent brine wash removes residual water-soluble impurities and the base[2].

  • Purification : Silica gel chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the product from starting materials and byproducts[2].

Synthesis_Workflow_1 cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification r1 Dibenzylamine setup Mix in Reaction Flask r1->setup r2 Ethylene Carbonate r2->setup r3 Tetraethylammonium Iodide r3->setup heat Heat to 140 °C Stir for 26 hours setup->heat Start Reaction dilute Dilute with Ethyl Acetate heat->dilute Reaction Complete extract Extract with 0.5 M NaOH dilute->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chrom Silica Gel Chromatography concentrate->chrom final This compound (Final Product) chrom->final

Caption: Workflow for the synthesis of this compound via N-alkylation.

Experimental Protocol: Synthesis from Dibenzylamine [2]

  • Combine dibenzylamine (1.0 eq), ethylene carbonate (2.0 eq), and tetraethylammonium iodide (0.33 eq) in a suitable reaction flask at room temperature.

  • Heat the mixture to 140 °C and stir vigorously for 26 hours. The mixture may form a suspension.

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Transfer the organic solution to a separatory funnel and extract with a 0.5 M sodium hydroxide solution.

  • Wash the organic layer twice with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2 v/v) to afford pure N,N-dibenzyl-2-aminoethanol.

Method 2: N-Alkylation of Diethanolamine

An alternative and widely used method involves the double N-alkylation of diethanolamine using an alkylating agent like benzyl chloride. This method is straightforward but requires careful control to prevent quaternization of the nitrogen atom.

Causality Behind Experimental Choices:

  • Reagents : Diethanolamine serves as the ethanolamine backbone. Benzyl chloride is a reactive electrophile for introducing the benzyl groups[7].

  • Base : A base such as sodium carbonate is crucial. It neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the diethanolamine nitrogen, which would render it non-nucleophilic and halt the reaction[7].

  • Stoichiometry : Using a molar excess of diethanolamine can favor the desired product and minimize over-alkylation, though for a complete dibenzylation, at least two equivalents of benzyl chloride are needed per equivalent of diethanolamine. The protocol cited uses an excess of the amine relative to the benzylating agent[7].

  • Temperature : Heating (60-100 °C) accelerates the rate of this Sₙ2 reaction[7].

  • Purification : After filtering the inorganic salts (e.g., NaCl), vacuum distillation is an effective method for purifying the liquid product on a larger scale[7].

Experimental Protocol: Synthesis from Diethanolamine [7]

  • In a round-bottom flask equipped with a reflux condenser, combine diethanolamine (2-3 molar equivalents) and sodium carbonate (1 molar equivalent relative to benzyl chloride). A solvent such as toluene can be used.

  • Heat the mixture to 60-100 °C.

  • Slowly add benzyl chloride (1 molar equivalent) to the stirred reaction mixture.

  • Maintain the reaction at 95-100 °C for 2-3 hours with vigorous stirring.

  • Monitor the reaction progress using TLC or GC to confirm the consumption of benzyl chloride.

  • Upon completion, cool the mixture to room temperature and filter to remove solid by-products.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the resulting crude product by vacuum distillation.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a versatile building block and synthetic intermediate. Its structure is strategically employed to construct more complex molecular architectures.

Key Application Areas:

  • Pharmaceutical Intermediates : It is a precursor for various APIs, including tranquilizers, antihistamines, and analgesics[8]. The dibenzylamino group can serve as a protecting group for the amine or as a bulky substituent to confer specific pharmacological properties.

  • Precursor to Other Amines : The benzyl groups can be removed via catalytic hydrogenation, revealing a primary or secondary ethanolamine. This makes this compound a useful intermediate for preparing N-monosubstituted ethanolamines that might be difficult to synthesize directly.

  • Ligand Synthesis : The molecule's structure is suitable for creating chelating ligands and macrocyclic compounds like aza-crown ethers, which are known for their ability to selectively bind metal ions[7].

  • Chemical Warfare Agent Research : N,N-disubstituted ethanolamines are related to chemical warfare agents (CWAs), making compounds like this compound important as standards and in the development of detection methodologies[9].

Applications cluster_pharma Pharmaceutical Synthesis cluster_materials Materials & Ligand Chemistry cluster_specialty Specialty Chemicals DBEA This compound (Intermediate) api APIs (e.g., Antihistamines, Analgesics) DBEA->api is a precursor to protect Protected Ethanolamine Scaffold DBEA->protect ligands Chelating Ligands DBEA->ligands is a building block for macrocycles Aza-Crown Ethers DBEA->macrocycles cwa CWA Detection Standards DBEA->cwa other_amines Precursor to other N-substituted Ethanolamines DBEA->other_amines can be converted to

Caption: Key application areas for this compound.

Analytical Methodologies

Accurate analysis of this compound is essential for quality control, reaction monitoring, and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique.

Causality Behind Analytical Choices:

  • Technique : GC-MS is ideal for volatile and thermally stable compounds like this compound. Gas chromatography separates the compound from impurities, while mass spectrometry provides structural information and confirmation of its molecular weight.

  • Derivatization : For many polar ethanolamines, derivatization (e.g., silylation) is required to increase volatility and improve peak shape for GC analysis[9]. However, the two bulky benzyl groups in this compound reduce its polarity compared to smaller analogues, often allowing for direct analysis without derivatization. If detection limits are low, benzylation of the hydroxyl group could be considered as an alternative derivatization strategy to further improve its chromatographic properties[9].

  • Sample Preparation : The sample must be dissolved in a volatile organic solvent compatible with the GC injection system.

Experimental Protocol: GC-MS Analysis [10]

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation : Prepare a ~1 mg/mL solution of the this compound sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • GC Conditions :

    • Injector : Split/splitless injector, typically at 250 °C.

    • Column : A standard non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms).

    • Oven Program : Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C.

    • Carrier Gas : Helium or Hydrogen at a constant flow rate.

  • MS Conditions :

    • Ion Source : EI at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

  • Injection : Inject 1 µL of the prepared sample.

  • Data Analysis : Identify the this compound peak by its retention time and compare the resulting mass spectrum with a reference spectrum. The molecular ion (m/z 241) should be observable, along with characteristic fragments (e.g., m/z 91 for the benzyl/tropylium ion).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require careful handling.

Table 3: GHS Hazard Information [1][4]

Hazard Class Statement Pictogram Signal Word
Acute Toxicity, Oral H302: Harmful if swallowed GHS07 (Exclamation Mark) Danger
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage GHS05 (Corrosion) Danger

| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life | GHS09 (Environment) | Danger |

Precautionary Measures:

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield)[4].

  • Handling : Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product[4].

  • Storage : Store in a well-ventilated place. Keep container tightly closed and store locked up.

  • Disposal : Dispose of contents/container in accordance with local, regional, national, and international regulations. Avoid release to the environment[4].

Conclusion

This compound is a chemical of significant utility, bridging basic research and industrial application. Its value lies in its role as a versatile synthetic intermediate, enabling the construction of a wide array of complex molecules, particularly within the pharmaceutical sector. A thorough understanding of its properties, synthesis, and analytical protocols, as detailed in this guide, is paramount for any scientist or researcher aiming to utilize this compound effectively and safely. The provided methodologies, grounded in established chemical principles, offer a framework for reproducible and reliable outcomes in the laboratory and beyond.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of N,N-Dibenzylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Stability in Synthesis

In the precise world of pharmaceutical and electronic chemical synthesis, intermediates are the unsung heroes. Their purity, reactivity, and—critically—their stability, dictate the success of a multi-step synthesis. N,N-Dibenzylethanolamine (CAS: 101-06-4), a tertiary amine alcohol, serves as a pivotal building block in the production of specialized molecules, including photoresists for the electronics industry and potentially as a precursor in complex pharmaceutical scaffolds. Its molecular structure, featuring two bulky benzyl groups on a nitrogen atom adjacent to an ethanol moiety, presents a unique profile of reactivity and steric hindrance. Understanding the thermal limits of this intermediate is not merely an academic exercise; it is a fundamental requirement for process safety, reaction optimization, storage protocol development, and ensuring the purity of the final product. An unexpected degradation event can introduce impurities that are difficult to remove, compromise yield, and in the worst-case scenario, lead to runaway reactions. This guide provides a comprehensive framework for evaluating the thermal stability of this compound, outlining the key experimental methodologies and theoretical considerations essential for researchers and process chemists.

Theoretical Framework: Anticipating Thermal Degradation Pathways

While specific, peer-reviewed studies on the thermal degradation of this compound are not prevalent in public literature, we can postulate the most probable degradation pathways based on its functional groups and established principles of organic chemistry. The molecule's potential points of failure under thermal stress are the C-N bonds, the C-O bond, and the C-C bond of the ethanol backbone.

The primary degradation mechanisms for tertiary amines and alkanolamines often involve:

  • Dealkylation: Cleavage of the carbon-nitrogen bond. For this compound, this would most likely involve the loss of one or both benzyl groups, potentially forming toluene, dibenzyl, or related radical species.

  • Hofmann-type Elimination: Although typically base-mediated, thermal elimination pathways can occur, leading to the formation of an alkene and a secondary amine.

  • Oxidation: If oxygen is present, the ethanol group can be oxidized to an aldehyde or carboxylic acid. The tertiary amine itself can be oxidized to an N-oxide. During combustion, toxic oxides of nitrogen are expected products.[1]

  • Fragmentation of the Ethanolamine Backbone: At higher temperatures, the C-C and C-O bonds of the hydroxyethyl group can cleave, leading to smaller, volatile fragments.

A study on the closely related N,N-Diethylethanolamine (DEEA) identified numerous degradation products under thermal and oxidative stress, including N-Ethylethanolamine, Triethylamine, Ethylene Glycol, and Diethylamine, which arise from dealkylation and fragmentation.[2] By analogy, we can anticipate a similar pattern for this compound, with the primary products being N-benzylethanolamine and dibenzylamine.

The following diagram illustrates these hypothetical primary degradation pathways under inert thermal stress.

G cluster_path1 Pathway 1: C-N Bond Cleavage (De-benzylation) cluster_path2 Pathway 2: C-C Bond Cleavage cluster_path3 Pathway 3: Dehydration DBE This compound (C₁₆H₁₉NO) P1_Intermediate Benzyl Radical + N-Benzylethanolamine Radical DBE->P1_Intermediate Δ P2_Product1 Dibenzyl(methyl)amine DBE->P2_Product1 Δ P2_Product2 Formaldehyde DBE->P2_Product2 Δ P3_Product N,N-Dibenzylvinylamine DBE->P3_Product Δ, -H₂O P1_Product1 Toluene P1_Intermediate->P1_Product1 P1_Product2 N-Benzylethanolamine P1_Intermediate->P1_Product2 P1_Product3 Dibenzyl P1_Intermediate->P1_Product3 Radical Coupling

Caption: Hypothetical thermal degradation pathways of this compound.

Core Methodologies for Assessing Thermal Stability

A robust evaluation of thermal stability requires a multi-faceted approach. The two cornerstone techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4] These methods provide complementary data on mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

Causality: TGA is the definitive method for determining the temperature at which a material begins to lose mass due to decomposition, evaporation, or sublimation.[5] By precisely measuring the change in mass of a sample as it is heated at a controlled rate, we can identify the onset temperature of degradation and characterize the decomposition profile.[3] The choice of atmosphere (inert like nitrogen, or oxidative like air) is critical, as it can significantly alter the degradation mechanism and temperature. For assessing inherent thermal stability, an inert nitrogen atmosphere is the self-validating choice, as it eliminates oxidative effects and isolates the thermal breakdown of the molecular structure.[6]

Experimental Protocol: TGA for this compound

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards. The sample holder (typically platinum or alumina) must be clean.

  • Sample Preparation: Place 5-10 mg of this compound into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

  • Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes prior to the run to ensure an inert environment.[7] Maintain this flow throughout the experiment.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 30°C).

    • Ramp the temperature at a linear heating rate of 10°C/min up to a final temperature where complete decomposition is expected (e.g., 600°C). A 10°C/min rate is standard for screening and balances resolution with experimental time.

  • Data Analysis: Plot the sample mass (%) as a function of temperature. The primary data point is the onset temperature of decomposition (T_onset) , often determined by the intersection of the baseline tangent with the tangent of the decomposition step on the mass loss curve. The temperature at which the rate of mass loss is maximum (from the first derivative, DTG curve) is also a key characteristic.[5]

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program.[4][8] This technique is invaluable for identifying thermodynamic transitions such as melting, crystallization, and, importantly, exothermic decomposition events.[9] While TGA tells us when mass is lost, DSC reveals the energetic nature of the transitions. A sharp exothermic peak concurrent with mass loss in TGA provides definitive evidence of a decomposition reaction.

Experimental Protocol: DSC for this compound

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Hermetic sealing is crucial to contain any volatiles produced before decomposition and to prevent interaction with the furnace atmosphere.

  • Atmosphere: A nitrogen purge (e.g., 20-50 mL/min) is used to maintain a stable, inert thermal environment.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 0°C).

    • Ramp the temperature at 10°C/min up to a temperature just beyond the final decomposition event observed in TGA. Using the same heating rate as TGA allows for direct correlation of events.

  • Data Analysis: Plot the heat flow (W/g) versus temperature. Identify endothermic peaks (melting) and exothermic peaks (decomposition). The melting point (T_m) is the peak temperature of the melting endotherm.[8] The onset temperature and peak temperature of any exotherms should be correlated with the TGA data.

Data Presentation: Expected Thermal Properties

While specific experimental data is not available, the physical properties from various sources are summarized below.[10][11][12] A complete thermal analysis would populate the TGA/DSC data fields.

PropertyValueSource
Molecular FormulaC₁₆H₁₉NOPubChem
Molecular Weight241.33 g/mol PubChem
Melting Point38-47 °CChemicalBook, Echemi[10][11]
Boiling Point206 °C @ 15 mmHgChemicalBook[10][12]
TGA T_onset (N₂) To be determined experimentally
DSC Decomposition To be determined experimentally

Analytical Workflow for Degradation Product Identification

Identifying the chemical species formed during thermal degradation is crucial for understanding the reaction mechanism and assessing the potential impact of impurities. The gold-standard approach involves coupling a separation technique with a powerful identification tool, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).[13]

Causality: This workflow is designed to validate the hypothetical pathways proposed earlier. A controlled degradation experiment is performed, and the resulting mixture is analyzed. GC is chosen for its ability to separate volatile and semi-volatile organic compounds, which are the expected initial degradation products.[14] Mass Spectrometry provides molecular weight and fragmentation data, allowing for the structural elucidation of the separated components by matching against spectral libraries (like NIST) and by interpreting the fragmentation patterns.[2]

G cluster_prep Step 1: Controlled Degradation cluster_sample Step 2: Sample Preparation cluster_analysis Step 3: GC-MS Analysis cluster_data Step 4: Data Interpretation A1 Place known mass of This compound in sealed vial A2 Heat at specific temperature (e.g., near T_onset) for a set time under N₂ A1->A2 A3 Cool to room temperature A2->A3 B1 Dissolve residue in a volatile solvent (e.g., Dichloromethane) A3->B1 B2 Filter if necessary B1->B2 C1 Inject aliquot into GC-MS B2->C1 C2 Separate compounds on capillary column (e.g., DB-5MS) C1->C2 C3 Detect ions with Mass Spec C2->C3 D1 Identify peaks by comparing mass spectra to NIST library C3->D1 D2 Quantify relative abundance from peak area D1->D2 D3 Propose degradation pathway based on identified products D2->D3

Caption: Experimental workflow for identifying thermal degradation products.

Case Study: Insights from N,N-Diethylethanolamine (DEEA)

A study on the thermal degradation of aqueous DEEA provides a valuable proxy for what we might expect.[2] The major degradation products identified via GC-MS after heating are listed below. This self-validating data confirms that dealkylation and fragmentation are key pathways for this class of compounds.

Product NumberDegradation Product NameMolecular WeightLikely Formation Pathway
1N-Ethylethanolamine89De-ethylation
2Triethylamine101Fragmentation & Rearrangement
3Ethylene Glycol62C-N Bond Cleavage
4Diethylamine73C-C Bond Cleavage
5N-Ethyl-oxazolidinone115Cyclization/Oxidation
6N,N-diethylpiperazine142Dimerization/Cyclization
(Adapted from Gao et al., 2014)[2]

The presence of these products strongly suggests that for this compound, the analogous products—N-Benzylethanolamine, Dibenzylamine, and Ethylene Glycol—should be primary targets for identification in any degradation study.

Conclusion and Recommendations for Further Study

This compound is a vital intermediate whose thermal stability is a critical process parameter. While direct degradation data is scarce, a robust framework for its evaluation can be constructed based on established analytical techniques and knowledge of related compounds. The primary anticipated degradation pathways are C-N bond cleavage (de-benzylation) and fragmentation of the ethanolamine backbone.

A comprehensive stability assessment must be rooted in experimental data. The combined application of Thermogravimetric Analysis (TGA) to determine the onset of mass loss and Differential Scanning Calorimetry (DSC) to characterize the energetics of decomposition is the definitive starting point. Subsequent analysis of the degradation mixture by GC-MS is essential to identify the specific byproducts, thereby confirming the degradation mechanism and informing purification strategies.

For professionals in drug development and process chemistry, it is strongly recommended that these analyses be performed on any new batch of this compound to establish a baseline thermal profile. This ensures process safety, maximizes product yield, and guarantees the purity of the final value-added compounds derived from this versatile intermediate.

References

Methodological & Application

Application of N,N-Dibenzylethanolamine in Pharmaceutical Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dibenzylethanolamine is a versatile organic compound characterized by a tertiary amine and a primary alcohol, with two benzyl groups attached to the nitrogen atom. This unique combination of functional groups makes it a valuable molecule in the multifaceted world of pharmaceutical synthesis. Its applications range from a critical component in the separation of stereoisomers to a foundational scaffold for building complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its primary roles, supported by established chemical principles and detailed protocols, to empower researchers and drug development professionals in leveraging its full potential. We will delve into its utility as a chiral resolving agent, its function as a robust protecting group, and its application as a key intermediate in the synthesis of notable pharmaceuticals.

Chiral Resolution via Diastereomeric Salt Formation

The production of enantiomerically pure drugs is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles[1]. Chiral resolution is a cornerstone technique for separating racemic mixtures, and this compound, as a chiral amine, can be employed in the classical method of diastereomeric salt crystallization[1][2].

Principle of Resolution

The fundamental principle involves reacting a racemic mixture of a chiral acid with a single enantiomer of a chiral base, such as an this compound derivative. This reaction converts the pair of enantiomers into a pair of diastereomers.

(R,S)-Acid + (R)-Base → (R,R)-Salt + (S,R)-Salt

Diastereomers, unlike enantiomers, possess different physical properties, including solubility[2]. This crucial difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt precipitates from a carefully selected solvent, while the more soluble one remains in the mother liquor[3]. After separation, the pure enantiomers of the acid can be recovered by treating the diastereomeric salts with a strong acid to break the ionic bond and liberate the resolving agent.

The choice of solvent is critical, as it must create a significant solubility differential between the two diastereomeric salts[3]. The bulky and rigid structure of the dibenzyl groups can enhance intermolecular interactions, such as π-π stacking, within the crystal lattice, often leading to more efficient chiral discrimination compared to smaller resolving agents[4].

G cluster_0 Process Workflow racemic_acid Racemic Acid ((R)-Acid & (S)-Acid) diastereomers Mixture of Diastereomeric Salts ((R,R)-Salt & (S,R)-Salt) racemic_acid->diastereomers resolving_agent Chiral Amine Base (e.g., this compound derivative) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt Precipitate ((R,R)-Salt) crystallization->less_soluble Precipitation more_soluble More Soluble Salt in Solution ((S,R)-Salt) crystallization->more_soluble Mother Liquor acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer_R Pure (R)-Enantiomer acidification1->enantiomer_R enantiomer_S Pure (S)-Enantiomer acidification2->enantiomer_S

Caption: Workflow for chiral resolution using diastereomeric salt formation.

Protocol: Resolution of Racemic Mandelic Acid

This protocol provides a generalized procedure for the resolution of a racemic carboxylic acid using a chiral amine resolving agent, adapted for this compound.

Materials:

  • Racemic Mandelic Acid

  • (1R,2S)-N,N-Dibenzyl-2-amino-1-phenyl-1,3-propanediol (a chiral derivative)

  • Ethanol (absolute)

  • 2 M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Filtration apparatus, beakers, magnetic stirrer

Procedure:

  • Dissolution and Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of hot absolute ethanol. In a separate flask, dissolve an equimolar amount of the chiral this compound derivative in 50 mL of hot absolute ethanol[3].

  • Crystallization: Slowly add the resolving agent solution to the mandelic acid solution with gentle stirring. Allow the mixture to cool slowly to room temperature. Cloudiness should appear as the less soluble diastereomeric salt begins to crystallize. To maximize crystal formation, place the flask in an ice bath for 1-2 hours[3].

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor. The enantiomeric purity of the salt can be improved by recrystallization from a minimal amount of hot ethanol[4].

  • Liberation of the Enantiomer: Suspend the collected diastereomeric salt crystals in 100 mL of water. Add 2 M HCl dropwise with vigorous stirring until the pH is approximately 1-2. This protonates the amine, breaking the salt.

  • Extraction: Transfer the acidic solution to a separatory funnel and extract the liberated mandelic acid with diethyl ether (3 x 50 mL). The protonated resolving agent will remain in the aqueous layer.

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched mandelic acid.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring the specific rotation.

Resolving Agent TypeRacemic AcidTypical Yield (Less Soluble Salt)Typical e.e. of Recovered AcidReference
Chiral AminonaphtholsIbuprofen~40%>95%
(R)-N-benzyl-1-phenylethylamine4-Chloromandelic Acid~42%>98%[4]
L-(+)-tartaric acid1-(α-aminobenzyl)-2-naphthol~45%>99%

The Dibenzylamino Moiety as a Protective Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This is the role of a protecting group[5][6]. The N-dibenzyl group is an effective protecting group for primary and secondary amines.

Principle of Protection and Deprotection

An ideal protecting group must be easy to install, stable under a variety of reaction conditions, and readily removable under specific conditions that do not affect other parts of the molecule[5][7].

  • Protection: The N-dibenzyl group is typically introduced by reacting the amine with two equivalents of a benzyl halide (e.g., benzyl bromide) in the presence of a base.

  • Stability: The resulting N,N-dibenzylamine is stable to a wide range of non-reductive conditions, including acidic and basic hydrolysis, and many oxidizing and organometallic reagents.

  • Deprotection: The key advantage of the benzyl group is its facile removal via catalytic hydrogenolysis. In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source, the C-N bonds are cleaved, releasing the free amine and generating toluene as a benign byproduct[8].

This strategy has been successfully implemented in the stereoselective preparation of β-lactam-containing pseudopeptides, where the N-dibenzyl group was essential for the desired cyclization reaction to occur in high yield[9].

G cluster_1 Protection/Deprotection Cycle start_amine Substrate with Primary/Secondary Amine (R-NHR') protected_amine Dibenzyl-Protected Amine (R-N(Bn)R') start_amine->protected_amine Protection 2 eq. Benzyl Bromide, Base reaction Desired Chemical Transformation (e.g., Ester Reduction, Oxidation) protected_amine->reaction Stable Moiety deprotected_amine Final Product with Free Amine reaction->deprotected_amine Deprotection H₂, Pd/C

Caption: The N-dibenzyl group in a protection-reaction-deprotection sequence.

Protocol: Dibenzyl Protection and Deprotection of an Amine

Part A: Protection of Benzylamine

  • Dissolve benzylamine (1 eq.) in a suitable solvent like acetonitrile or THF in a round-bottom flask.

  • Add a non-nucleophilic base, such as potassium carbonate (2.5 eq.).

  • Add benzyl bromide (2.2 eq.) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting amine is consumed.

  • After cooling, filter off the base and evaporate the solvent. Purify the resulting N,N-dibenzylamine by column chromatography or distillation.

Part B: Deprotection via Hydrogenolysis

  • Dissolve the N,N-dibenzyl protected amine in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent to yield the deprotected amine.

This compound as a Versatile Synthetic Intermediate

The this compound scaffold is a valuable building block for more complex molecules, serving as a precursor in the synthesis of antibiotics, cardiovascular drugs, and radiolabeled imaging agents.

Formulation of Long-Acting Antibiotics: Penicillin G Benzathine

One of the most significant applications of a related structure, N,N'-dibenzylethylenediamine (benzathine), is in the formulation of long-acting penicillin[10]. Benzathine is a diamine that is synthesized from ethylenediamine and a benzylating agent.

Mechanism of Action: Penicillin G is an effective antibiotic but has a short half-life in the body[11]. To create a long-acting depot formulation, two molecules of Penicillin G are combined with one molecule of N,N'-dibenzylethylenediamine. The acidic carboxylate groups on penicillin form a stable, sparingly soluble salt with the basic amine groups of benzathine[12]. When this salt, Penicillin G Benzathine, is injected intramuscularly, it precipitates at the injection site and dissolves slowly, releasing Penicillin G into the bloodstream over an extended period.

Caption: Ionic salt formation between Penicillin G and Benzathine.

Scaffold for Cardiovascular and CNS-Active Drugs

N-benzyl-N-methylethanolamine (NBMEA), a close structural analog of the title compound, is a key precursor in the synthesis of Nicardipine, a dihydropyridine calcium channel blocker used to treat hypertension and angina[13]. The synthesis involves the esterification of NBMEA's hydroxyl group, followed by a Hantzsch-type dihydropyridine synthesis[13]. The N-benzyl group in these structures can be crucial for modulating the binding affinity of the final drug molecule to its biological target, a desirable feature in the development of drugs for cardiovascular and neurological disorders[13]. The synthesis of such drugs often starts with the N-alkylation of an ethanolamine derivative with benzyl chloride[13][14].

Precursor for Radiolabeled Imaging Agents

The development of novel radiotracers for Positron Emission Tomography (PET) is essential for molecular imaging and diagnostics[15]. The this compound framework is a potential starting point for creating precursors for PET radiotracers. By incorporating a positron-emitting radionuclide, such as ¹⁸F or ¹¹C, derivatives can be designed to target specific receptors or enzymes in the body[15][16]. The synthesis of these agents involves preparing a precursor molecule that can be quickly and efficiently radiolabeled in the final step before administration[17][18].

Conclusion

This compound and its closely related analogs are far more than simple organic chemicals; they are enabling tools in modern pharmaceutical development. From the fundamental task of separating chiral molecules to providing the structural backbone for life-saving drugs, their utility is both broad and critical. The principles of diastereomeric resolution, amine protection, and use as a synthetic scaffold are well-established, and the protocols provided herein offer a practical foundation for researchers. As drug discovery continues to evolve, the versatility of the this compound structure ensures its continued relevance in the synthesis of novel therapeutic and diagnostic agents.

References

Application Notes & Protocols: N,N-Dibenzylethanolamine (DBEA) as a Critical Intermediate for Advanced Electronic Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Foundation of Modern Electronics

The relentless miniaturization and increasing complexity of semiconductor devices are fundamentally dependent on advancements in materials science.[1] High-purity, precisely engineered specialty chemicals are the lifeblood of fabrication processes, particularly in photolithography, which defines the intricate circuitry on silicon wafers.[2][3][4] Among these critical compounds, N,N-Dibenzylethanolamine (DBEA) has emerged as a versatile and essential intermediate.[1]

While not a final component in a consumer device, DBEA is a foundational building block for highly specialized molecules, most notably Photobase Generators (PBGs). These light-sensitive compounds are instrumental in formulating advanced photoresists—the light-sensitive polymers used to pattern microchips.[1][5] The structural attributes of DBEA, specifically its tertiary amine and hydroxyl functionalities, allow for its incorporation into complex photosensitive systems that release a basic molecule upon light exposure, thereby catalyzing desired chemical transformations with high spatial and temporal control.[6][7]

This guide serves as a comprehensive technical resource for researchers, process chemists, and materials scientists. It provides an in-depth look at the applications of DBEA in electronic chemicals, supported by detailed, field-proven protocols for its synthesis, purification, and analytical characterization to meet the stringent demands of the electronics industry.

Physicochemical Properties & Electronic Grade Specifications

The utility of any chemical intermediate in semiconductor manufacturing is predicated on its purity and well-defined properties. For DBEA, achieving "electronic grade" status requires not just a high percentage assay but also exceptionally low levels of metallic ions and other contaminants that could otherwise disrupt device performance.

PropertyValueReference
CAS Number 101-06-4[8]
Molecular Formula C₁₆H₁₉NO[8]
Molecular Weight 241.33 g/mol [8][9]
Appearance Colorless or light yellow liquid/solid[9]
Melting Point 46-47 °C[9]
Boiling Point 170-175 °C @ 3 Torr[9]
Density 1.06 g/cm³[9]
IUPAC Name 2-(dibenzylamino)ethanol[8]

Table 1: Key Physicochemical Properties of this compound.

For electronic applications, typical purity specifications are far more rigorous than for standard chemical grades.

ParameterSpecificationRationale & Significance
Assay (by GC) > 99.8%Ensures consistent reactivity and performance of downstream products like PBGs.
Water Content (Karl Fischer) < 100 ppmPrevents unwanted side reactions and hydrolysis in sensitive photoresist formulations.
Trace Metals (ICP-MS) Na, K, Fe, Cu, etc. < 10 ppb eachMetallic ions can alter the electrical properties of the semiconductor, leading to device failure.
Chloride (Ion Chromatography) < 1 ppmResidual halides can cause corrosion of metallic interconnects and process equipment.
Particulates (>0.2 µm) < 5 particles/mLPrevents physical defects during the spin-coating and lithography processes.[10][11]

Table 2: Typical Electronic Grade Specifications for this compound.

Core Application: A Precursor for Photobase Generators (PBGs)

The primary role of DBEA in electronic chemicals is as a precursor to Photobase Generators (PBGs). These molecules are designed to be stable within a photoresist formulation until they are irradiated with light of a specific wavelength, at which point they decompose to release a strong base.[7][12]

The Function of PBGs in Chemically Amplified Resists

In many advanced photoresist systems (e.g., negative-tone epoxy-based resists), the patterning chemistry is catalytic. A single photo-generated molecule can initiate a cascade of reactions, a concept known as "chemical amplification." While photoacid generators are common, PBGs are crucial for systems that require base-catalyzed reactions, such as anion-initiated polymerizations or cross-linking of epoxy resins.[12] This approach avoids the use of acids, which can corrode metallic substrates.[12]

G cluster_0 Photoresist Film UV_Light UV Light (Photon) PBG Photobase Generator (PBG) UV_Light->PBG Irradiation DBEA Released Base (e.g., DBEA) PBG->DBEA Photolysis Monomers Polymerizable Monomers / Resin DBEA->Monomers Catalyzes Polymerization Crosslinked_Polymer Cross-linked Polymer (Insoluble) Monomers->Crosslinked_Polymer

Figure 1: General mechanism of a Photobase Generator in a negative-tone photoresist.

DBEA as a Latent Base in PBG Architectures

The N,N-dibenzylamino group of DBEA is the "latent base." To create a PBG, this group is chemically masked with a photosensitive protecting group. A common strategy is to form a carbamate at the hydroxyl end of DBEA with a photolabile moiety, such as a nitrobenzyl group.

Upon irradiation, the photolabile group absorbs a photon and undergoes intramolecular rearrangement, leading to cleavage of the carbamate bond and subsequent decarboxylation. This process regenerates the parent amine, DBEA, which is then free to act as a catalyst in the surrounding polymer matrix.[7]

G PBG_Structure DBEA-derived PBG (Photolabile Group)-O-C(=O)-O-(CH₂)₂-N(Bn)₂ Intermediate Excited State Intermediate PBG_Structure->Intermediate Absorption Photon Photon (hν) Photon->PBG_Structure Products Released Products Free DBEA HO-(CH₂)₂-N(Bn)₂ CO₂ Photolabile Byproduct Intermediate->Products Cleavage & Decarboxylation DBEA_Node DBEA (Base Catalyst) Products:f0->DBEA_Node

Figure 2: Photochemical release of DBEA from a conceptual carbamate-based PBG.

Experimental Protocols

Disclaimer: All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol: Synthesis of this compound

This protocol describes the synthesis via the reaction of dibenzylamine with 2-chloroethanol, a common and effective method.

Materials & Reagents:

  • Dibenzylamine (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Sodium Carbonate (Na₂CO₃), anhydrous powder (1.5 eq)

  • Toluene

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Steps:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dibenzylamine, sodium carbonate, and toluene (approx. 3-4 mL per gram of dibenzylamine).

  • Initiation: Begin stirring the suspension and gently heat the mixture to 80-90 °C. The use of Na₂CO₃, a solid inorganic base, is crucial as it neutralizes the HCl formed during the reaction without introducing water, driving the reaction to completion.

  • Reagent Addition: Slowly add 2-chloroethanol dropwise to the heated suspension over 1 hour. An exothermic reaction may be observed; maintain the temperature below 110 °C.

  • Reaction: After the addition is complete, maintain the reaction at reflux (approx. 110 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting dibenzylamine is consumed.

  • Workup & Extraction:

    • Cool the reaction mixture to room temperature.

    • Add deionized water to dissolve the inorganic salts (NaCl and excess Na₂CO₃).

    • Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.

    • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to break any emulsions and remove residual water.

  • Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude DBEA product.

G Start 1. Combine Dibenzylamine, Na₂CO₃, and Toluene in Flask Heat 2. Heat to 80-90 °C under Nitrogen Start->Heat Add 3. Add 2-Chloroethanol Dropwise (1 hr) Heat->Add Reflux 4. Reflux at 110 °C (6-8 hrs, Monitor by GC/TLC) Add->Reflux Cool 5. Cool to Room Temp Reflux->Cool Quench 6. Quench with Water, Separate Layers Cool->Quench Wash 7. Wash Organic Layer (Water, Brine) Quench->Wash Dry 8. Dry with MgSO₄, Filter Wash->Dry Evaporate 9. Evaporate Toluene (Rotary Evaporator) Dry->Evaporate Product Crude this compound Evaporate->Product

Figure 3: Workflow diagram for the synthesis of this compound.

Protocol: Purification to Electronic Grade

Crude DBEA must be rigorously purified to remove residual starting materials, byproducts, and contaminants.

Methodology:

  • Vacuum Distillation: This is the most effective method for purifying DBEA.

    • Set up a fractional distillation apparatus for vacuum operation.

    • Transfer the crude DBEA to the distillation flask.

    • Slowly apply vacuum, reducing the pressure to 1-3 Torr.

    • Gently heat the flask. Collect and discard any initial low-boiling fractions.

    • Collect the main product fraction at the target boiling point (170-175 °C @ 3 Torr).[9] The high temperature and low pressure effectively separate the desired product from less volatile impurities and salts.

  • Melt-Recrystallization (Optional): For ultimate purity, the distilled DBEA can be further purified by recrystallization.

    • Since DBEA has a melting point of 46-47 °C, it can be slowly cooled from a molten state to induce crystallization. Impurities will concentrate in the remaining liquid phase.

  • Final Filtration:

    • Melt the purified, solid DBEA by warming it to ~50 °C.

    • Pass the liquid through a 0.2 µm or 0.1 µm PTFE filter under inert gas (nitrogen or argon) pressure. This step is critical for removing any microscopic particulate matter.[10][11]

    • Package the final product in ultra-clean containers under an inert atmosphere.

Protocol: Quality Control & Analytical Characterization

Verification of purity is a non-negotiable step. A suite of analytical techniques must be employed.

Analytical Methods:

  • Purity Assay (GC-FID): Gas Chromatography with a Flame Ionization Detector is used to determine the area-percent purity of the distilled product. A high-polarity column is suitable for this analysis.

  • Identity Confirmation (¹H NMR, ¹³C NMR, FTIR):

    • NMR Spectroscopy: Confirms the chemical structure and ensures the absence of structurally similar impurities.

    • FTIR Spectroscopy: Verifies the presence of key functional groups (O-H stretch around 3400 cm⁻¹, C-N stretch, aromatic C-H).

  • Trace Metal Analysis (ICP-MS): Inductively Coupled Plasma Mass Spectrometry is the industry standard for quantifying metallic contaminants down to parts-per-billion (ppb) levels.[13]

  • Water Content (Karl Fischer Titration): Provides a precise measurement of residual water content.

Safety & Handling

This compound requires careful handling due to its hazardous properties.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life).[8][9]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and gloves (nitrile or neoprene are suitable).

  • Handling: Use in a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed under an inert atmosphere (nitrogen) to prevent moisture uptake and oxidation.

Conclusion

This compound is a testament to the critical role of intermediate chemicals in the advancement of electronic materials. Its utility as a robust precursor for Photobase Generators directly impacts the performance and capabilities of modern photoresists, enabling the fabrication of smaller, faster, and more powerful semiconductor devices.[1] The successful application of DBEA is entirely dependent on achieving and verifying electronic-grade purity, a task that requires meticulous synthesis, purification, and analytical protocols as detailed in this guide. As the industry pushes the boundaries of lithography, the demand for such high-performance, precisely tailored intermediates will only continue to grow.

References

Application Note: GC-MS Protocol for the Definitive Characterization of N,N-Dibenzylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N,N-Dibenzylethanolamine (DBEA) is a tertiary amine of significant interest in pharmaceutical development as a precursor, intermediate, or potential impurity. Its structural characterization and quantification are critical for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this application, offering unparalleled separation efficiency and definitive molecular identification.[1]

This guide provides a comprehensive, field-proven protocol for the analysis of this compound using GC-MS. We move beyond a simple recitation of steps to explain the causality behind critical experimental choices—from column selection to the interpretation of mass spectral fragmentation. This document is designed to serve as a self-validating system, incorporating principles of method validation and system suitability as mandated by international regulatory bodies like the ICH.[2][3]

Principle of the Method: The Synergy of Separation and Detection

The analysis hinges on the dual power of GC-MS. The Gas Chromatograph (GC) component first vaporizes the sample and separates its constituents based on their volatility and differential interactions with a stationary phase within a capillary column. As compounds elute from the column at characteristic retention times (RT) , they enter the Mass Spectrometer (MS). Here, they are bombarded with high-energy electrons—a process known as Electron Ionization (EI)—creating a positively charged molecular ion (M⁺) and a series of predictable fragment ions. The MS then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for definitive identification.

Experimental Design: Materials, Instrumentation, and Parameters

Materials and Reagents
  • This compound Reference Standard: Purity ≥ 98%

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC-grade)

  • Optional Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for challenging matrices.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Pipettes and Syringes: Calibrated precision microsyringes.

Instrumentation: The Core Setup

A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source is required. The following parameters are recommended as a robust starting point.

Parameter Setting Rationale (Expertise & Experience)
GC Column Agilent DB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent resolution for a wide range of semi-volatile compounds. Its inertness (the 'ms' designation) is crucial for minimizing peak tailing associated with active compounds like amines.[4][5]
Carrier Gas Helium (99.999% purity)An inert gas that provides good efficiency. A constant flow rate ensures reproducible retention times.
Flow Rate 1.0 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm ID column, balancing separation speed and efficiency.
Injector Type Split/SplitlessOperated in Split mode (e.g., 20:1 ratio) for routine analysis to prevent column overloading. Splitless mode can be used for trace-level analysis.
Injector Temp. 250 °CEnsures rapid and complete volatilization of DBEA without thermal degradation.
Oven Program Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial hold allows for solvent focusing. The temperature ramp effectively separates the analyte from potential impurities. The final hold ensures that any high-boiling compounds are eluted from the column.
MS Source Type Electron Ionization (EI)Standard, robust ionization technique that produces reproducible and information-rich fragmentation patterns, ideal for library matching and structural elucidation.[6]
Ionization Energy 70 eVThe industry standard energy that provides sufficient energy for fragmentation while ensuring spectral reproducibility across different instruments.[5]
MS Source Temp. 230 °CPrevents condensation of the analyte within the ion source while minimizing thermal degradation.
MS Quad Temp. 150 °CEnsures stable ion trajectories and mass filtering.
Mass Scan Range 40 - 450 m/zA range that captures the low-mass tropylium ion (m/z 91), the molecular ion (m/z 241), and any potential higher-mass impurities.

Analytical Workflow & Protocols

The following diagram outlines the complete analytical workflow from sample receipt to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Reference Standard & Sample Weighing B Volumetric Dilution (e.g., 1 mg/mL stock) A->B C Serial Dilution to Working Concentration (e.g., 10 µg/mL) B->C D System Suitability Test (SST) Inject Standard C->D E Sample Injection (1 µL into GC Inlet) D->E If SST Passes F Chromatographic Separation (GC Column) E->F G Ionization & Fragmentation (EI Source) F->G H Mass Filtering & Detection (Quadrupole & Detector) G->H I Identify Peak by Retention Time (RT) H->I J Confirm Identity via Mass Spectrum I->J K Quantify using Peak Area J->K L Generate Report K->L Fragmentation cluster_mol mol m/z 241 frag1 Tropylium Ion (Base Peak) m/z 91 mol->frag1  - C₉H₁₂NO• frag2 [M - CH₂OH]⁺ m/z 210 mol->frag2 - CH₂OH• frag3 [M - C₇H₇]⁺ m/z 150 mol->frag3 - C₇H₇•

References

Application Notes and Protocols for N,N-Dibenzylethanolamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of N,N-Dibenzylethanolamine as a Versatile Ligand

In the dynamic field of coordination chemistry, the design and application of novel ligands are paramount to advancing catalysis, materials science, and medicinal chemistry. This compound (DBEA), a tertiary amino alcohol, presents a compelling scaffold for the synthesis of innovative metal complexes. Its structure, featuring a bidentate N,O donor set, is sterically influenced by two bulky benzyl groups. This unique combination of electronic and steric properties offers a rich playground for researchers to modulate the coordination environment of metal centers, thereby fine-tuning their reactivity, stability, and catalytic prowess.

This comprehensive guide moves beyond a simple recitation of steps. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of how to effectively utilize DBEA as a ligand. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a procedure to be followed, but a self-validating system grounded in the principles of coordination chemistry.

The Ligand Profile: Understanding this compound (DBEA)

This compound is an organic compound characterized by an ethanolamine backbone with two benzyl groups attached to the nitrogen atom[1]. This structure confers several key properties relevant to its role as a ligand:

  • Bidentate Coordination: DBEA typically acts as a bidentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom and one of the lone pairs on the oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring.

  • Steric Hindrance: The two bulky benzyl groups provide significant steric hindrance around the nitrogen donor. This can influence the coordination geometry of the resulting metal complex, potentially preventing the formation of higher coordination number species and creating a specific chiral pocket around the metal center.

  • Electronic Effects: The nitrogen atom is a soft donor, while the oxygen atom is a hard donor. This combination allows for coordination with a variety of transition metals. The benzyl groups are weakly electron-withdrawing, which can subtly influence the electron density on the nitrogen atom and, consequently, the strength of the metal-nitrogen bond.

PropertyValue
Molecular Formula C₁₆H₁₉NO[1]
Molecular Weight 241.33 g/mol [1]
Appearance White to off-white solid or oil
Melting Point 38 °C[2]
Boiling Point 206 °C at 15 mmHg[3]
Synthesis of this compound Ligand

A reliable method for the synthesis of this compound involves the reaction of dibenzylamine with ethylene carbonate[4].

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine dibenzylamine (1 equivalent), ethylene carbonate (2 equivalents), and tetraethylammonium iodide (0.33 equivalents)[4].

  • Heating: Heat the mixture to 140 °C and stir vigorously for 24-28 hours. The reaction mixture will likely become a suspension[4].

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Extract the organic layer with a 0.5 M sodium hydroxide solution to remove any unreacted ethylene carbonate and other acidic impurities[4].

    • Wash the organic phase with saturated brine to remove water-soluble impurities[4].

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product[4].

  • Purification: Purify the crude product by flash chromatography on silica gel using an ethyl acetate/hexane eluent system (e.g., 1:2 v/v) to afford pure N,N-dibenzyl-2-aminoethanol as an oil or low-melting solid[4].

Synthesis of a Representative Metal Complex: A Case Study with Copper(II)

While specific literature on DBEA-metal complexes is not abundant, we can extrapolate from established protocols for similar amino alcohol ligands to devise a robust synthesis. The following protocol details the synthesis of a hypothetical Cu(II) complex with DBEA.

Protocol 2: Synthesis of Dichlorido(this compound)Copper(II)

  • Ligand Solution Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous methanol or ethanol (approximately 10 mL per mmol of ligand).

  • Metal Salt Solution Preparation: In a separate Schlenk flask, dissolve copper(II) chloride dihydrate (1 equivalent) in the same anhydrous solvent as the ligand. Gentle heating may be required to facilitate dissolution.

  • Reaction: Slowly add the copper(II) chloride solution dropwise to the stirred ligand solution at room temperature. A color change (typically to blue or green) should be observed upon addition, indicating complex formation.

  • Reaction Monitoring and Product Isolation:

    • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

    • Reduce the solvent volume under reduced pressure until a precipitate begins to form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether to remove any soluble impurities.

  • Drying: Dry the resulting solid complex under vacuum to remove all traces of solvent.

Caption: Workflow for the synthesis and isolation of a Cu(II)-DBEA complex.

Characterization of DBEA-Metal Complexes: A Multi-Technique Approach

Thorough characterization is essential to confirm the structure and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the coordination of the DBEA ligand to the metal center.

Causality: When the nitrogen and oxygen atoms of DBEA coordinate to the metal, the electron density around these atoms changes, which in turn affects the vibrational frequencies of the associated bonds.

  • O-H Stretch: The broad ν(O-H) stretching band of the free ligand (typically around 3400 cm⁻¹) will either disappear (if the proton is lost upon coordination) or shift to a lower frequency upon coordination of the oxygen atom.

  • C-N Stretch: The ν(C-N) stretching vibration may shift upon coordination of the nitrogen atom.

  • New Bands: The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of M-N and M-O bonds, providing direct evidence of coordination[5][6].

Protocol 3: FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet of the solid complex or acquire the spectrum using an ATR accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Compare the spectrum of the complex to that of the free DBEA ligand, noting the shifts in the characteristic bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the complex in solution.

Causality: Coordination to a metal center alters the electronic environment of the ligand's protons and carbon atoms, leading to changes in their chemical shifts.

  • ¹H NMR: The protons closest to the coordination sites (e.g., the methylene groups adjacent to the nitrogen and oxygen atoms) are expected to show the most significant downfield shifts upon coordination.

  • ¹³C NMR: Similarly, the carbon atoms of the methylene groups adjacent to the N and O donors will also experience shifts in their resonance frequencies.

Protocol 4: NMR Analysis (for Diamagnetic Complexes)

  • Sample Preparation: Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Analysis: Compare the spectra of the complex to that of the free ligand to identify and quantify the coordination-induced shifts.

Single-Crystal X-ray Diffraction

The most definitive method for determining the solid-state structure of a coordination complex is single-crystal X-ray diffraction.

Causality: This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry of the metal center.

Protocol 5: Single-Crystal Growth and X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a dilute solution of the complex, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software to obtain a detailed 3D model of the complex.

Potential Applications in Drug Development and Catalysis

The unique structural features of DBEA-metal complexes suggest their potential in several high-impact research areas.

Asymmetric Catalysis

The steric bulk of the benzyl groups on the DBEA ligand can create a chiral environment around the metal center, making these complexes promising candidates for asymmetric catalysis. Amino alcohol-derived ligands are well-known for their application in reactions such as the enantioselective addition of organozinc reagents to aldehydes[7].

G cluster_reaction Asymmetric Addition DBEA This compound (Chiral Scaffold) Catalyst Chiral DBEA-Metal Complex (Lewis Acid Catalyst) DBEA->Catalyst Metal Metal Precursor (e.g., Zn(II), Ti(IV)) Metal->Catalyst Aldehyde Aldehyde Catalyst->Aldehyde activates Product Chiral Secondary Alcohol (High Enantiomeric Excess) Aldehyde->Product Organozinc Dialkylzinc Organozinc->Product

Caption: Logical flow for the application of a chiral DBEA-metal complex in asymmetric catalysis.

Drug Development

Transition metal complexes are increasingly being investigated as therapeutic agents[1][4][5][7][8]. The coordination of a bioactive ligand to a metal center can enhance its therapeutic efficacy. Given that many biologically active molecules contain amino alcohol moieties, DBEA-metal complexes could be explored for their potential as anticancer, antibacterial, or antifungal agents. The lipophilicity imparted by the benzyl groups may also enhance cellular uptake.

Conclusion and Future Outlook

This compound offers a unique and underexplored platform for the development of novel coordination compounds. The protocols and insights provided in this guide serve as a robust starting point for researchers to synthesize, characterize, and explore the applications of DBEA-metal complexes. The interplay of steric and electronic effects within this ligand scaffold holds significant promise for the discovery of new catalysts and therapeutic agents. Further research into the coordination chemistry of DBEA with a wider range of transition metals is highly encouraged and is expected to yield exciting and impactful results.

References

Application Note: The Strategic Use of N,N-Dibenzylethanolamine as a Diffusion Control Agent in the Formulation of High-Resolution Chemically Amplified Photoresists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

The relentless drive for miniaturization in the semiconductor industry necessitates continuous innovation in photolithographic materials. Chemically amplified photoresists (CARs) are the cornerstone of high-resolution patterning, enabling the fabrication of nanoscale features. However, the performance of CARs is intrinsically limited by the diffusion of photogenerated acids, which can blur the intended pattern and degrade line-edge roughness (LER). This application note provides a detailed technical guide on the use of N,N-Dibenzylethanolamine (DBEA) as a basic additive, or "quencher," to precisely control acid diffusion. We will explore the underlying chemical mechanisms, provide detailed protocols for formulation and processing, and discuss the impact of DBEA concentration on key lithographic metrics such as resolution, photosensitivity, and LER.

Introduction to Chemically Amplified Resists and the Acid Diffusion Challenge

Chemically amplified resists revolutionized photolithography by introducing a catalytic mechanism that dramatically enhances photosensitivity.[1][2] A typical CAR formulation consists of a polymer resin with acid-labile protecting groups, a photoacid generator (PAG), and a casting solvent.[1][3] Upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, the PAG decomposes and generates a small amount of a strong acid.[4][5] During a subsequent post-exposure bake (PEB) step, this acid catalytically cleaves the protecting groups on the polymer resin, switching its solubility in an aqueous developer. This catalytic chain reaction means a single photo-generated proton can induce hundreds or thousands of deprotection events, hence the term "chemical amplification."[2]

While this process is highly efficient, it presents a significant challenge: the photogenerated acid can diffuse from the exposed regions into the unexposed regions. This diffusion, if uncontrolled, leads to a "blurring" of the latent image, which degrades pattern fidelity, limits the ultimate resolution, and increases line-edge roughness (LER)—a critical parameter in modern semiconductor manufacturing.[4][6][7]

To counteract this effect, basic additives, commonly referred to as quenchers, are incorporated into the photoresist formulation. These additives are typically amines that neutralize the photoacid, thereby confining the catalytic reaction to the desired areas. This compound (DBEA) is an effective quencher due to its appropriate basicity, molecular structure, and compatibility with standard resist components.

The Role and Mechanism of this compound (DBEA)

Chemical Properties of DBEA

This compound is a tertiary amine with the chemical formula C₁₆H₁₉NO. Its structure features two bulky benzyl groups and a hydroxyl group. These features are critical to its function:

  • Basicity: The lone pair of electrons on the nitrogen atom gives DBEA its basic character, allowing it to neutralize the strong acid generated by the PAG.

  • Molecular Size: The bulky benzyl groups influence the diffusion characteristics of the DBEA molecule itself within the polymer matrix, ensuring it is well-distributed to perform its function.

  • Hydroxyl Group: The presence of the -OH group can improve solubility and compatibility within the polar environment of the photoresist film after the deprotection reaction.

Mechanism of Action: Acid Quenching

The primary function of DBEA in a CAR is to act as a proton sink, controlling the lifetime and diffusion length of the photogenerated acid. The process can be summarized as follows:

  • Acid Generation: Upon exposure, the PAG generates a strong acid, H⁺A⁻.

  • Catalytic Deprotection: In the exposed regions, the acid catalyzes the deprotection of the polymer resin during the PEB.

  • Acid Diffusion & Quenching: The acid begins to diffuse. As it enters unexposed or partially exposed regions, it encounters DBEA molecules. A classic acid-base neutralization reaction occurs, consuming the acid and preventing it from causing unwanted deprotection.[4][7]

This mechanism creates a sharper chemical contrast between the exposed and unexposed areas, which is essential for defining high-resolution patterns.

G cluster_exposure 1. Exposure Step cluster_peb 2. Post-Exposure Bake (PEB) cluster_result 3. Lithographic Outcome Photon UV/EUV Photon PAG Photoacid Generator (PAG) Photon->PAG generates Acid Strong Acid (H⁺) PAG->Acid generates Polymer_Protected Protected Polymer (Insoluble) Acid->Polymer_Protected catalyzes deprotection DBEA DBEA (Quencher) Acid->DBEA is neutralized by High_Res Sharp Pattern (High Resolution, Low LER) Polymer_Deprotected Deprotected Polymer (Soluble) Polymer_Protected->Polymer_Deprotected Neutralized Neutralized Complex (Inactive) DBEA->Neutralized

Caption: Mechanism of DBEA as a quencher in a chemically amplified resist.
Impact on Lithographic Performance

The addition of DBEA creates a critical trade-off that must be carefully managed:

  • Improved Resolution & LER: By limiting acid diffusion, DBEA significantly sharpens the edges of printed features, enabling higher resolution and reducing line-width and line-edge roughness.[6][8]

  • Reduced Photosensitivity: The neutralization reaction consumes a portion of the photogenerated acid. Consequently, a higher exposure dose is required to achieve the same level of deprotection, thus reducing the overall sensitivity of the resist.[8] This trade-off is fundamental to the optimization of most CARs.

Experimental Protocols

Safety Precaution: All procedures should be performed in a cleanroom environment under appropriate yellow or amber lighting to prevent premature exposure of the photoresist. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a Model Photoresist Formulation

This protocol describes a "one-pot" method for preparing a model DUV photoresist.[9] The concentrations provided are starting points and must be optimized for the specific polymer, PAG, and lithographic process being used.

Materials & Equipment:

  • Polymer Resin: e.g., Poly(hydroxystyrene-co-t-butyl acrylate)

  • Photoacid Generator (PAG): e.g., Triphenylsulfonium nonaflate

  • Quencher: this compound (DBEA)

  • Solvent: Propylene glycol monomethyl ether acetate (PGMEA)

  • Equipment: Amber glass bottle, magnetic stirrer and stir bar, 0.2 µm PTFE filter, analytical balance.

Procedure:

  • Resin Dissolution: In the amber bottle, add the desired amount of PGMEA. While stirring, slowly add the polymer resin powder. Continue stirring until the resin is fully dissolved (this may take several hours).

  • PAG Addition: Weigh the required amount of PAG and add it to the dissolved resin solution. Continue stirring until the PAG is fully dissolved.

  • DBEA Stock Solution: To ensure precise control over the quencher concentration, prepare a 1% (w/w) stock solution of DBEA in PGMEA.

  • Quencher Addition: Calculate the required mass of the DBEA stock solution to achieve the desired molar ratio of quencher to PAG. Add the stock solution dropwise to the main formulation while stirring.

  • Homogenization: Allow the final mixture to stir for at least 2-4 hours to ensure complete homogenization.

  • Filtration: Filter the photoresist solution through a 0.2 µm PTFE filter to remove any particulates. Store the filtered resist in a clean, sealed amber bottle at refrigerated temperatures (4-8 °C).

Table 1: Example Formulations with Varying DBEA Concentrations

Formulation IDPolymer Resin (wt%)PAG (wt%)DBEA (mol% relative to PAG)PGMEA (wt%)
PR-DBEA-0015.02.0083.0
PR-DBEA-0515.02.0583.0
PR-DBEA-1015.02.01083.0
PR-DBEA-2015.02.02083.0
Protocol 2: Lithographic Processing Workflow

This protocol outlines the standard steps for patterning a silicon wafer using the formulated photoresist.

Materials & Equipment:

  • Silicon wafers

  • Formulated photoresist

  • Adhesion promoter (e.g., HMDS)

  • Developer: 0.26N Tetramethylammonium hydroxide (TMAH) in water

  • Spin coater, programmable hotplate, DUV (248 nm) exposure tool, Scanning Electron Microscope (SEM).

Workflow:

Caption: Standard workflow for photolithographic processing.

Table 2: Expected Impact of DBEA on Lithographic Performance (Illustrative Data)

Formulation IDDBEA (mol% vs. PAG)Photosensitivity (E₀, mJ/cm²)Resolution (nm L/S)LER (nm, 3σ)
PR-DBEA-00015150 (bridged)> 8.0
PR-DBEA-055221205.5
PR-DBEA-1010351004.2
PR-DBEA-202055953.8

Note: E₀ (Dose to Clear) is a measure of photosensitivity; lower is more sensitive. L/S stands for Lines/Spaces. LER is Line-Edge Roughness.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Pattern Bridging / Low Resolution Excessive acid diffusion. Insufficient quenching.Increase DBEA concentration. Optimize PEB temperature and time (lower/shorter may reduce diffusion).
"T-topping" of Resist Profile Airborne amine contamination neutralizing acid at the surface.Increase DBEA concentration to provide a buffer. Use a protective top-coat. Ensure filtered air supply to process tools.
Low Photosensitivity / Incomplete Development Excessive quenching.Decrease DBEA concentration. Increase exposure dose.
High Line-Edge Roughness (LER) Inhomogeneous acid/quencher distribution. Insufficient quenching.Increase DBEA concentration. Ensure complete dissolution and homogenization during formulation.

Conclusion

This compound is a highly effective diffusion control agent for advanced chemically amplified photoresists. By acting as a base quencher, it neutralizes photogenerated acid, thereby sharpening the latent image and enabling the fabrication of features with superior resolution and lower line-edge roughness. The concentration of DBEA is a critical parameter that must be carefully optimized, as it directly governs the fundamental trade-off between lithographic resolution and photosensitivity. The protocols and principles outlined in this note provide a robust framework for researchers and process engineers to successfully incorporate DBEA into their photoresist formulations and achieve next-generation patterning performance.

References

Troubleshooting & Optimization

Technical Support Center: N,N-Dibenzylethanolamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N,N-Dibenzylethanolamine. It addresses common challenges and frequently asked questions to help improve reaction yields and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause 1: Incomplete Reaction

Reactions may not go to completion due to several factors, including insufficient reaction time, suboptimal temperature, or poor mixing. The reaction between ethanolamine and benzyl chloride is a nucleophilic substitution, and its rate is highly dependent on these parameters.

Solution:

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reaction time.

  • Optimize Temperature: The reaction is often performed at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to side reactions. A typical temperature range is 80-100 °C. Consider a step-wise increase in temperature if the reaction is sluggish.

  • Ensure Efficient Stirring: Vigorous stirring is crucial to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures.

Potential Cause 2: Reagent Quality and Stoichiometry

The purity of starting materials, particularly benzyl chloride and ethanolamine, is critical. Additionally, the molar ratio of reactants plays a significant role in the reaction outcome. An excess of benzyl chloride is often used to ensure complete conversion of ethanolamine.

Solution:

  • Verify Reagent Purity: Use freshly distilled or high-purity reagents. Benzyl chloride can oxidize over time, and ethanolamine is hygroscopic.

  • Adjust Stoichiometry: A common molar ratio is 2.2 to 2.5 equivalents of benzyl chloride for every 1 equivalent of ethanolamine. This excess of the alkylating agent helps to drive the reaction towards the desired N,N-disubstituted product.

Potential Cause 3: Ineffective Base

A base is required to neutralize the hydrochloric acid formed during the reaction. If the base is not strong enough or is not present in a sufficient amount, the reaction mixture will become acidic, protonating the ethanolamine and rendering it non-nucleophilic.

Solution:

  • Choice of Base: An inorganic base like sodium carbonate or potassium carbonate is commonly used. Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Sufficient Quantity: Use at least 2 equivalents of the base to neutralize the HCl produced from both benzylation steps.

Issue 2: Formation of Multiple Byproducts

Potential Cause 1: Over-alkylation

The hydroxyl group of ethanolamine can also be benzylated, leading to the formation of the O-benzylated byproduct. While this is generally less favorable than N-benzylation, it can occur, especially at higher temperatures.

Solution:

  • Control Temperature: Maintain the reaction temperature within the optimal range (80-100 °C). Avoid excessive heating, which can promote O-alkylation.

Potential Cause 2: Formation of Monobenzylated Intermediate

Incomplete reaction can result in the presence of the N-benzylethanolamine intermediate.

Solution:

  • TLC Monitoring: Carefully monitor the reaction by TLC. The reaction should be allowed to proceed until the monobenzylated intermediate spot is no longer visible.

  • Adjust Benzyl Chloride Amount: A slight excess of benzyl chloride can help to ensure the reaction proceeds to the desired N,N-dibenzylated product.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis & Solution LowYield Low or No Yield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction ReagentIssues Reagent Quality/Stoichiometry? LowYield->ReagentIssues BaseProblem Ineffective Base? LowYield->BaseProblem Byproducts Byproduct Formation OverAlkylation Over-alkylation (O-benzylation)? Byproducts->OverAlkylation MonoBenz Monobenzylated Intermediate? Byproducts->MonoBenz Sol_TimeTemp Extend Time / Optimize Temp IncompleteReaction->Sol_TimeTemp Sol_Reagents Check Purity / Adjust Ratio ReagentIssues->Sol_Reagents Sol_Base Use Stronger/More Base BaseProblem->Sol_Base Sol_TempControl Control Temperature OverAlkylation->Sol_TempControl Sol_TLC Monitor with TLC / Adjust Stoichiometry MonoBenz->Sol_TLC

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

The yield can vary depending on the specific conditions and scale of the reaction. However, yields in the range of 70-85% are commonly reported in the literature under optimized conditions.

Q2: What is the role of the solvent in this reaction?

While the reaction can be run neat (without a solvent), using a high-boiling point, polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can be beneficial. A solvent can help to homogenize the reaction mixture and facilitate heat transfer, leading to a more controlled reaction.

Q3: How can I effectively purify the final product?

The most common method for purification is recrystallization. After the reaction work-up, the crude product can be dissolved in a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, and allowed to crystallize. This process is effective at removing unreacted starting materials and most byproducts. Column chromatography can also be employed for higher purity if needed.

Q4: What are the key safety precautions to consider during this synthesis?

  • Benzyl Chloride: Benzyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ethanolamine: Ethanolamine is corrosive and can cause burns. Handle with care and appropriate PPE.

  • Reaction Temperature: The reaction is often heated. Use a heating mantle with a temperature controller and ensure the setup is secure to prevent spills.

Q5: Can other alkylating agents be used instead of benzyl chloride?

Yes, other benzylating agents like benzyl bromide can be used. Benzyl bromide is generally more reactive than benzyl chloride, which may lead to a faster reaction but could also increase the likelihood of side reactions if not properly controlled.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Ethanolamine

  • Benzyl chloride

  • Sodium carbonate (anhydrous, powdered)

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • TLC plates and developing chamber

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethanolamine (1.0 eq), sodium carbonate (2.2 eq), and ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl chloride (2.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (around 80-90 °C) and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the ethanolamine and monobenzylated intermediate spots are no longer visible.

  • Cool the reaction mixture to room temperature.

  • Filter the solid sodium carbonate and sodium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified crystals under vacuum to obtain this compound.

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationalePotential Impact of Deviation
Stoichiometry (Benzyl Chloride:Ethanolamine) 2.2 : 1Drives the reaction to completion and minimizes the monobenzylated intermediate.Lower ratio may result in incomplete reaction; higher ratio increases cost and potential for byproducts.
Base (Sodium Carbonate) 2.2 eqNeutralizes the HCl produced during the reaction.Insufficient base will lead to protonation of the amine and stop the reaction.
Temperature 80-90 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.Lower temperatures will slow the reaction; higher temperatures may increase byproduct formation.
Reaction Time 4-6 hoursAllows the reaction to go to completion.Shorter times may result in incomplete conversion; longer times are generally not detrimental but should be monitored.

Reaction Mechanism

The synthesis of this compound from ethanolamine and benzyl chloride proceeds via a nucleophilic substitution (SN2) mechanism.

G Ethanolamine Ethanolamine (Nucleophile) Intermediate N-Benzylethanolamine Ethanolamine->Intermediate Step 1: First Benzylation BenzylChloride1 Benzyl Chloride (Electrophile) BenzylChloride1->Intermediate Base Base (e.g., Na₂CO₃) HCl1 + HCl HCl2 + HCl Product This compound Intermediate->Product Step 2: Second Benzylation BenzylChloride2 Benzyl Chloride BenzylChloride2->Product

Caption: Simplified reaction pathway for the synthesis of this compound.

Common side reactions and byproducts in N,N-Dibenzylethanolamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dibenzylethanolamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our focus is on providing not just solutions, but also a foundational understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Introduction: The Synthetic Landscape

The synthesis of this compound, a valuable intermediate in the pharmaceutical and electronics industries, typically proceeds via the N-alkylation of ethanolamine with a benzylating agent, most commonly benzyl chloride.[1][2] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide will dissect these common issues and provide robust, field-proven strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of this compound and Formation of Multiple Byproducts

Question: My reaction is yielding a complex mixture with a low percentage of the desired this compound. What are the likely side reactions, and how can I suppress them?

Answer: The primary challenge in this synthesis is controlling the extent of N-alkylation.[3] The product, this compound, is a tertiary amine and can be further alkylated to form a quaternary ammonium salt.[4][5][6] This over-alkylation is a common "runaway" reaction because the product amine can be more nucleophilic than the starting amine.[3]

Common Side Reactions:

  • Over-Alkylation (Quaternization): The tertiary amine product reacts with another equivalent of benzyl chloride to form the quaternary ammonium salt, N,N,N-tribenzyl-2-hydroxyethylammonium chloride.[4][6] This is often the most significant byproduct.

  • Mono-alkylation: Incomplete reaction can leave N-benzylethanolamine as a major impurity.

  • O-Alkylation: Under certain conditions, the hydroxyl group of ethanolamine or the product can be benzylated to form an ether.[7]

  • Secondary Condensation: Side reactions can lead to the formation of other secondary amine byproducts.[8]

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the molar ratio of reactants. Using a significant excess of ethanolamine can favor the formation of the mono- and di-benzylated products over the quaternary salt by increasing the probability of benzyl chloride reacting with the more abundant primary and secondary amines.

  • Slow Addition of Benzyl Chloride: Adding the benzyl chloride dropwise over an extended period helps to maintain a low concentration of the alkylating agent, thus reducing the likelihood of over-alkylation of the product.[8]

  • Temperature Management: Maintain the reaction temperature within the optimal range (typically 60-90°C).[8] Higher temperatures can accelerate the rate of quaternization.

  • Choice of Base: The use of a solid-phase inorganic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), can be advantageous.[9] These bases act as acid scavengers for the HCl generated during the reaction without introducing a competing nucleophile. This can improve the selectivity and simplify the workup.[9]

Issue 2: My Product is Contaminated with a Water-Soluble, Highly Polar Impurity.

Question: After workup, I'm observing a significant amount of a polar impurity that is difficult to remove by standard extraction. What is this, and how can I get rid of it?

Answer: This is a classic sign of quaternary ammonium salt formation. These salts are highly polar and often have some water solubility, making them difficult to remove completely with a simple aqueous wash.

Confirmation:

  • NMR Spectroscopy: Look for characteristic shifts of the benzylic protons in the quaternary salt, which will be different from those in this compound.

  • Mass Spectrometry: The quaternary ammonium cation will have a distinct mass-to-charge ratio.

Removal Strategies:

  • Recrystallization: If your desired product is a solid or can be converted to a solid salt, recrystallization is often the most effective method for removing the highly polar quaternary salt.

  • Column Chromatography: Silica gel chromatography can be used to separate the less polar this compound from the highly polar quaternary salt.

  • Optimized Extraction: During the workup, multiple extractions with an organic solvent may be necessary. Adjusting the pH of the aqueous layer can sometimes help to suppress the solubility of the quaternary salt.

Issue 3: I am seeing evidence of O-alkylation in my product mixture.

Question: My analytical data suggests the presence of a benzyl ether. How can I prevent the benzylation of the hydroxyl group?

Answer: O-alkylation is a competing reaction, especially if a strong base is used that can deprotonate the hydroxyl group, making it a more potent nucleophile.[4]

Preventative Measures:

  • Base Selection: Use a milder base, like sodium bicarbonate or sodium carbonate, which is less likely to deprotonate the alcohol.

  • Protecting Groups: For syntheses requiring very high purity, protection of the hydroxyl group before N-alkylation is a viable strategy.[10] Common protecting groups for alcohols include silyl ethers or esters. The protecting group can be removed in a subsequent step.

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor N-alkylation over O-alkylation.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway to this compound and the common competing side reactions.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Ethanolamine Ethanolamine N_Benzylethanolamine N-Benzylethanolamine Ethanolamine->N_Benzylethanolamine + Benzyl Chloride O_Alkylated_Product O-Alkylated Byproduct Ethanolamine->O_Alkylated_Product + Benzyl Chloride (Strong Base) NN_Dibenzylethanolamine This compound N_Benzylethanolamine->NN_Dibenzylethanolamine + Benzyl Chloride Quaternary_Salt Quaternary Ammonium Salt NN_Dibenzylethanolamine->Quaternary_Salt + Benzyl Chloride caption Reaction pathways in this compound synthesis.

Caption: Reaction pathways in this compound synthesis.

Quantitative Data Summary: Impact of Reaction Conditions

The following table summarizes how different reaction parameters can influence the product distribution.

ParameterCondition Favoring this compoundCondition Favoring Byproducts
Ethanolamine:Benzyl Chloride Ratio High (e.g., > 3:1)Low (e.g., < 2:1)
Rate of Benzyl Chloride Addition Slow, dropwise additionRapid, bulk addition
Temperature Moderate (60-90°C)High (> 100°C)
Base Mild inorganic base (e.g., Na₂CO₃)Strong base (e.g., NaOH, KOH)

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of this compound while minimizing the formation of byproducts.

Materials:

  • Ethanolamine

  • Benzyl chloride

  • Sodium carbonate (anhydrous powder)

  • Toluene (or another suitable solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add ethanolamine (3.0 equivalents) and anhydrous sodium carbonate (2.2 equivalents) to toluene.

  • Heating and Stirring: Begin stirring the mixture and heat it to 60-65°C.

  • Benzyl Chloride Addition: Slowly add benzyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 2-4 hours, maintaining the internal temperature between 60-65°C.[8]

  • Reaction Progression: After the addition is complete, raise the temperature to 90-95°C and continue stirring for an additional 2-3 hours.[8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of benzyl chloride.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the sodium carbonate and the sodium chloride byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Workflow Visualization

The following diagram outlines the key steps in the optimized synthesis protocol.

workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Setup 1. Reaction Setup (Ethanolamine, Na₂CO₃, Toluene) Heat_Stir 2. Heat to 60-65°C Setup->Heat_Stir Addition 3. Slow Addition of Benzyl Chloride Heat_Stir->Addition Reaction 4. Heat to 90-95°C Addition->Reaction Monitor 5. Monitor Progress (TLC/GC) Reaction->Monitor Cool 6. Cool to Room Temp Monitor->Cool Filter 7. Filter Solids Cool->Filter Wash 8. Aqueous Wash Filter->Wash Dry_Concentrate 9. Dry & Concentrate Wash->Dry_Concentrate Purify 10. Vacuum Distillation Dry_Concentrate->Purify Product Pure this compound Purify->Product caption Optimized workflow for this compound synthesis.

Caption: Optimized workflow for this compound synthesis.

References

Optimizing reaction conditions for N,N-Dibenzylethanolamine preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of N,N-Dibenzylethanolamine (BDEA). This molecule is a valuable intermediate in pharmaceutical development, particularly as a precursor for catalysts and active pharmaceutical ingredients. While its synthesis appears straightforward, achieving high yield and purity can be challenging due to competing reaction pathways and purification difficulties.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot common issues, optimize conditions, and ensure reproducible, high-quality results. We will address the most frequently encountered problems in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative references.

Part 1: Understanding the Core Synthesis Pathways

The two most common routes to synthesize this compound are Direct N-Alkylation of ethanolamine and Reductive Amination . The choice between them depends on available starting materials, scale, and impurity sensitivity.

  • Direct N-Alkylation: This is a classical SN2 reaction where ethanolamine is treated with two or more equivalents of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. While conceptually simple, it is often plagued by side reactions.

  • Reductive Amination: This method involves the reaction of benzaldehyde with ethanolamine to form a Schiff base (imine) intermediate, which is then reduced in situ to yield the N-benzylethanolamine. A second reductive amination step with another equivalent of benzaldehyde yields the final product. This method can offer better control and avoid halide-related impurities.

Synthesis_Pathways cluster_reagents Start Ethanolamine Reagent1A 2.2 eq. Benzyl Bromide + Base (e.g., K2CO3) Reagent1B 1.1 eq. Benzaldehyde + Reducing Agent (e.g., NaBH4) Method1 Direct N-Alkylation (S_N_2 Pathway) Start->Method1 High Reactivity Potential for Over-alkylation Method2 Two-Step Reductive Amination Start->Method2 Controlled Addition Fewer Byproducts Reagent1C 1.1 eq. Benzaldehyde + Reducing Agent (e.g., NaBH(OAc)3) Product This compound Reagent1C->Product Second Amination Method1->Product Intermediate N-Benzylethanolamine Method2->Intermediate Intermediate->Reagent1C

Caption: High-level overview of the primary synthetic routes to this compound.

Part 2: Troubleshooting and FAQ Guide

This section addresses specific issues encountered during the synthesis of this compound, focusing on the more common Direct N-Alkylation route.

Category 1: Low Yield & Incomplete Conversion

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted ethanolamine and/or mono-benzylated intermediate. What's wrong?

This is a classic issue often traced back to three factors: the base, the solvent, or reaction temperature.

  • Insufficient or Inappropriate Base: The reaction generates two equivalents of acid (HBr or HCl) for every mole of product formed. This acid must be neutralized. If the base is too weak or not present in sufficient stoichiometric excess (at least 2.2 equivalents), the reaction mixture will become acidic. This protonates the amine groups of both ethanolamine and N-benzylethanolamine, rendering them non-nucleophilic and halting the SN2 reaction.

    • Solution: Ensure you use a suitable base like potassium carbonate (K₂CO₃) or triethylamine (TEA) in at least 2.2-2.5 molar equivalents relative to the ethanolamine. For sensitive substrates, a stronger, non-nucleophilic base like DBU can be considered.

  • Solvent Polarity: The SN2 reaction between the amine (nucleophile) and benzyl halide (electrophile) is favored in polar aprotic solvents. These solvents can solvate the cation of the base (e.g., K⁺) but do not strongly solvate the amine, leaving it free to act as a nucleophile.

    • Solution: Solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Acetone are excellent choices. Using non-polar solvents like toluene or hexane will significantly slow down the reaction.

  • Low Temperature: While higher temperatures can promote side reactions, insufficient heat will result in a very slow reaction rate.

    • Solution: For benzyl bromide, a gentle reflux in acetone or acetonitrile (56-82°C) is typically effective. For the less reactive benzyl chloride, higher temperatures (80-110°C) may be necessary, often with the addition of a catalyst like sodium iodide or potassium iodide to facilitate the reaction via the Finkelstein reaction mechanism.

Low_Yield_Troubleshooting Problem Low Yield or Stalled Reaction Check1 Check Base: - Stoichiometry (>2.2 eq)? - Strength (e.g., K2CO3)? Problem->Check1 Is base adequate? Check2 Check Solvent: - Polar Aprotic (ACN, DMF)? Problem->Check2 Is solvent correct? Check3 Check Temperature: - Sufficient for halide used? Problem->Check3 Is temp sufficient? Check4 Check Reagent Quality: - Benzyl halide fresh? - Ethanolamine anhydrous? Problem->Check4 Are reagents pure? Solution1 Action: Add more base or use a stronger base. Check1->Solution1 No Solution2 Action: Switch to ACN or DMF. Check2->Solution2 No Solution3 Action: Increase heat or add KI catalyst (for BnCl). Check3->Solution3 No Solution4 Action: Use freshly distilled or purchased reagents. Check4->Solution4 No Side_Reactions Ethanolamine Ethanolamine (Primary Amine) BnBr1 + Benzyl Bromide Ethanolamine->BnBr1 OAlk O-Alkylated Product - ETHER BYPRODUCT - Ethanolamine->OAlk O-alkylation (favored by strong base) Mono N-Benzylethanolamine (Secondary Amine) BnBr1->Mono k1 (fast) BnBr2 + Benzyl Bromide Mono->BnBr2 Product This compound (Tertiary Amine) - DESIRED - BnBr2->Product k2 (slower) BnBr3 + Benzyl Bromide Product->BnBr3 Quat Quaternary Salt - OVER-ALKYLATION - BnBr3->Quat k3 (competing)

Technical Support Center: N,N-Dibenzylethanolamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the synthesis of N,N-Dibenzylethanolamine. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find in-depth answers to common issues encountered during synthesis, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant methods for synthesizing this compound:

  • N-Alkylation of Ethanolamine: This classic approach involves the reaction of ethanolamine with two equivalents of a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.[1] The base is crucial for neutralizing the hydrohalic acid byproduct.

  • Reductive Amination: This method consists of the reaction between benzaldehyde and ethanolamine to form an imine intermediate, which is subsequently reduced to the target tertiary amine.[1]

Each route has its own set of advantages and potential challenges, which will be addressed in the following sections.

Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired this compound. What could it be?

A common byproduct in the N-alkylation of ethanolamine is the mono-N-benzylated species, N-benzylethanolamine.[1] Additionally, over-alkylation can lead to the formation of a quaternary ammonium salt, although this is less common under standard conditions. In reductive amination, incomplete reduction of the imine intermediate or side reactions of the aldehyde can lead to impurities.

Troubleshooting Guide: N-Alkylation of Ethanolamine

The N-alkylation of ethanolamine is a common and effective method for synthesizing this compound. However, several factors can lead to low yields and the formation of impurities.

Problem 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Suboptimal Base: The base used may not be strong enough to effectively neutralize the generated acid, thus slowing down or halting the reaction.

  • Side Reactions: The formation of byproducts, such as the mono-alkylated product or O-alkylation of the hydroxyl group, can consume starting materials and reduce the yield of the desired product.[2]

  • Poor Quality Reagents: The purity of ethanolamine, benzyl halide, and the chosen base can significantly impact the reaction outcome.[3][4]

Solutions & Optimizations:

Parameter Recommendation Rationale
Reaction Time & Temperature Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] Consider increasing the temperature or extending the reaction time if starting material is still present.Ensures the reaction proceeds to completion, maximizing the conversion of starting materials.
Choice of Base Use a non-nucleophilic base such as sodium carbonate or potassium carbonate.[1] The use of a solid-phase base can simplify the workup.[5]A suitable base will effectively neutralize the acid byproduct without competing in nucleophilic reactions, thus favoring the desired N-alkylation.
Stoichiometry A slight excess of the benzyl halide (e.g., 2.1-2.2 equivalents) can help drive the reaction towards the di-substituted product. However, a large excess should be avoided to minimize the risk of quaternary salt formation.[6]Optimizing the reactant ratio can push the equilibrium towards the desired product and minimize the formation of the mono-alkylated intermediate.
Solvent The choice of solvent can influence the reaction rate. A polar aprotic solvent like acetonitrile or DMF can be effective.The solvent can affect the solubility of the reactants and the transition state energy of the reaction.
Problem 2: Formation of Mono-N-Benzylethanolamine

Possible Causes:

  • Insufficient Benzyl Halide: If less than two equivalents of the benzyl halide are used, the reaction may stop at the mono-alkylation stage.

  • Low Reaction Temperature: Lower temperatures may favor the formation of the mono-alkylated product.

Solutions & Optimizations:

  • Adjust Stoichiometry: Ensure at least two full equivalents of the benzyl halide are used.

  • Increase Temperature: Raising the reaction temperature can promote the second alkylation step.

Problem 3: O-Alkylation of the Hydroxyl Group

While less common for the more nucleophilic amine, O-alkylation can occur, especially with a strong base that can deprotonate the hydroxyl group.[2]

Solutions & Optimizations:

  • Protecting Group Strategy: For highly sensitive substrates or when O-alkylation is a significant issue, protection of the hydroxyl group with a suitable protecting group (e.g., a silyl ether) prior to N-alkylation can be considered.[2] However, this adds extra steps to the synthesis.

  • Careful Base Selection: Use a base that is selective for deprotonating the amine over the alcohol.

Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful method for amine synthesis, but it also has its challenges.

Problem 1: Low Conversion to this compound

Possible Causes:

  • Inefficient Imine Formation: The initial condensation between benzaldehyde and ethanolamine to form the imine may be slow or incomplete. This step is often the rate-limiting step.[7]

  • Inactive Reducing Agent: The chosen reducing agent may not be effective for the reduction of the formed imine.

  • Side Reactions of the Aldehyde: Benzaldehyde can undergo self-condensation or other side reactions under the reaction conditions.

Solutions & Optimizations:

Parameter Recommendation Rationale
Imine Formation The removal of water formed during imine formation can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or a drying agent.Le Chatelier's principle dictates that removing a product will shift the equilibrium to favor more product formation.
Reducing Agent Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) are commonly used. For more challenging reductions, catalytic hydrogenation (e.g., H2, Pd/C) can be employed.[1]The choice of reducing agent is critical for the selective reduction of the imine in the presence of the aldehyde.
Reaction Conditions Optimize the pH of the reaction mixture. Imine formation is typically favored under slightly acidic conditions.The pH can influence both the rate of imine formation and the stability of the reactants.
Problem 2: Formation of Byproducts

Possible Causes:

  • Over-reduction: The reducing agent may reduce the starting benzaldehyde to benzyl alcohol.

  • Formation of Secondary Amines: If the reaction is not driven to completion, the intermediate secondary amine may be present.

Solutions & Optimizations:

  • Stepwise Procedure: Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes offer better control over the reaction.

  • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the aldehyde.

Purification Strategies

Purification of this compound can be challenging due to the potential for closely related impurities.

Method Application Considerations
Distillation Vacuum distillation is a common method for purifying liquid amines.[1][8][9]The boiling point of this compound is relatively high, so vacuum is necessary to prevent decomposition.[10]
Crystallization If the product is a solid at room temperature or can form a solid salt, recrystallization can be an effective purification technique.The choice of solvent is critical for successful crystallization.
Column Chromatography For small-scale purifications or when distillation is not feasible, column chromatography on silica gel can be used.A suitable eluent system must be developed to achieve good separation.

Visualizing the Process

N-Alkylation Workflow

N_Alkylation_Workflow Start Ethanolamine + Benzyl Chloride Base Add Base (e.g., Na2CO3) Start->Base Reaction Heat and Stir Base->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Product This compound Purification->Product

Caption: A typical workflow for the N-alkylation synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_solutions Solutions Start Low Yield or Impurities Analysis Analyze Reaction Mixture (TLC, GC, NMR) Start->Analysis Identify Identify Problem Incomplete Reaction Side Products Purification Issue Analysis->Identify Incomplete Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Stoichiometry Identify:f0->Incomplete Incomplete Reaction Side_Products Modify Reaction Strategy: - Change Base/Solvent - Use Protecting Groups Identify:f1->Side_Products Side Products Purification_Issue Refine Purification Method: - Optimize Distillation - Develop Chromatography Identify:f2->Purification_Issue Purification Issue

Caption: A logical approach to troubleshooting common issues in synthesis.

References

Technical Support Center: Purification of Crude N,N-Dibenzylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-Dibenzylethanolamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Persistent Colored Impurities in the Final Product

Question: My final this compound product has a persistent yellow or brownish tint, even after initial purification attempts. What is the likely cause, and how can I obtain a colorless product?

Answer:

Colored impurities in this compound often stem from side reactions during synthesis or degradation of the product. Amines, in general, are susceptible to air oxidation, which can lead to colored byproducts. The presence of residual starting materials or catalysts can also contribute to discoloration.

Recommended Solutions:

  • Activated Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.[1]

    • Protocol:

      • Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

      • Add a small amount of activated charcoal (typically 1-2% w/w of the crude product) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.

      • Stir the mixture at an elevated temperature for 15-30 minutes.

      • Perform a hot gravity filtration to remove the charcoal.[1]

      • Proceed with crystallization of the purified product from the filtrate.

  • Column Chromatography: If charcoal treatment is insufficient, silica gel column chromatography is a highly effective method for separating colored impurities.

    • Eluent System: A gradient of ethyl acetate in hexane is often effective. A typical starting point is 1:2 (v/v) ethyl acetate/hexane.[2]

Issue 2: "Oiling Out" During Recrystallization

Question: I am attempting to recrystallize this compound, but it separates as an oil instead of forming crystals. What causes this, and how can I promote proper crystallization?

Answer:

"Oiling out" occurs when the solute's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation. This is common when the solution is cooled too rapidly or when the chosen solvent system is not ideal. For this compound, which has a relatively low melting point (around 38-47°C), this can be a particular challenge.[3][4]

Recommended Solutions:

  • Optimize the Solvent System:

    • Single Solvent: If using a single solvent like ethanol, ensure you are using the minimum amount of hot solvent to fully dissolve the compound. Supersaturation is key for good crystal growth.[5]

    • Mixed Solvent System: A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be very effective.[6] Dissolve the compound in the "good" solvent (e.g., hot ethanol) and then slowly add the "bad" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (the cloud point).[1] Then, add a few drops of the "good" solvent to redissolve the cloudiness and allow the solution to cool slowly.

  • Control the Cooling Rate:

    • Slow, gradual cooling is crucial for the formation of pure crystals.[5] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

    • Scratching the inside of the flask with a glass rod at the solution's surface can provide nucleation sites and induce crystallization.

  • Seed Crystals: If you have a small amount of pure this compound, adding a seed crystal to the supersaturated solution can initiate crystallization.

Issue 3: Incomplete Removal of Starting Materials

Question: My purified this compound shows the presence of residual dibenzylamine or other starting materials by GC-MS analysis. How can I improve their removal?

Answer:

The presence of unreacted starting materials is a common issue, especially if the reaction did not go to completion. The choice of purification method should be guided by the properties of the impurities.

Recommended Solutions:

  • Acid-Base Extraction: Since this compound is a tertiary amine, it can be separated from non-basic impurities through acid-base extraction.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The this compound will move to the aqueous layer as its hydrochloride salt.

      • Wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a base (e.g., NaOH solution) to regenerate the free amine.

      • Extract the this compound back into an organic solvent.

      • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.[2]

  • Vacuum Distillation: this compound has a boiling point of 170-175°C at 3 Torr.[3] If the starting materials have significantly different boiling points, vacuum distillation can be an effective purification method. This is particularly useful for larger-scale purifications.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying crude this compound on a laboratory scale?

A1: For laboratory-scale purification (up to a few grams), a combination of acid-base extraction followed by recrystallization is often the most effective and efficient approach. If the product is still impure, column chromatography is the method of choice for achieving high purity.[2]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] For this compound, ethanol is a good starting point. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, often provides better results, allowing for finer control over the solubility.[1][6]

Solvent SystemRationale
Ethanol Good general-purpose solvent for many organic compounds.
Ethanol/Water Useful if the compound is too soluble in pure ethanol at low temperatures.[1]
Hexane/Ethyl Acetate A common non-polar/polar mixture that can be effective for a wide range of compounds.[6]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and confirming the molecular weight of the product.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[8]

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction or chromatographic separation and to get a qualitative assessment of purity.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, this compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[3] It is also very toxic to aquatic life.[3] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Visualizing Purification Workflows

Troubleshooting Decision Tree for Impurity Removal

G start Crude this compound check_color Is the product colored? start->check_color charcoal Perform activated charcoal treatment. check_color->charcoal Yes recrystallize Recrystallize from a suitable solvent system. check_color->recrystallize No charcoal->recrystallize check_purity_1 Assess purity (TLC, GC-MS). recrystallize->check_purity_1 pure_product Pure Product check_purity_1->pure_product Purity >98% check_impurities Are starting materials present? check_purity_1->check_impurities Purity <98% acid_base Perform acid-base extraction. check_impurities->acid_base Yes column_chrom Perform column chromatography. check_impurities->column_chrom No acid_base->recrystallize column_chrom->check_purity_1

Caption: A decision tree for troubleshooting the purification of this compound.

Mixed-Solvent Recrystallization Workflow

G cluster_0 Recrystallization Steps A 1. Dissolve crude product in minimum hot 'good' solvent. B 2. Add hot 'bad' solvent dropwise to cloud point. A->B C 3. Add a few drops of hot 'good' solvent to clarify. B->C D 4. Cool slowly to room temperature. C->D E 5. Cool in an ice bath to maximize crystal formation. D->E F 6. Collect crystals by vacuum filtration. E->F

Caption: Workflow for mixed-solvent recrystallization.

References

Recrystallization techniques for purifying N,N-Dibenzylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-Dibenzylethanolamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the recrystallization of this compound. Our focus is on delivering scientifically sound, field-proven insights to ensure the successful purification of your target molecule.

Introduction to Purification Challenges

This compound is a tertiary amino alcohol with a relatively low melting point, reported to be in the range of 38-47°C. This physical characteristic is a primary contributor to the main challenge in its purification by recrystallization: the tendency of the compound to "oil out" of solution rather than forming discrete crystals. This guide will provide a systematic approach to overcoming this and other common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is an oil after synthesis, but the literature reports a melting point. Why is this?

A1: It is common for crude this compound to be obtained as an oil after synthesis and initial workup. This is often due to the presence of residual solvents or impurities that depress the melting point. A successful recrystallization will remove these impurities, allowing the purified compound to solidify at room temperature. One synthetic procedure even notes the final product after column chromatography as an oil, highlighting the importance of a final crystallization step for obtaining a solid.[1][2]

Q2: What are the most common impurities I should be aware of?

A2: Common impurities can include unreacted starting materials such as dibenzylamine and 2-(dibenzylamino)ethanol, byproducts from side reactions, and residual solvents from the reaction or extraction steps (e.g., ethyl acetate, hexanes). The presence of these impurities can significantly lower the melting point and interfere with crystallization.

Q3: Is recrystallization the only method to purify this compound?

A3: While recrystallization is a powerful and common technique for purifying solids, other methods like column chromatography can also be effective, as mentioned in some synthetic procedures.[1][2] However, recrystallization is often preferred for its efficiency in removing trace impurities and for its scalability. For amines that are difficult to crystallize, an alternative strategy is to form a salt, such as a hydrochloride salt, which often has a higher melting point and better crystallization properties.[3]

Troubleshooting Guide: Recrystallization of this compound

This section provides a structured approach to troubleshooting common problems encountered during the recrystallization of this compound.

Problem 1: "Oiling Out" - The Compound Separates as a Liquid

"Oiling out" is the most frequent issue with low-melting-point solids.[4] It occurs when the compound comes out of solution at a temperature above its melting point.

The low melting point of this compound means that a supersaturated solution might be at a temperature higher than the melting point of the pure compound. Impurities can further depress the melting point, exacerbating this issue.

  • Increase the Solvent Volume: Add more of the hot recrystallization solvent to decrease the saturation temperature. This keeps the compound dissolved until the solution has cooled to a temperature below its melting point.

  • Slow Cooling is Crucial: Rapid cooling often leads to oiling out. Allow the hot, clear solution to cool slowly to room temperature. Insulating the flask can aid in this process. Once at room temperature, cooling in an ice bath can be attempted to maximize yield.

  • Solvent System Modification:

    • Single Solvent: If using a single solvent, try one with a lower boiling point.

    • Two-Solvent System: In a two-solvent system (a "good" solvent where the compound is soluble, and a "bad" solvent where it is not), add more of the "good" solvent to the hot solution before cooling.

Based on protocols for similar compounds, an ethanol/water mixture is a promising starting point.

  • Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).

  • If the solution is not clear, perform a hot filtration to remove any insoluble impurities.

  • To the hot, clear solution, add warm water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

  • If crystals form, you can then place the flask in an ice bath for at least 15 minutes to maximize the yield.[5]

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

Problem 2: The Compound Fails to Crystallize

If the solution remains clear even after cooling, it is likely not sufficiently saturated.

An excess of solvent was likely used during the initial dissolution step. For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be cautious not to boil off too much, as this can lead to rapid crystallization and trapping of impurities.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small amount of pure this compound, add a single seed crystal to the cooled solution to initiate crystallization.

  • Utilize an Anti-Solvent (Two-Solvent System): If you are using a single "good" solvent, you can slowly add a "bad" solvent (in which the compound is insoluble but is miscible with the "good" solvent) to the cooled solution until it becomes cloudy. Then, add a drop or two of the "good" solvent to clarify and allow it to stand. A common example is adding hexane (bad solvent) to an ethyl acetate (good solvent) solution.[7]

Problem 3: Poor Recovery/Low Yield

A low yield of purified product can be due to several factors.

The most common reasons are using too much solvent, incomplete crystallization, or loss of product during transfers.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Ensure Complete Crystallization: After slow cooling to room temperature, cool the flask in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize precipitation.

  • Recover a Second Crop: The filtrate (mother liquor) after the first filtration still contains some dissolved product. Concentrating the mother liquor by boiling off some solvent and re-cooling may yield a second crop of crystals. Note that this second crop may be less pure than the first.

Data Presentation: Solvent Selection Guide

Solvent ClassRecommended SolventsSuitability as a Single SolventPotential as a "Good" Solvent in a PairPotential as a "Bad" Solvent in a Pair
Alcohols Ethanol, Methanol, IsopropanolPossible, may be too solubleExcellentPoor
Esters Ethyl AcetatePossibleExcellentPoor
Ketones AcetonePossible, may be too solubleGoodPoor
Hydrocarbons Hexane, Heptane, TolueneLikely poor solubility when hotPoorExcellent
Ethers Diethyl Ether, MTBEPossibleGoodGood
Chlorinated DichloromethaneLikely too solubleExcellentPoor
Aqueous WaterPoorPoorExcellent

Note on Solvent Pairs: Promising combinations include Ethanol/Water, Ethyl Acetate/Hexane, and Dichloromethane/Hexane.[7]

Experimental Workflows and Diagrams

Workflow for Single-Solvent Recrystallization

single_solvent_workflow start Start: Crude this compound dissolve Dissolve in MINIMUM hot solvent start->dissolve hot_filter Hot filtration (if impurities present) dissolve->hot_filter Insoluble impurities? cool Slowly cool to room temp. dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Vacuum filtration ice_bath->vacuum_filter wash Wash with COLD solvent vacuum_filter->wash dry Dry crystals wash->dry end_node End: Purified Product dry->end_node

Caption: Workflow for a single-solvent recrystallization.

Troubleshooting Logic for "Oiling Out"

oiling_out_troubleshooting start {Problem: Compound 'Oils Out'} reheat Reheat to redissolve oil start->reheat add_solvent Add more 'good' solvent reheat->add_solvent slow_cool Cool SLOWLY add_solvent->slow_cool success {Success: Crystals Form} slow_cool->success Works failure {Persistent Oiling Out} slow_cool->failure Fails change_solvent Change solvent system (e.g., lower boiling point) change_solvent->reheat failure->change_solvent

Caption: Troubleshooting workflow for "oiling out".

Alternative Technique: Purification via Salt Formation

If direct recrystallization of the free base proves challenging, converting the tertiary amine to a salt can be an effective alternative. Salts often have higher melting points and more favorable crystallization properties.

Experimental Protocol: Hydrochloride Salt Formation and Recrystallization
  • Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid salt by vacuum filtration and wash with cold diethyl ether.

  • The salt can then be recrystallized from a suitable solvent system, such as an ethanol/ether mixture.

  • To recover the free base, dissolve the purified salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃) until the solution is alkaline.

  • Extract the free base with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

References

Preventing degradation of N,N-Dibenzylethanolamine during storage and reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N,N-Dibenzylethanolamine (DBELA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this critical reagent during storage and reactions. Here, you will find a combination of frequently asked questions for quick reference and detailed troubleshooting guides to address specific challenges you may encounter in your work.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the handling, storage, and use of this compound.

Q1: My this compound has turned yellow. Can I still use it?

A yellow discoloration is a common indicator of degradation, likely due to oxidation from exposure to air.[1] While minor discoloration may not significantly affect some applications, it is a sign of impurity. For sensitive reactions, it is highly recommended to purify the material (e.g., by distillation or chromatography) or use a fresh, unopened container. For applications in electronics, such as in photoresists, high purity is critical.[2]

Q2: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon).[3][4] It is hygroscopic and will absorb moisture from the air, which can promote degradation.[2] Containers should be tightly sealed.

Q3: What materials are compatible for storing this compound?

For bulk storage, Type 316L or 304L stainless steel is recommended to prevent corrosion and discoloration.[1][5] For laboratory-scale storage, amber glass bottles with tight-fitting caps or high-density polyethylene (HDPE) containers are suitable.[1][2] Avoid aluminum, as it can corrode and lead to hydrogen generation.[1][5]

Q4: What are the main causes of degradation during a reaction?

The primary causes of degradation during a reaction are exposure to strong oxidizing agents, high temperatures, and incompatible pH levels (strong acids). The presence of certain metal catalysts can also promote oxidative cleavage.[4]

Q5: How can I check the purity of my this compound?

The purity can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[6][7] These methods can help identify and quantify the main compound as well as any degradation products.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter with this compound.

Troubleshooting Storage Issues

Problem: Significant discoloration or solidification of the liquid.

Potential Cause Explanation Recommended Action
Oxidation Exposure to oxygen, especially in the presence of light, can lead to the formation of colored byproducts. The tertiary amine can be oxidized to an N-oxide, or undergo N-debenzylation.[8][9]Purge the container with an inert gas (nitrogen or argon) before sealing. Store in amber glass bottles to protect from light.[4]
Moisture Absorption This compound is hygroscopic. Absorbed water can facilitate certain degradation pathways.[2]Store in a desiccator or a dry box. Ensure containers are sealed tightly.
Temperature Fluctuations The melting point of this compound is around 38°C.[10] Repeated freezing and thawing can potentially affect its stability.Store in a temperature-controlled environment, ideally below 30°C.
Troubleshooting In-Reaction Degradation

Problem: Low yield or unexpected side products in your reaction.

Potential Cause Explanation Recommended Action
Oxidative Cleavage Strong oxidizing agents or certain catalysts can cleave the C-N bonds, leading to debenzylation and the formation of benzaldehyde, N-benzylethanolamine, and other secondary products.[1][3]If possible, run the reaction under an inert atmosphere. Avoid strong oxidizing agents unless they are part of the intended reaction. If a metal catalyst is used, consider screening for alternatives that are less prone to promoting oxidation.
Thermal Degradation High reaction temperatures can accelerate degradation. Tertiary amines can undergo various thermal degradation pathways.[11][12]Optimize the reaction temperature to the lowest effective level. Consider using a more active catalyst that allows for lower reaction temperatures.
Incompatible Solvents or Reagents Strong acids can protonate the amine, which may be undesirable for the reaction. Certain solvents may also react with this compound under specific conditions.Ensure solvent and reagent compatibility. A general chemical compatibility chart suggests amines are incompatible with inorganic and organic acids, caustics, halogenated compounds, aldehydes, and more.[13] Choose a non-reactive solvent appropriate for your reaction conditions.

Part 3: Protocols and Methodologies

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the container for any damage to the seal.

  • Inert Atmosphere: Before first use, and after each use, flush the headspace of the container with a gentle stream of dry nitrogen or argon for 1-2 minutes.

  • Sealing: Seal the container tightly. For bottles with screw caps, consider using PTFE tape to ensure a good seal.

  • Storage Location: Store the sealed container in a cool (below 30°C), dark, and dry place. A desiccator can be used for added protection against moisture.

  • Dispensing: When dispensing the material, do so in a dry and, if possible, inert atmosphere (e.g., inside a glovebox).

Protocol 2: Purity Assessment by GC-MS

This is a general protocol and may need to be optimized for your specific instrument and conditions.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]

  • GC-MS System: Use a gas chromatograph coupled with a mass spectrometer with an electron ionization (EI) source.[6]

  • GC Conditions (Example):

    • Column: DB-5MS or similar non-polar capillary column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.[6]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: Scan from m/z 40 to 400.[7]

  • Data Analysis:

    • The purity can be estimated from the relative peak areas in the chromatogram.

    • The mass spectrum of the main peak should correspond to this compound (molecular weight: 241.33 g/mol ).[14]

    • Analyze smaller peaks to identify potential degradation products such as benzaldehyde, dibenzylamine, or N-benzylethanolamine.

Part 4: Degradation Pathways and Visualizations

The degradation of this compound can be understood by examining the typical degradation pathways of tertiary amines and N-benzylated compounds.

Diagram 1: Potential Oxidative Degradation Pathways

G DBELA This compound N_Oxide This compound N-oxide DBELA->N_Oxide N-Oxidation Debenzylation N-Debenzylation DBELA->Debenzylation Oxidative Cleavage Oxidants Oxidants (O2, Peroxides) Oxidants->DBELA Benzaldehyde Benzaldehyde Debenzylation->Benzaldehyde NBEA N-Benzylethanolamine Debenzylation->NBEA

Caption: Potential oxidative degradation pathways of this compound.

Diagram 2: Workflow for Investigating In-Reaction Degradation

G Start Low Reaction Yield or Impurities Detected Analyze Analyze Crude Reaction Mixture (e.g., GC-MS, LC-MS) Start->Analyze Identify Identify Side Products Analyze->Identify Compare Compare with Known Degradation Products Identify->Compare Hypothesize Hypothesize Degradation Pathway (Oxidative, Thermal, etc.) Compare->Hypothesize Optimize Optimize Reaction Conditions Hypothesize->Optimize Inert Use Inert Atmosphere Optimize->Inert Temp Lower Reaction Temperature Optimize->Temp Reagent Check Reagent Compatibility Optimize->Reagent Success Improved Yield and Purity Inert->Success Temp->Success Reagent->Success

Caption: Workflow for troubleshooting in-reaction degradation.

References

Scaling up the synthesis of N,N-Dibenzylethanolamine for pilot plant production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pilot Plant Synthesis of N,N-Dibenzylethanolamine

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemical engineers, and drug development professionals involved in transitioning the synthesis of this valuable intermediate from the laboratory to a pilot plant setting. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and scalable production process.

Synthesis Overview: Pathways to this compound

The industrial synthesis of this compound (DBE) is primarily achieved through the N-alkylation of ethanolamine with benzyl chloride. This reaction, while straightforward in principle, presents several challenges upon scale-up, including selectivity control, management of exotherms, and purification of the final product.

The core reaction involves the substitution of the two protons on the nitrogen atom of ethanolamine with benzyl groups. The reaction proceeds in two sequential steps, with the formation of the mono-substituted intermediate, N-benzylethanolamine.

Ethanolamine + Benzyl Chloride -> N-Benzylethanolamine + HCl N-Benzylethanolamine + Benzyl Chloride -> this compound + HCl

A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of base, solvent, and reaction temperature are critical parameters that influence the reaction rate and selectivity.

An alternative, though less common, route involves the reaction of dibenzylamine with ethylene carbonate. While this method avoids the use of a halide, it often requires higher temperatures.

Reaction Pathway Diagram

DBE_Synthesis_Pathway cluster_main Primary Synthesis Route cluster_side Potential Side Reactions Ethanolamine Ethanolamine N_Benzylethanolamine N-Benzylethanolamine (Intermediate) Ethanolamine->N_Benzylethanolamine Step 1: Mono-alkylation O_Alkylation O-Alkylated Byproduct Ethanolamine->O_Alkylation Competing Reaction Benzyl_Chloride1 Benzyl Chloride (1 eq.) Benzyl_Chloride1->N_Benzylethanolamine Benzyl_Chloride1->O_Alkylation DBE This compound (Product) N_Benzylethanolamine->DBE Step 2: Di-alkylation Benzyl_Chloride2 Benzyl Chloride (1 eq.) Benzyl_Chloride2->DBE Quat_Salt Quaternary Ammonium Salt Benzyl_Chloride2->Quat_Salt DBE->Quat_Salt Over-alkylation Base1 Base Base1->N_Benzylethanolamine Base2 Base Base2->DBE

Caption: Primary synthesis pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the synthesis of this compound?

A1: The primary challenge is controlling the reaction selectivity and managing the exotherm. The reaction is highly exothermic, and inadequate heat removal can lead to a runaway reaction, especially at the pilot-plant scale where the surface-area-to-volume ratio is lower than in a lab flask.[1][2] Furthermore, achieving high selectivity for the di-substituted product without significant formation of the mono-substituted intermediate or the over-alkylated quaternary ammonium salt is critical for process efficiency and product purity.[3]

Q2: Which base is recommended for the pilot-plant scale synthesis?

A2: A common and cost-effective choice is an inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). These are solid bases that can be easily filtered off after the reaction. Sodium hydroxide (NaOH) can also be used, often in an aqueous solution, which would necessitate a phase-transfer catalyst for efficient reaction.[3] The choice of base can impact selectivity; a stronger, less-hindered base might increase the rate of O-alkylation.[4]

Q3: What is the role of a phase-transfer catalyst (PTC) and when should it be used?

A3: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is used when the reactants are in different phases, for instance, an aqueous solution of a base and an organic solution of the amine and benzyl chloride. The PTC facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase to neutralize the generated HCl, thus accelerating the reaction.[3][5] Using a PTC can allow for milder reaction conditions and may improve selectivity.[3]

Q4: How can the formation of the N-benzylethanolamine intermediate be minimized?

A4: To minimize the accumulation of the mono-substituted intermediate, a slight excess of benzyl chloride (around 2.1-2.2 equivalents relative to ethanolamine) is typically used. Ensuring good mixing is also crucial to maintain a homogeneous reaction mixture and prevent localized areas of low benzyl chloride concentration.[3]

Q5: What are the primary safety concerns associated with this synthesis?

A5: The primary safety concerns are the handling of benzyl chloride, which is a lachrymator, corrosive, and a suspected carcinogen, and the management of the reaction exotherm.[6][7][8] Appropriate personal protective equipment (PPE), including respiratory protection, and a well-ventilated working area are mandatory.[9][10] The reactor must have a reliable cooling system and be equipped with pressure relief devices.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient reaction temperature or time. 2. Inefficient mixing leading to poor mass transfer. 3. Deactivation of benzyl chloride due to moisture. 4. Ineffective base or PTC.1. Gradually increase the reaction temperature and monitor progress by in-process control (e.g., GC, HPLC). 2. Increase agitation speed and ensure the reactor is properly baffled for efficient mixing.[1] 3. Use anhydrous solvents and ensure reactants are dry. 4. Ensure the base is of adequate purity and particle size for good reactivity. If using a PTC, verify its activity and concentration.[5]
High Levels of Mono-substituted Intermediate 1. Insufficient amount of benzyl chloride. 2. Poor mixing leading to localized reagent depletion. 3. Premature termination of the reaction.1. Use a slight excess of benzyl chloride (2.1-2.2 eq.). 2. Improve agitation to ensure homogeneity.[1] 3. Extend the reaction time and monitor the disappearance of the intermediate.
Formation of Quaternary Ammonium Salt 1. Excessive amount of benzyl chloride. 2. High reaction temperature. 3. Prolonged reaction time after completion of the main reaction.1. Carefully control the stoichiometry of benzyl chloride. 2. Maintain the reaction temperature within the optimal range. 3. Monitor the reaction closely and stop it once the desired product is formed.
Significant O-Alkylation 1. Use of a very strong, non-hindered base. 2. High reaction temperatures.1. Consider a milder or more sterically hindered base. 2. Optimize the reaction temperature to favor N-alkylation.
Product is Dark/Discolored 1. Decomposition of benzyl chloride at high temperatures. 2. Oxidation of the product or intermediates.1. Add a stabilizer like a lactam during distillation to prevent decomposition of any residual benzyl chloride.[11] 2. Consider a nitrogen blanket during the reaction and work-up. The crude product can be treated with activated carbon before distillation.
Difficult Purification 1. Presence of closely boiling impurities. 2. Thermal decomposition of the product during distillation.1. Optimize the reaction to minimize byproduct formation. Consider converting the crude product to a salt (e.g., hydrochloride) for purification by recrystallization, followed by regeneration of the free base. 2. Perform distillation under high vacuum to lower the boiling point.

Pilot Plant Synthesis Protocol

This protocol is a representative example for the synthesis of this compound on a pilot plant scale. All operations should be conducted in a well-ventilated area with appropriate engineering controls and personal protective equipment.

Equipment
  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

  • Heating/cooling system for the reactor jacket.

  • Filtration unit (e.g., Nutsche filter).

  • Vacuum distillation setup.

Reagents and Quantities
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Ethanolamine61.083.0 kg49.11.0
Benzyl Chloride126.5813.0 kg102.72.1
Sodium Carbonate (anhydrous)105.9911.0 kg103.82.1
Toluene-50 L--
Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and free from any acidic residues.

    • Inert the reactor by purging with nitrogen. Maintain a slight positive nitrogen pressure throughout the reaction.

  • Charging Reactants:

    • Charge the reactor with toluene (50 L), ethanolamine (3.0 kg), and sodium carbonate (11.0 kg).

    • Start agitation to create a slurry.

  • Reaction:

    • Heat the slurry to 60-65°C.

    • Slowly add benzyl chloride (13.0 kg) via the addition funnel over 4-6 hours. The addition should be controlled to maintain the reaction temperature between 60-70°C. The reaction is exothermic, and the addition rate may need to be adjusted based on the cooling capacity of the reactor.[2]

    • After the addition is complete, raise the temperature to 80-85°C and hold for 2-4 hours.

  • In-Process Control (IPC):

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC. The reaction is considered complete when the starting material and the mono-substituted intermediate are below the specified limits (e.g., <1%).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 40-50°C.

    • Filter the reaction mixture to remove the sodium carbonate and the sodium chloride byproduct.

    • Wash the filter cake with toluene (2 x 5 L) to recover any entrained product.

    • Combine the filtrate and washes.

  • Purification:

    • Transfer the combined organic phase to a distillation setup.

    • Remove the toluene under atmospheric pressure.

    • Once the bulk of the toluene is removed, apply vacuum and perform a vacuum distillation to purify the this compound. The product typically distills at around 206°C at 15 mmHg.

    • Collect the product fraction based on boiling point and refractive index.

Pilot Plant Workflow Diagram

Pilot_Plant_Workflow Start Start Reactor_Prep Reactor Preparation & Inerting Start->Reactor_Prep Charge_Reactants Charge Toluene, Ethanolamine, Na2CO3 Reactor_Prep->Charge_Reactants Heat_to_60C Heat to 60-65°C Charge_Reactants->Heat_to_60C Add_BnCl Slow Addition of Benzyl Chloride (4-6h) Maintain T < 70°C Heat_to_60C->Add_BnCl Heat_to_80C Heat to 80-85°C (2-4h) Add_BnCl->Heat_to_80C IPC In-Process Control (GC/HPLC) Heat_to_80C->IPC IPC->Heat_to_80C Incomplete Cool_Down Cool to 40-50°C IPC->Cool_Down Reaction Complete Filtration Filter Solids (Na2CO3, NaCl) Cool_Down->Filtration Toluene_Wash Wash Filter Cake with Toluene Filtration->Toluene_Wash Combine_Filtrates Combine Filtrate and Washes Toluene_Wash->Combine_Filtrates Solvent_Removal Atmospheric Distillation of Toluene Combine_Filtrates->Solvent_Removal Vacuum_Distillation Vacuum Distillation of Product Solvent_Removal->Vacuum_Distillation Collect_Product Collect Pure this compound Vacuum_Distillation->Collect_Product End End Collect_Product->End

References

How to avoid secondary condensation in N-Benzylethanolamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Benzylethanolamine (NBEA) synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of NBEA: the prevention of secondary condensation and other side reactions. By understanding the underlying mechanisms and implementing precise control strategies, you can significantly improve yield, purity, and process reliability.

Section 1: Foundational Knowledge (FAQs)

This section addresses common preliminary questions regarding NBEA synthesis.

Q: What are the primary synthetic routes to N-Benzylethanolamine?

A: There are two principal methods for synthesizing N-Benzylethanolamine (C9H13NO)[1]:

  • N-Alkylation: This is a classical and direct approach involving the nucleophilic substitution reaction between ethanolamine and a benzylating agent, typically benzyl chloride. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.[2][3]

  • Reductive Amination: This method involves the reaction of benzaldehyde with ethanolamine to form an intermediate imine (Schiff base), which is then reduced in situ to the target secondary amine.[2][4] Common reducing agents include hydrogen gas with a catalyst (e.g., Pd/C) or hydride reagents like sodium borohydride.[2][5]

Q: What is "secondary condensation" in this context?

A: Secondary condensation refers to undesired subsequent reactions involving the desired product, N-Benzylethanolamine. The most prevalent secondary condensation product is N,N-dibenzylethanolamine . This occurs because the product, a secondary amine, is often more nucleophilic than the starting primary amine (ethanolamine) and can react with another molecule of the benzylating agent.[6][7] Other potential byproducts, especially under harsh conditions (e.g., high temperatures), can include O-alkylation products and oligomers.[6][8]

Q: Why is preventing these byproducts critical for pharmaceutical applications?

A: In pharmaceutical and fine chemical synthesis, purity is paramount. Byproducts like this compound can be difficult to separate from the desired product due to similar physical properties. Their presence can lead to:

  • Reduced yield of the active pharmaceutical ingredient (API).

  • Complicated and costly downstream purification processes (e.g., chromatography).

  • Potential for unforeseen toxicity or side effects in the final drug product.

  • Regulatory challenges in meeting stringent purity specifications.

Section 2: Troubleshooting Guide: A Mechanistic Approach

This section provides in-depth solutions to specific experimental problems encountered during NBEA synthesis.

Issue 1: Formation of this compound

Q: My GC/MS and NMR analyses show a significant impurity with a higher molecular weight, consistent with a dibenzylated product. What is the cause and how can I prevent it?

Mechanistic Explanation: The formation of this compound is a classic example of over-alkylation.[6] The target product, N-Benzylethanolamine, is a secondary amine. Its nitrogen center can act as a nucleophile, competing with the primary amine of the starting material, ethanolamine, for the electrophilic benzylating agent (e.g., benzyl chloride). This competitive reaction leads to the undesired tertiary amine.

G cluster_0 Primary Reaction (Desired) cluster_1 Secondary Condensation (Undesired) EA Ethanolamine (Primary Amine) NBEA N-Benzylethanolamine (Desired Product) EA->NBEA + BnCl1 Benzyl Chloride BnCl1->NBEA NBEA2 N-Benzylethanolamine (Secondary Amine) NBEA->NBEA2 Product becomes reactant DiNBEA This compound (Byproduct) NBEA2->DiNBEA + BnCl2 Benzyl Chloride BnCl2->DiNBEA

Caption: Competitive pathways leading to mono- and di-benzylation.

Troubleshooting Protocol 1: Strict Stoichiometric Control

The most effective way to suppress the secondary reaction is to use a molar excess of the primary amine, ethanolamine. This ensures that the benzylating agent is statistically more likely to encounter an ethanolamine molecule than an N-Benzylethanolamine molecule.

Methodology:

  • Set up the reaction vessel with the chosen solvent and ethanolamine.

  • Use a molar ratio of ethanolamine to benzyl chloride of at least 3:1. Ratios up to 5:1 can be employed for higher selectivity.

  • The excess ethanolamine can be recovered via vacuum distillation after the reaction is complete.[2][3]

Table 1: Effect of Molar Ratio on Product Selectivity

Ethanolamine : Benzyl Chloride RatioExpected Selectivity for NBEARemarks
1 : 1Low to ModerateHigh probability of this compound formation.
3 : 1 (Recommended Minimum) Good Significantly suppresses the secondary reaction.
5 : 1Very HighMaximizes selectivity but requires more efficient recovery of excess amine.

Troubleshooting Protocol 2: Controlled Reagent Addition

Maintaining a low concentration of the benzylating agent throughout the reaction minimizes its opportunity to react with the product.

Methodology:

  • Charge the reaction vessel with ethanolamine, a suitable base (e.g., Na2CO3, K2CO3), and solvent.[2]

  • Heat the mixture to the target initial temperature (e.g., 60-65°C).[2][3]

  • Using an addition funnel or a syringe pump, add the benzyl chloride slowly and dropwise to the vigorously stirred ethanolamine mixture over a prolonged period (e.g., 2 to 6 hours).[2][3]

  • After the addition is complete, the reaction temperature can be raised (e.g., to 85-95°C) to drive the reaction to completion.[2][3]

Issue 2: Poor Selectivity and Multiple Byproducts

Q: How do the choice of base and solvent impact byproduct formation?

Scientific Rationale: The base and solvent system is critical. The base acts as an acid scavenger, neutralizing the HCl (or other acid) formed during the reaction, which prevents the protonation and deactivation of the amine nucleophile.[3] The solvent influences reactant solubility and can affect the nucleophilicity of the amine.

  • Base: A solid, inorganic base like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is often preferred.[2][9] These bases are effective acid scavengers but have limited solubility, which can help moderate the reaction rate. Using ethanolamine itself as the base is possible but less efficient and requires a larger excess of the reagent.[3]

  • Solvent: Aprotic polar solvents like acetonitrile (MeCN) or polar protic solvents like methanol or ethanol can be effective.[2] The choice depends on the specific base and temperature requirements. Toluene can also be used, particularly for reactions at higher temperatures.

Table 2: Comparison of Solvent/Base Systems for N-Alkylation

SolventBaseTemperature (°C)AdvantagesPotential Issues
MethanolK2CO350-60Good solubility for reductive amination.[2]Lower boiling point limits temperature range.
AcetonitrileK2CO360-80Good for SN2; easy to remove.Ensure anhydrous conditions.
TolueneNa2CO380-110Allows for higher temperatures to drive reaction.Slower reaction rates may be observed.
None (Neat)Na2CO360-95High concentration; no solvent removal needed.[2]Viscosity can be an issue; requires good stirring.

Recommended Protocol (N-Alkylation with Benzyl Chloride):

  • To a three-neck flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add ethanolamine (3.0 eq.) and powdered anhydrous potassium carbonate (1.5 eq.).

  • Add a suitable solvent (e.g., acetonitrile) to ensure good stirring.

  • Heat the mixture to 60-65°C with vigorous stirring.

  • Slowly add benzyl chloride (1.0 eq.) dropwise over 4-6 hours.[2]

  • After the addition is complete, increase the temperature to 80-90°C and monitor the reaction by GC or TLC until the benzyl chloride is consumed (typically 1-3 hours).[2][3]

  • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation, collecting the fraction at approximately 153-156°C at 12 mmHg.[2][10]

Section 3: Comprehensive Workflow for Optimal Synthesis

This diagram outlines the critical decision points and control parameters for successfully synthesizing N-Benzylethanolamine while minimizing secondary condensation.

G start Synthesis Planning reagent_prep Reagent Preparation - Use Anhydrous Reagents - Verify Purity start->reagent_prep stoichiometry Stoichiometry Control - Ethanolamine Excess (>= 3:1) reagent_prep->stoichiometry temp_control Initial Temperature Control (e.g., 60-65°C) stoichiometry->temp_control addition Slow, Dropwise Addition of Benzylating Agent (2-6 hours) temp_control->addition reaction_drive Drive Reaction to Completion (e.g., 85-95°C, 1-3h) addition->reaction_drive monitoring In-Process Monitoring (TLC / GC) reaction_drive->monitoring monitoring->reaction_drive Incomplete workup Reaction Work-up - Cool Reaction - Filter Solids monitoring->workup Reaction Complete purification Purification - Solvent Removal - Vacuum Distillation workup->purification analysis Final Product Analysis (GC, NMR, MS) purification->analysis end Pure N-Benzylethanolamine analysis->end

Caption: Optimized workflow highlighting critical control points.

References

Validation & Comparative

A Comparative Guide to N,N-Dibenzylethanolamine and Other Tertiary Amine Catalysts in Polymerization and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis, the selection of an appropriate catalyst is paramount to steering reaction kinetics, maximizing yields, and ensuring the desired product properties. Tertiary amines represent a cornerstone class of catalysts, pivotal in a multitude of reactions ranging from polyurethane production to fine chemical synthesis. This guide provides an in-depth comparison of N,N-Dibenzylethanolamine (DBEA) against other widely used tertiary amine catalysts, offering objective performance analysis and supporting experimental insights to inform your selection process.

Introduction to Tertiary Amine Catalysis

Tertiary amines, characterized by a nitrogen atom bonded to three organic substituents, are indispensable catalysts in organic chemistry.[1] Their catalytic activity is primarily attributed to the lone pair of electrons on the nitrogen atom, which can function as a Lewis base or a nucleophile.[2] This allows them to activate reactants and facilitate a wide range of transformations, including polymerization, esterification, and dehydrohalogenation reactions.[1][3]

The efficacy of a tertiary amine catalyst is governed by a delicate interplay of its basicity and the steric hindrance around the nitrogen atom.[1][2] Higher basicity generally correlates with increased catalytic activity, while greater steric hindrance can modulate selectivity by preventing the amine from acting as a competing nucleophile.[1][4]

This compound (DBEA): A Profile

This compound (DBEA) is a tertiary amine distinguished by the presence of two benzyl groups and a hydroxyl-functionalized ethyl group attached to the nitrogen atom.[5][6] This unique structure imparts a combination of steric bulk from the benzyl groups and the potential for hydrogen bonding or reaction via the hydroxyl group, making it a versatile catalyst and reactant in various applications.

Key Structural Features and Properties:

  • Molecular Formula: C₁₆H₁₉NO[6]

  • Molecular Weight: 241.33 g/mol [5]

  • Appearance: Oily liquid or solid[7]

  • Key Feature: The presence of a hydroxyl group allows DBEA to act as a reactive catalyst, potentially incorporating into a polymer backbone.

DBEA finds application as a catalyst in polyurethane systems and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[7]

Comparative Analysis with Other Tertiary Amine Catalysts

The choice of a tertiary amine catalyst is highly dependent on the specific requirements of the chemical transformation. Below is a comparative analysis of DBEA with other commonly employed tertiary amine catalysts, highlighting their distinct properties and performance characteristics.

Structurally analogous to DBEA but with less sterically demanding methyl groups, DMEA is a widely used catalyst in the production of polyurethane foams.[8][9]

  • Key Difference: The smaller methyl groups in DMEA result in lower steric hindrance compared to the benzyl groups in DBEA, which can influence its catalytic activity and selectivity.

  • Performance: DMEA is recognized as a dual-function catalyst in polyurethane chemistry.[9] The tertiary amine group activates the isocyanate for reaction, while the hydroxyl group can participate in the polymerization, acting as a chain extender.[9] It is particularly effective in promoting an open-cell structure in foams.[9]

Triethylamine is one of the most common and cost-effective tertiary amine bases and catalysts used in organic synthesis.[3][10][11]

  • Key Difference: TEA is a simple, sterically hindered aliphatic amine without the hydroxyl functionality of DBEA.[12]

  • Performance: TEA is widely used as an acid scavenger in reactions that produce acidic byproducts, such as in the formation of esters and amides from acyl chlorides.[3] In polyurethane production, it is considered a balanced catalyst, though its strong odor has led to its replacement by other amines in some applications.[10]

DABCO, also known as triethylenediamine (TEDA), is a highly active, sterically unhindered bicyclic amine catalyst.[8]

  • Key Difference: Its rigid, bicyclic structure makes the nitrogen lone pairs highly accessible, resulting in strong nucleophilic and basic character.

  • Performance: DABCO is a potent gelling catalyst in polyurethane production, strongly promoting the reaction between polyols and isocyanates.[8] It is also a versatile catalyst in a wide range of other organic transformations, including Baylis-Hillman reactions and deprotection of N-Alloc groups.[13]

DIPEA is a sterically hindered, non-nucleophilic base.[4][14]

  • Key Difference: The bulky isopropyl groups effectively shield the nitrogen atom, making it a poor nucleophile while maintaining strong basicity.[4][15]

  • Performance: DIPEA is the base of choice in reactions where nucleophilic attack by the amine is an undesirable side reaction, such as in peptide couplings and transition metal-catalyzed cross-coupling reactions.[4][14] It excels as a proton scavenger.[14][15]

DBU is a very strong, non-nucleophilic amidine base.[16][17]

  • Key Difference: Its unique bicyclic amidine structure confers exceptionally high basicity with low nucleophilicity.[16][18]

  • Performance: DBU is highly effective in promoting elimination reactions (dehydrohalogenation) and is a powerful catalyst for various transformations, including Michael additions and aldol condensations.[16][17][19] It is often used when a very strong organic base is required under mild conditions.[17]

Data Presentation

Table 1: Comparison of Physicochemical and Catalytic Properties

CatalystAbbreviationMolecular Weight ( g/mol )Boiling Point (°C)pKa of Conjugate AcidKey FeaturesPrimary Applications
This compound DBEA241.33>300~8.5-9.0 (est.)Hydroxyl functionality, high steric hindrancePolyurethane catalyst, synthesis intermediate[7]
N,N-Dimethylethanolamine DMEA89.14134-136~9.0Hydroxyl functionality, low steric hindrancePolyurethane foam catalyst[8][9]
Triethylamine TEA101.1989.510.75Simple, sterically hindered baseGeneral base, acid scavenger, polyurethane catalyst[3][10]
1,4-Diazabicyclo[2.2.2]octane DABCO112.17174~8.8Strong nucleophile, sterically unhinderedPotent polyurethane gelling catalyst, general organic synthesis[8][13]
N,N-Diisopropylethylamine DIPEA129.24126.510.75Strong, non-nucleophilic baseProton scavenger in sensitive reactions (e.g., peptide coupling)[4][14]
1,8-Diazabicycloundec-7-ene DBU152.24261~12.0Very strong, non-nucleophilic baseElimination reactions, various base-catalyzed transformations[16][17][18]
Mechanistic Considerations

Tertiary amine catalysts can operate through two primary mechanisms in reactions like urethane formation:

  • Nucleophilic Catalysis: The amine attacks the electrophilic center (e.g., the carbon of the isocyanate group) to form a reactive intermediate. This is common for sterically unhindered amines like DABCO.

  • General Base Catalysis: The amine activates a nucleophile (e.g., the hydroxyl group of a polyol) by forming a hydrogen-bonded complex, increasing its nucleophilicity. This is typical for sterically hindered amines.[1]

The presence of a hydroxyl group in DBEA and DMEA adds another layer of complexity, as they can also act as co-reactants, becoming incorporated into the final polymer structure.[9]

Catalytic_Mechanisms cluster_0 Nucleophilic Catalysis (e.g., DABCO) cluster_1 General Base Catalysis (e.g., DIPEA, DBEA) Nuc_Cat DABCO Intermediate_Nuc Reactive Intermediate Nuc_Cat->Intermediate_Nuc Attacks Isocyanate Isocyanate_Nuc R-N=C=O Isocyanate_Nuc->Intermediate_Nuc Product_Nuc Urethane Intermediate_Nuc->Product_Nuc Reacts with Alcohol Alcohol_Nuc R'-OH Alcohol_Nuc->Product_Nuc Product_Nuc->Nuc_Cat Regenerated Base_Cat DBEA / DIPEA Activated_Alcohol Activated R'-OH Complex Base_Cat->Activated_Alcohol Activates Alcohol Alcohol_Base R'-OH Alcohol_Base->Activated_Alcohol Product_Base Urethane Activated_Alcohol->Product_Base Attacks Isocyanate Isocyanate_Base R-N=C=O Isocyanate_Base->Product_Base Product_Base->Base_Cat Regenerated

Caption: General mechanisms for tertiary amine catalysis in urethane formation.

Experimental Protocols

General Procedure for Evaluating Catalyst Performance in Polyurethane Foam Synthesis

This protocol provides a framework for comparing the catalytic activity of different tertiary amines in a model polyurethane foam formulation.

Materials:

  • Polyether polyol (e.g., 3000 MW triol)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water (blowing agent)

  • Silicone surfactant

  • Tertiary amine catalyst (DBEA, DMEA, DABCO, etc.)

Procedure:

  • Preparation of the "B-Side": In a suitable container, accurately weigh and combine the polyol, deionized water, silicone surfactant, and the tertiary amine catalyst to be tested.

  • Mixing: Mix the components of the B-side thoroughly until a homogeneous blend is achieved.

  • Temperature Control: Condition the B-side and the isocyanate ("A-side") to a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Add the pre-weighed A-side to the B-side and mix vigorously with a high-shear mixer for a precise duration (e.g., 5-10 seconds).

  • Observation and Measurement: Immediately pour the reacting mixture into a calibrated container or mold and record the following parameters:

    • Cream Time: Time from mixing until the mixture begins to rise and change color.

    • Gel Time (String Time): Time until fine polymer strings can be pulled from the rising foam.

    • Tack-Free Time: Time until the foam surface is no longer sticky to the touch.

    • Rise Time: Time to reach maximum foam height.

  • Curing and Analysis: Allow the foam to cure at ambient or elevated temperature. After curing, the foam can be sectioned and analyzed for physical properties such as density, cell structure, and compressive strength.

Experimental_Workflow start Start prep_B Prepare 'B-Side' (Polyol, Water, Surfactant, Catalyst) start->prep_B temp_control Condition 'A' and 'B' Sides (e.g., 25°C) prep_B->temp_control mix Add 'A-Side' (Isocyanate) & High-Shear Mix temp_control->mix pour Pour into Mold mix->pour measure Record Reaction Profile (Cream, Gel, Rise Times) pour->measure cure Cure Foam measure->cure analyze Analyze Physical Properties (Density, Cell Structure) cure->analyze end End analyze->end

Caption: Workflow for polyurethane foam catalyst performance evaluation.

Conclusion

The selection of a tertiary amine catalyst is a critical decision that significantly influences reaction outcomes.

  • This compound (DBEA) offers a unique combination of high steric hindrance and a reactive hydroxyl group, making it suitable for applications where a less reactive but functional catalyst is beneficial.

  • For high reactivity and strong gelling, the sterically unhindered DABCO is an excellent choice.[8]

  • When non-nucleophilic basicity is paramount to avoid side reactions, the sterically bulky DIPEA and the exceptionally strong DBU are superior options.[4][16]

  • TEA remains a versatile and economical choice for general-purpose applications.[10]

  • DMEA provides a reactive, low-steric-hindrance alternative to DBEA, particularly effective in foam applications.[9]

By understanding the interplay between structure, basicity, and steric hindrance, researchers can make an informed decision, selecting the optimal tertiary amine catalyst to achieve their desired synthetic goals.

References

A Comparative Study of N,N-Dibenzylethanolamine and Triethanolamine as Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of industrial and pharmaceutical chemistry, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparative analysis of two tertiary amine catalysts: N,N-Dibenzylethanolamine (DBEA) and Triethanolamine (TEA). While both are alkanolamines, their industrial applications as catalysts diverge significantly, reflecting their unique structural and chemical properties. This document will explore their respective roles, mechanisms of action, and performance in their primary catalytic applications, supported by experimental insights and established protocols.

Introduction to the Catalysts

This compound (DBEA) is a tertiary amine characterized by the presence of two bulky benzyl groups and a hydroxyl group. Its molecular structure lends itself to specific applications where steric hindrance and its role as a chemical intermediate are valuable.[1]

Triethanolamine (TEA) is a trifunctional molecule with a central tertiary amine and three hydroxyl groups. This structure allows it to act not only as a catalyst but also as a crosslinking agent in polymerization reactions.[2] It is a widely used, cost-effective chemical in various industries.[3]

PropertyThis compound (DBEA)Triethanolamine (TEA)
Molar Mass 241.33 g/mol [1]149.19 g/mol
Structure C₁₆H₁₉NOC₆H₁₅NO₃
Key Features Bulky benzyl groups, single hydroxyl groupThree hydroxyl groups, less sterically hindered amine
Primary Catalytic Role Intermediate and potential catalyst in pharmaceutical synthesis (e.g., cephalosporins)Catalyst and reactive crosslinker in polyurethane foam production, catalyst in esterification and CO₂ conversion.[2][4][5]

Comparative Catalytic Performance

A direct experimental comparison of DBEA and TEA as catalysts for the same industrial process is not extensively documented in scientific literature. Their distinct molecular architectures have led to their deployment in different catalytic arenas. Therefore, this guide will compare their performance within their most prominent applications.

Triethanolamine (TEA) in Polyurethane Foam Production

TEA is a cornerstone catalyst in the manufacturing of flexible and rigid polyurethane foams.[4][5] It exhibits a dual functionality that is critical to the foam formation process.

Dual Role as Catalyst and Reactive Crosslinker:

  • Catalyst: At low concentrations (typically 0.1-0.5 parts per hundred parts of polyol), TEA's tertiary amine group catalyzes the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[2][6] The lone pair of electrons on the nitrogen atom facilitates the nucleophilic attack of the hydroxyl groups on the isocyanate.[6]

  • Reactive Crosslinker: At higher concentrations (1-5 parts per hundred parts of polyol), the three hydroxyl groups of TEA react with isocyanate groups, incorporating the TEA molecule into the polymer backbone and increasing the crosslink density. This enhances the foam's hardness and chemical resistance.[2]

Catalytic Mechanism in Polyurethane Formation:

The catalytic action of tertiary amines like TEA in polyurethane synthesis is generally understood through two primary mechanisms:

  • Baker's Mechanism: This mechanism proposes the formation of a complex between the tertiary amine and the isocyanate, which then reacts with the alcohol.[6]

  • Farkas's Mechanism: This theory suggests the initial formation of a complex between the amine and the alcohol (or water), which then reacts with the isocyanate.[6] The basicity of the amine is a key factor in this mechanism.

Experimental Protocol: Polyurethane Foam Synthesis using Triethanolamine

This protocol provides a general outline for the laboratory-scale synthesis of flexible polyurethane foam.

  • Preparation of the Polyol Blend: In a suitable container, thoroughly mix the polyol, water, silicone surfactant, and Triethanolamine.

  • Addition of Isocyanate: Under vigorous stirring, add the calculated amount of toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI) to the polyol blend.

  • Foaming and Curing: Continue stirring until the mixture begins to rise (cream time). Allow the foam to rise freely (rise time) and then cure at room temperature or in an oven at a specified temperature (e.g., 70°C) to achieve its final properties.

  • Characterization: Evaluate the foam for properties such as density, compression set, and tensile strength.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Polyol Polyol Mixing Vigorous Mixing Polyol->Mixing Isocyanate Isocyanate Isocyanate->Mixing Water Water Water->Mixing CO2 CO₂ (Blowing Agent) Water->CO2 reacts with Isocyanate TEA Triethanolamine (Catalyst/Crosslinker) TEA->Mixing Foaming Foaming & Curing Mixing->Foaming PU_Foam Polyurethane Foam Foaming->PU_Foam CO2->Foaming causes expansion

Caption: Experimental workflow for polyurethane foam synthesis.

This compound (DBEA) in Pharmaceutical Synthesis

DBEA's primary role in the chemical industry is as a key intermediate, particularly in the synthesis of pharmaceuticals like cephalosporin antibiotics. While it contains a tertiary amine and a hydroxyl group, its bulky benzyl groups can influence its reactivity and catalytic potential, making it less suitable as a general-purpose catalyst compared to TEA.

In the context of cephalosporin synthesis, tertiary amines are often employed as acid scavengers or to form salts with carboxylic acid moieties, thereby activating other parts of the molecule for subsequent reactions.[7]

Potential Catalytic Role and Mechanism:

While not its primary function, the tertiary amine in DBEA can exhibit catalytic activity. In reactions like esterification, the nitrogen atom can act as a nucleophilic catalyst by activating a carboxylic acid derivative.

Mechanism Snapshot for Amine-Catalyzed Esterification:

  • The tertiary amine attacks the carbonyl carbon of an activated carboxylic acid (e.g., an acid chloride), forming a highly reactive acylammonium intermediate.

  • The alcohol then attacks this intermediate, leading to the formation of the ester and regeneration of the amine catalyst.

Experimental Protocol: A General Approach to Amine-Facilitated Acylation in Cephalosporin Synthesis

The following is a generalized protocol illustrating the use of a tertiary amine in the acylation step of a cephalosporin intermediate.

  • Salt Formation: A 3-hydroxymethyl Δ³-cephalosporin compound with a carboxylic acid at the 2-position is treated with a tertiary amine (like TEA or potentially DBEA, though less common) in a non-aqueous organic solvent to form an organic salt.[7]

  • Acylation: The 3-hydroxymethyl group of the resulting salt is then acylated using an appropriate acylating agent (e.g., an acid chloride or anhydride).[7]

  • Work-up and Purification: The reaction mixture is then subjected to a work-up procedure, which may involve washing with acidic and basic solutions to remove unreacted starting materials and the amine, followed by crystallization or chromatography to isolate the purified product.

G cluster_reactants Reactants cluster_process Process cluster_products Product Ceph_Intermediate Cephalosporin Intermediate (3-hydroxymethyl, 2-carboxy) Salt_Formation Salt Formation Ceph_Intermediate->Salt_Formation Tertiary_Amine Tertiary Amine (e.g., TEA) Tertiary_Amine->Salt_Formation Acylating_Agent Acylating Agent Acylation Acylation Acylating_Agent->Acylation Salt_Formation->Acylation Purification Work-up & Purification Acylation->Purification Acylated_Ceph Acylated Cephalosporin Purification->Acylated_Ceph

Caption: Generalized workflow for cephalosporin modification.

Summary of Comparative Performance

FeatureThis compound (DBEA)Triethanolamine (TEA)
Primary Application Chemical intermediate in pharmaceutical (cephalosporins) and electronic (photoresists) industries.Catalyst and crosslinker in polyurethane foam production; catalyst in cement grinding and corrosion inhibition.[2][4][5]
Catalytic Activity Moderate; the bulky benzyl groups can sterically hinder the nitrogen's catalytic activity.High; the less hindered nitrogen and the presence of hydroxyl groups contribute to its effectiveness.[2][6]
Dual Functionality Primarily acts as a reactant or intermediate.Acts as both a catalyst and a reactive crosslinker in polyurethane synthesis.[2]
Cost-Effectiveness Generally more expensive and used in specialized, high-value applications.Inexpensive and widely available, making it suitable for large-scale industrial processes.[2]
Versatility More specialized in its applications due to its structure.Highly versatile, with applications spanning polymers, construction, and personal care products.[3]

Conclusion

This compound and Triethanolamine, while both tertiary amine alcohols, are not directly interchangeable as catalysts due to their distinct structural and functional characteristics.

Triethanolamine stands out as a highly versatile and cost-effective catalyst, particularly in the polyurethane industry, where its dual role as a catalyst and a reactive crosslinker is invaluable. Its ability to influence both the gelling and blowing reactions makes it a critical component in controlling the properties of polyurethane foams.

This compound , on the other hand, is a more specialized chemical, primarily utilized as a key building block in the synthesis of high-value products like cephalosporin antibiotics and electronic materials. While it possesses a catalytically active tertiary amine group, its bulky nature and primary role as an intermediate limit its application as a general-purpose catalyst in the same vein as TEA.

For researchers and professionals in drug development, DBEA is a crucial intermediate, whereas for those in the polymer and industrial chemical sectors, TEA is an indispensable and versatile catalyst. The choice between these two compounds is therefore not a matter of direct substitution but rather a decision based on the specific requirements of the chemical transformation and the desired properties of the final product.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N,N-Dibenzylethanolamine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure, Understanding the Signature

In the landscape of synthetic chemistry and drug development, N,N-Dibenzylethanolamine (DBEA) serves as a valuable tertiary amino alcohol building block. Its structure, featuring a reactive hydroxyl group and a sterically hindered tertiary amine, makes it a versatile precursor for a range of molecules, from catalysts to pharmaceutical intermediates. However, the synthesis and subsequent reactions involving DBEA necessitate rigorous analytical confirmation. The transformation of its functional groups—be it at the nitrogen or the oxygen—fundamentally alters the molecule's properties and, crucially, its spectroscopic signature.

This guide provides an in-depth comparative analysis of this compound and its key derivatives using a multi-technique spectroscopic approach. We will move beyond simply listing spectral data, instead focusing on the causality behind the observed spectroscopic changes. By understanding why spectra shift and change, researchers can develop a more intuitive and robust framework for identifying these compounds, ensuring the integrity of their synthetic pathways and the quality of their final products. We will explore the unique insights provided by Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

The Molecular Framework: this compound and Its Congeners

To establish a meaningful comparison, we will analyze this compound against two representative derivatives that illustrate common synthetic modifications:

  • N-Benzylethanolamine: A secondary amine analogue, representing a precursor or a debenzylated byproduct. Its key difference is the presence of an N-H bond.

  • N,N-Dibenzyl-O-acetylethanolamine: An O-acylated derivative, where the hydroxyl group has been esterified. This modification removes the hydroxyl proton and introduces a carbonyl group.

The structural relationships between these compounds are fundamental to understanding their spectroscopic differences.

G cluster_0 Core Structure: this compound (DBEA) cluster_1 Derivatives DBEA This compound (Tertiary Amine, Primary Alcohol) NBEA N-Benzylethanolamine (Secondary Amine, Primary Alcohol) DBEA->NBEA  -1 Benzyl Group +1 N-H Bond OAcetyl N,N-Dibenzyl-O-acetylethanolamine (Tertiary Amine, Ester) DBEA->OAcetyl  -OH Group + O-Acetyl Group

Caption: Structural relationships between the parent compound and its derivatives.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Rationale & Protocol

The choice of NMR is predicated on its ability to resolve subtle electronic differences within a molecule. The chemical shift of a nucleus is highly sensitive to the electron density around it; therefore, substitution at the nitrogen or oxygen atom in DBEA will induce predictable shifts in the signals of nearby protons and carbons.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is common for its excellent solubilizing power for these types of compounds and its relatively clean spectral window.[1]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for chemical shift referencing.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.[2] Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) is required.[3]

G General NMR Workflow A Dissolve Sample (5-10 mg in 0.6 mL CDCl3) B Transfer to NMR Tube A->B C Acquire 1H Spectrum (16 scans) B->C D Acquire 13C Spectrum (128+ scans) B->D E Process Data (FT, Phasing, Baseline Correction) C->E D->E F Structural Analysis E->F

Caption: A streamlined workflow for NMR sample preparation and analysis.

Comparative ¹H NMR Data

The proton NMR spectra reveal distinct differences, particularly in the signals for protons adjacent to the nitrogen and oxygen atoms.

Proton Assignment This compound (DBEA) N-Benzylethanolamine N,N-Dibenzyl-O-acetylethanolamine Rationale for Shift
Ar-H (Aromatic)~7.20-7.40 ppm (m)~7.20-7.40 ppm (m)~7.20-7.40 ppm (m)The aromatic environment is largely unchanged across the derivatives.
N-CH₂-Ph (Benzyl)~3.60 ppm (s)~3.80 ppm (s)~3.55 ppm (s)The shift is sensitive to the substitution on the nitrogen. The secondary amine has a slightly different electronic environment.
N-CH₂-CH₂ ~2.65 ppm (t)~2.75 ppm (t)~2.70 ppm (t)Minor shifts due to changes in the overall molecular electronics.
O-CH₂-CH₂ ~3.65 ppm (t)~3.70 ppm (t)~4.20 ppm (t) Significant downfield shift due to the deshielding effect of the adjacent electron-withdrawing acetyl (C=O) group.
O-H / N-H ~2.5-3.5 ppm (br s)O-H & N-H: ~2.5-4.0 ppm (br s)AbsentThe hydroxyl and secondary amine protons are exchangeable and appear as broad signals.[4] These are absent in the O-acetylated derivative.
-C(O)CH₃ AbsentAbsent~2.05 ppm (s)A sharp singlet characteristic of a methyl group adjacent to a carbonyl.

Note: Chemical shifts (δ) are approximate and can vary with solvent and concentration. Data for DBEA and N-Benzylethanolamine are referenced from spectral databases.[5][6] Data for the O-acetyl derivative is predicted based on established substituent effects.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide complementary information, confirming the changes observed in the proton spectra.

Carbon Assignment This compound (DBEA) N-Benzylethanolamine N,N-Dibenzyl-O-acetylethanolamine Rationale for Shift
Ar-C (Aromatic)~127-139 ppm~127-140 ppm~127-139 ppmMinimal changes in the aromatic carbon region.
N-CH₂-Ph (Benzyl)~58 ppm~54 ppm~58 ppmThe carbon environment changes slightly with the removal of one benzyl group.
N-CH₂-CH₂ ~54 ppm~51 ppm~52 ppmSubtle shifts reflecting the overall electronic changes.
O-CH₂-CH₂ ~60 ppm~61 ppm~63 ppm A moderate downfield shift caused by the deshielding effect of the ester group.
-C(O)CH₃ AbsentAbsent~171 ppm A characteristic signal for a carbonyl carbon of an ester.
-C(O)CH₃ AbsentAbsent~21 ppm The methyl carbon of the acetyl group.

Note: Data is based on known values for similar structures and general principles of ¹³C NMR spectroscopy.[7]

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence or absence of key functional groups. Molecular vibrations, such as stretching and bending of bonds, absorb IR radiation at characteristic frequencies.[8]

Experimental Rationale & Protocol

This technique is ideal for quickly distinguishing between DBEA and its derivatives. The presence of a broad O-H stretch is a hallmark of an alcohol, while an N-H stretch is characteristic of a secondary amine.[9][10] The appearance of a strong C=O stretch confirms esterification.

Step-by-Step IR Protocol:

  • Sample Preparation (Neat Liquid): If the sample is a liquid, a single drop can be placed directly between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Sample Preparation (KBr Pellet): If the sample is a solid, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.[8]

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

  • Data Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Average 16-32 scans to obtain a high-quality spectrum.

Comparative IR Data

The IR spectra provide clear, diagnostic differences between the three compounds.

Vibrational Mode This compound (DBEA) N-Benzylethanolamine N,N-Dibenzyl-O-acetylethanolamine Interpretation
O-H Stretch ~3400 cm⁻¹ (broad, strong) ~3400 cm⁻¹ (broad, strong) AbsentThe broadness is due to hydrogen bonding.[11] Its absence is definitive proof of O-substitution.
N-H Stretch Absent~3350 cm⁻¹ (medium, sharp) AbsentA key diagnostic peak for secondary amines.[4] Tertiary amines lack this absorption.
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹Present in all three compounds containing aromatic rings.
Aliphatic C-H Stretch ~2800-3000 cm⁻¹~2800-3000 cm⁻¹~2800-3000 cm⁻¹Present in all three compounds.
C=O Stretch (Ester) AbsentAbsent~1740 cm⁻¹ (strong, sharp) The appearance of this intense absorption is unambiguous evidence of the carbonyl group.
C-N Stretch ~1000-1250 cm⁻¹~1000-1250 cm⁻¹~1000-1250 cm⁻¹Present in all three, but often complex and less diagnostic than other peaks.[9]
C-O Stretch ~1050 cm⁻¹~1050 cm⁻¹~1240 cm⁻¹ (strong) The C-O stretch of the ester appears at a higher frequency and is stronger than that of the alcohol.

Note: Frequencies are approximate.[12][13][14]

Part 3: Mass Spectrometry (MS) - Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is essential for confirming the elemental composition and connectivity.

Experimental Rationale & Protocol

Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, creating a molecular ion (M⁺) and numerous fragment ions. The fragmentation process is not random; molecules break apart at their weakest bonds and in ways that form stable charged fragments. For amines, a characteristic fragmentation pathway is alpha-cleavage , where the bond adjacent to the C-N bond is broken.[15][16] This process is highly diagnostic.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the sample from any impurities before it enters the MS.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-500).

Comparative MS Data
Parameter This compound (DBEA) N-Benzylethanolamine N,N-Dibenzyl-O-acetylethanolamine Interpretation
Formula C₁₆H₁₉NOC₉H₁₃NOC₁₈H₂₁NO₂---
Molecular Weight 241.33 g/mol 151.21 g/mol 283.36 g/mol ---
Molecular Ion [M]⁺ m/z 241 m/z 151 m/z 283 Confirms the molecular weight of each compound. The presence of one nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[4]
Base Peak (α-cleavage) m/z 91 m/z 91 or m/z 30m/z 91 The most stable fragment is often the tropylium cation (C₇H₇⁺) at m/z 91 from the loss of the rest of the molecule from the benzylic position. Another significant alpha-cleavage fragment for DBEA would be [M-CH₂OH]⁺ at m/z 210.[12]
Key Fragments m/z 210 [M-CH₂OH]⁺m/z 121 [M-CH₂OH]⁺m/z 210 [M-CH₂OAc]⁺The fragmentation pattern directly reflects the structure. The loss of the ethanol or acetylated ethanol moiety is a key indicator.

The fragmentation pathways provide a roadmap of the molecule's structure. Alpha-cleavage is a charge-site initiated fragmentation driven by the stability of the resulting nitrogen-containing cation.[17]

G Alpha-Cleavage in this compound MolIon [C₆H₅CH₂-N(CH₂C₆H₅)-CH₂CH₂OH]⁺˙ m/z 241 (Molecular Ion) Frag1 [C₆H₅CH₂]⁺ Tropylium Cation m/z 91 MolIon->Frag1 C-N Cleavage Frag2 [C₆H₅CH₂-N=CH₂]⁺ m/z 210 MolIon->Frag2 α-Cleavage Radical1 •N(CH₂C₆H₅)CH₂CH₂OH Radical2 •CH₂OH

Caption: Dominant fragmentation pathways for DBEA in Mass Spectrometry.

Part 4: UV-Visible Spectroscopy - A Look at Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems.[18]

Experimental Rationale & Protocol

For DBEA and its derivatives, the primary chromophore is the benzene ring. While simple substitutions on the ethanolamine side chain are not expected to cause major shifts, this technique is useful for confirming the presence of the aromatic system and for quantitative analysis using the Beer-Lambert law.

Step-by-Step UV-Vis Protocol:

  • Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or cyclohexane.[19]

  • Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.

  • Blank Spectrum: Record a spectrum of the pure solvent to use as a baseline.

  • Data Acquisition: Scan the UV region from approximately 400 nm down to 200 nm.

Comparative UV-Vis Data

All three compounds are expected to show similar UV-Vis spectra, dominated by the absorptions of the phenyl groups.

  • λ_max ≈ 255-265 nm: This absorption corresponds to the π → π* transition of the benzene rings.

  • Subtle Shifts: The electronic nature of the substituents can cause minor shifts (hypsochromic or bathochromic), but these are generally small for the derivatives discussed and not primary identification features compared to NMR or IR.

A Logic-Driven Identification Workflow

A combination of these techniques provides a self-validating system for structural confirmation. A logical workflow can rapidly distinguish between these compounds.

G Start Unknown Sample IR Acquire IR Spectrum Start->IR IR_Check_CO Strong C=O peak at ~1740 cm⁻¹? IR->IR_Check_CO Is_OAcetyl N,N-Dibenzyl-O-acetylethanolamine IR_Check_CO->Is_OAcetyl Yes IR_Check_NH N-H peak at ~3350 cm⁻¹? IR_Check_CO->IR_Check_NH No Confirm_MS Confirm with MS (Check Molecular Ion) Is_OAcetyl->Confirm_MS Is_NBEA N-Benzylethanolamine IR_Check_NH->Is_NBEA Yes Is_DBEA This compound IR_Check_NH->Is_DBEA No Is_NBEA->Confirm_MS Is_DBEA->Confirm_MS

Caption: A logical workflow for differentiating DBEA and its derivatives.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a clear example of how a multi-technique approach provides unambiguous structural verification. While each technique offers valuable information, their combined power lies in cross-validation. IR spectroscopy acts as a rapid screen for key functional group transformations. NMR spectroscopy provides the definitive map of the molecular structure, and mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation. By understanding the fundamental principles that govern the spectroscopic output, researchers can confidently identify their compounds, troubleshoot synthetic challenges, and ensure the integrity of their scientific work.

References

Performance Evaluation of N,N-Dibenzylethanolamine in Catalytic Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand or catalyst is paramount to achieving high efficiency and stereoselectivity. While a multitude of chiral amino alcohols have been extensively studied and applied in various catalytic transformations, a comprehensive performance evaluation of N,N-Dibenzylethanolamine in specific, well-established catalytic reactions remains conspicuously absent from the peer-reviewed scientific literature.

This guide aims to provide a comparative perspective by contextualizing the potential performance of this compound within the framework of a widely recognized benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. Due to the lack of direct experimental data for this compound in this reaction, this document will instead present a detailed comparison of structurally related and commonly employed chiral amino alcohol catalysts. This comparative data, supported by experimental findings from various research groups, will serve as a valuable reference point for researchers considering the design and application of new chiral ligands.

The Benchmark Reaction: Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a cornerstone of C-C bond formation in organic synthesis, providing a reliable method for the preparation of chiral secondary alcohols.[1] The efficiency of this reaction is highly dependent on the chiral ligand employed to coordinate the zinc metal center, thereby creating a chiral environment that dictates the stereochemical outcome of the reaction.

Experimental Workflow: A Generalized Protocol

The following represents a generalized experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde, which is a standard method used to evaluate the performance of new chiral amino alcohol catalysts.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Analysis p1 Dissolve chiral amino alcohol (e.g., 2 mol%) in an anhydrous solvent (e.g., Toluene) under inert atmosphere. r1 Add diethylzinc (e.g., 1.2 eq.) to the catalyst solution at 0 °C. p1->r1 Inert atmosphere (e.g., Argon) r2 Stir the mixture for a defined period (e.g., 30 min) to form the chiral zinc-alkoxide complex. r1->r2 r3 Add benzaldehyde (1.0 eq.) dropwise at 0 °C. r2->r3 r4 Monitor the reaction by TLC until completion. r3->r4 w1 Quench the reaction with a saturated aqueous solution of NH4Cl. r4->w1 Reaction completion w2 Extract the product with an organic solvent (e.g., EtOAc). w1->w2 w3 Purify the crude product by column chromatography. w2->w3 a1 Determine the yield. w3->a1 a2 Determine the enantiomeric excess (ee%) by chiral HPLC or GC. w3->a2

Caption: Generalized workflow for the catalytic asymmetric addition of diethylzinc to benzaldehyde.

Performance Comparison of Chiral Amino Alcohol Catalysts

While specific data for this compound is unavailable, the following table provides a comparative overview of the performance of other well-known chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde. This data highlights the impact of the ligand structure on both the yield and the enantioselectivity of the reaction.

Catalyst/LigandStructureCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Product ConfigurationReference
(-)-DAIB(-)-3-exo-(Dimethylamino)isoborneol2Toluene029798(R)Noyori, R. et al. J. Am. Chem. Soc.1986 , 108, 6071-6072.
(1R,2S)-(-)-Norephedrine5Toluene0249285(R)Soai, K. et al. J. Chem. Soc., Perkin Trans. 11987 , 109-111.
(1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE)2Toluene029594(S)Soai, K. et al. J. Chem. Soc., Chem. Commun.1986 , 1357-1358.
TADDOL(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol10Toluene-202498>99(R)Seebach, D. et al. Angew. Chem. Int. Ed. Engl.1992 , 31, 434-435.

Note: The data presented in this table is compiled from the cited literature and is intended to be representative of the performance of these catalysts under optimized conditions. Direct comparison of catalytic performance should ideally be conducted under identical experimental conditions.

Mechanistic Insights and the Role of the Chiral Ligand

The mechanism of the diethylzinc addition to aldehydes catalyzed by β-amino alcohols is believed to involve the formation of a chiral dimeric zinc-alkoxide complex. The chiral ligand creates a specific three-dimensional environment that directs the approach of the aldehyde to the ethyl group of the diethylzinc, leading to a preferential formation of one enantiomer of the product alcohol.

mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle L Chiral Amino Alcohol (L) Cat Chiral Zinc-Alkoxide Complex [L-Zn-Et]n L->Cat ZnEt2 Diethylzinc (ZnEt2) ZnEt2->Cat TS Diastereomeric Transition States Cat->TS + Aldehyde Ald Aldehyde (RCHO) Prod_complex Product-Zinc Complex TS->Prod_complex Et transfer Prod_complex->Cat + ZnEt2 Prod Chiral Alcohol Prod_complex->Prod Hydrolysis

Caption: Simplified proposed mechanism for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

The structure of the amino alcohol plays a crucial role in determining the enantioselectivity. Key structural features that influence catalyst performance include:

  • Steric Hindrance: Bulky substituents on the amino alcohol can create a more defined chiral pocket, leading to higher enantioselectivity. The N,N-dibenzyl groups in this compound would provide significant steric bulk.

  • Coordination Geometry: The ability of the amino and hydroxyl groups to form a stable chelate with the zinc atom is essential for the formation of an effective catalyst.

  • Electronic Effects: The electronic properties of the substituents on the ligand can influence the Lewis acidity of the zinc center and the overall reactivity of the catalyst.

Conclusion and Future Outlook

While direct experimental data on the catalytic performance of this compound is currently lacking in the accessible scientific literature, its structural features suggest it could be a viable candidate as a chiral ligand in asymmetric synthesis. The presence of two bulky benzyl groups on the nitrogen atom would likely create a sterically demanding chiral environment around a coordinated metal center.

To definitively evaluate the performance of this compound, experimental studies are required. Researchers are encouraged to investigate its efficacy in benchmark reactions such as the asymmetric addition of diethylzinc to aldehydes and compare its performance against established catalysts under standardized conditions. Such studies would provide valuable data to the scientific community and contribute to the broader understanding of structure-activity relationships in asymmetric catalysis.

References

A Comparative Analysis of Synthetic Routes for N,N-Dibenzylethanolamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dibenzylethanolamine is a tertiary amine that serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structure, featuring two benzyl groups and a hydroxyethyl group attached to a nitrogen atom, imparts unique properties that make it a versatile building block. The presence of the sterically bulky benzyl groups can direct the regioselectivity of subsequent reactions, while the hydroxyl group offers a site for further functionalization. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal pathway for their specific application. We will delve into the underlying mechanisms, provide detailed experimental protocols, and present a critical evaluation of each method's strengths and weaknesses.

Chapter 1: Direct N,N-Dibenzylation of Ethanolamine with Benzyl Halides

The direct alkylation of ethanolamine with a benzyl halide, typically benzyl chloride, represents the most straightforward conceptual approach to this compound. This method relies on the nucleophilic nature of the primary amine to displace the halide from the benzyl group in a series of SN2 reactions.

Mechanism and Rationale

The synthesis proceeds in two sequential nucleophilic substitution steps. Initially, ethanolamine reacts with one equivalent of benzyl chloride to form the intermediate, N-benzylethanolamine. This secondary amine is then further alkylated by a second equivalent of benzyl chloride to yield the desired tertiary amine, this compound.

A critical aspect of this reaction is the management of the hydrogen chloride (HCl) generated as a byproduct in each step. The HCl will protonate any available amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize the acid. Inorganic bases such as sodium carbonate or calcium carbonate are often employed.[1] The choice of a solid-phase base can simplify workup by allowing for filtration to remove the base and the resulting salt.[1]

The primary challenge of this route is controlling the extent of alkylation. The reactivity of the amines increases with each alkylation (primary < secondary < tertiary), which can lead to over-alkylation and the formation of the quaternary ammonium salt, N,N,N-tribenzyl-2-hydroxyethylammonium chloride, as an undesired byproduct. Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired tertiary amine.

Visualization of Reaction Pathway

Ethanolamine Ethanolamine NBenzylethanolamine N-Benzylethanolamine Ethanolamine->NBenzylethanolamine Sₙ2 Reaction - HCl BenzylChloride1 Benzyl Chloride (1 eq) BenzylChloride1->NBenzylethanolamine Base1 Base (e.g., CaCO₃) Base1->Ethanolamine Neutralizes HCl Product This compound NBenzylethanolamine->Product Sₙ2 Reaction - HCl BenzylChloride2 Benzyl Chloride (1 eq) BenzylChloride2->Product SideProduct Quaternary Ammonium Salt (Over-alkylation) BenzylChloride2->SideProduct Base2 Base (e.g., CaCO₃) Base2->NBenzylethanolamine Neutralizes HCl Product->SideProduct Over-alkylation

Caption: Direct N,N-Dibenzylation of Ethanolamine via sequential SN2 reactions.

Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of N-benzylethanolamine, extended for the dibenzylation product.[1]

  • Reaction Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 300g of ethanolamine and 120g of powdered calcium carbonate.

  • Reagent Addition: Begin stirring and heat the mixture to 60-65°C. Slowly add 253g (2 equivalents) of benzyl chloride dropwise over 4-6 hours, maintaining the temperature at 60-65°C.

  • Reaction Progression: After the addition is complete, increase the temperature to 110-115°C and maintain for 1-2 hours. Monitor the reaction progress by GC to confirm the consumption of benzyl chloride.

  • Workup: Once the reaction is complete, filter the hot mixture to remove calcium carbonate and the calcium chloride byproduct.

  • Purification: The filtrate is subjected to vacuum distillation. First, unreacted ethanolamine is recovered. Then, the fraction distilling at the appropriate temperature for this compound is collected.

Chapter 2: Reductive Amination

Reductive amination is a highly versatile and controllable method for forming C-N bonds.[2] For the synthesis of this compound, this process involves the reaction of ethanolamine with two equivalents of benzaldehyde, which forms imine and enamine intermediates that are subsequently reduced in situ.

Mechanism and Rationale

This one-pot reaction begins with the nucleophilic attack of ethanolamine on the carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an N-benzylimine. A second molecule of benzaldehyde can react with the intermediate N-benzylethanolamine (formed after the first reduction) to generate a tertiary iminium ion.

The key to this process is the choice of reducing agent. A mild reducing agent is required that will selectively reduce the imine/iminium ion in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the protonated imine.[3] Alternatively, catalytic hydrogenation using catalysts like copper chromite can be employed. This method avoids the use of stoichiometric, and potentially toxic, boron-based reducing agents. The reaction is driven to completion by the irreversible reduction of the C=N double bond.

Visualization of Reaction Pathway

Ethanolamine Ethanolamine Hemiaminal1 Hemiaminal Ethanolamine->Hemiaminal1 Benzaldehyde1 Benzaldehyde (1 eq) Benzaldehyde1->Hemiaminal1 Nucleophilic Attack Imine N-Benzylimine Hemiaminal1->Imine - H₂O NBenzylethanolamine N-Benzylethanolamine Imine->NBenzylethanolamine Iminium Iminium Ion NBenzylethanolamine->Iminium Benzaldehyde2 Benzaldehyde (1 eq) Benzaldehyde2->Iminium Forms Iminium Ion - H₂O Product This compound Iminium->Product Reducer Reducing Agent (e.g., H₂/Catalyst) Reducer->Imine Reduction Reducer->Iminium Reduction

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is based on a procedure for the reductive benzylation of ethanolamine using a heterogeneous catalyst.

  • Catalyst Preparation: Use a commercial copper chromite catalyst, which should be reduced by heating in a stream of hydrogen at 300°C for 4 hours prior to use.

  • Reaction Setup: In a high-pressure autoclave, combine ethanolamine (1 equivalent), benzaldehyde (2.1 equivalents), a suitable solvent like benzene (optional), and the pre-reduced copper chromite catalyst.

  • Reaction Execution: Seal the autoclave, flush with nitrogen, and then pressurize with hydrogen to approximately 50 atm. Heat the mixture to 140°C with stirring. Maintain the hydrogen pressure throughout the reaction.

  • Monitoring and Workup: The reaction is typically complete within a few hours. After cooling the autoclave rapidly, the catalyst is removed by centrifugation or filtration.

  • Purification: The product is isolated from the reaction mixture by vacuum distillation.

Chapter 3: N-Alkylation of Dibenzylamine

This synthetic route offers a highly controlled approach by starting with the pre-formed dibenzylamino moiety. The reaction then involves introducing the ethanol group by alkylating dibenzylamine with a suitable two-carbon electrophile.

Mechanism and Rationale

By beginning with dibenzylamine, the issue of over-alkylation that plagues the direct benzylation of ethanolamine is completely avoided. The reaction is a single, clean SN2 alkylation of the secondary amine. Common electrophiles for this purpose include 2-bromoethanol or ethylene carbonate.[4]

Ethylene carbonate is an attractive reagent from a green chemistry perspective. It is less toxic than ethylene oxide or alkyl halides. The reaction with ethylene carbonate proceeds via nucleophilic attack of the dibenzylamine on one of the electrophilic carbonyl carbons, followed by ring-opening and subsequent decarboxylation upon heating to yield the final product. A phase-transfer catalyst like tetraethylammonium iodide can be used to facilitate the reaction.[4]

Visualization of Experimental Workflow

Dibenzylamine Dibenzylamine Mixing Mix Reactants Dibenzylamine->Mixing EthyleneCarbonate Ethylene Carbonate EthyleneCarbonate->Mixing Catalyst Catalyst (e.g., TEAI) Catalyst->Mixing Heating Heat to 140°C (26 hours) Mixing->Heating Dilution Dilute with Ethyl Acetate Heating->Dilution Extraction Extract with 0.5 M NaOH Dilution->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound from Dibenzylamine.

Experimental Protocol

The following protocol is adapted from a procedure reported by ChemicalBook.[4]

  • Reaction Setup: In a reaction flask, mix dibenzylamine (1 equivalent), ethylene carbonate (2 equivalents), and tetraethylammonium iodide (0.33 equivalents) at room temperature.

  • Heating: Heat the mixture to 140°C and stir at this temperature for 26 hours.

  • Workup: After completion, cool the reaction mixture and dilute it with ethyl acetate. Transfer the mixture to a separatory funnel and extract with a 0.5 M sodium hydroxide solution.

  • Extraction and Washing: Wash the separated aqueous phase with ethyl acetate. Combine all organic phases and wash twice with saturated brine.

  • Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2 v/v) to afford pure this compound. A yield of 83% has been reported for this procedure.[4]

Chapter 4: Comparative Analysis and Summary

The choice of a synthetic route depends on several factors, including the desired scale of the reaction, purity requirements, cost and availability of starting materials, and safety considerations. The following table provides a comparative summary of the three routes discussed.

Data Presentation
ParameterRoute 1: Direct BenzylationRoute 2: Reductive AminationRoute 3: From Dibenzylamine
Starting Materials Ethanolamine, Benzyl ChlorideEthanolamine, BenzaldehydeDibenzylamine, Ethylene Carbonate
Key Reagents Base (e.g., CaCO₃)Reducing Agent (H₂/Catalyst or NaBH₃CN)Catalyst (e.g., TEAI)
Number of Steps 1 (one-pot)1 (one-pot)1
Typical Yield (%) 60-75% (potential for lower yield due to side products)70-85%~83%[4]
Purity Issues Over-alkylation (quaternary salt), mono-alkylationPotential for catalyst leaching, unreacted intermediatesHigh purity achievable with chromatography
Reaction Conditions 60-115°C, several hours[1]140°C, high pressure (H₂/cat.)140°C, 26 hours[4]
Reagent Cost Low to MediumMedium (catalyst can be expensive)High (Dibenzylamine is costly)
Safety/Environment Benzyl chloride is a lachrymator.High-pressure hydrogenation requires special equipment. NaBH₃CN is toxic.Ethylene carbonate is relatively safe. Solvents required for chromatography.
Scalability Good, but purification can be challenging on a large scale.Good, especially with heterogeneous catalysts that can be recycled.Best for smaller, high-purity batches due to cost and chromatography.
Expert Insights and Recommendations
  • For Large-Scale Industrial Production: Route 2 (Reductive Amination) with a recyclable heterogeneous catalyst is often the most economically viable and environmentally friendly option. It is a convergent synthesis that generally provides good yields and avoids the use of halogenated compounds.

  • For Small-Scale Laboratory and High-Purity Applications: Route 3 (N-Alkylation of Dibenzylamine) is the superior choice. Although the starting material, dibenzylamine, is more expensive, this method provides excellent control and leads to a cleaner product, often simplifying purification. The reported high yield makes it very attractive for research and development where material cost is less critical than purity and reliability.[4]

  • For General Purpose Synthesis: Route 1 (Direct Benzylation) remains a viable option due to the low cost and ready availability of the starting materials. However, researchers must be prepared to invest effort in optimizing reaction conditions to minimize side-product formation and in performing careful purification to isolate the desired compound.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct chemical pathways. The direct benzylation of ethanolamine offers a simple, albeit potentially messy, route. Reductive amination provides a more elegant and controlled one-pot solution suitable for larger scales. Finally, the alkylation of dibenzylamine stands out as the method of choice for producing high-purity material in a research setting, where control and predictability are paramount. By understanding the mechanistic nuances, practical considerations, and comparative performance of each route, chemists can confidently select and execute the synthesis that best aligns with their scientific and logistical goals.

References

A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: Benchmarking N,N-Dibenzylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular stereochemistry is not merely an academic exercise—it is a fundamental requirement. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The synthesis of single-enantiomer compounds, or enantioselective synthesis, is therefore a cornerstone of modern organic chemistry[1]. One of the most robust and widely studied methods for creating chiral secondary alcohols is the catalytic enantioselective addition of organozinc reagents to prochiral aldehydes[1][2].

The success of this transformation hinges on the selection of a chiral catalyst, typically a metal complex coordinated with a chiral ligand. This ligand orchestrates the spatial arrangement of the reactants at the transition state, favoring the formation of one enantiomer over the other. A vast array of ligands has been developed, with β-amino alcohols emerging as a particularly effective class[3].

This guide provides a technical benchmark of N,N-Dibenzylethanolamine's catalytic performance in a well-established model reaction: the enantioselective addition of diethylzinc to benzaldehyde. We will compare its efficacy against several commercially available and widely cited catalyst systems, providing researchers, scientists, and drug development professionals with objective data to inform their catalyst selection process. Our analysis is grounded in experimental data and established mechanistic principles, offering a clear perspective on the practical application and relative performance of these important chiral auxiliaries.

The Benchmark Reaction: A Litmus Test for Chiral Catalysts

The enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde serves as a standard benchmark for evaluating the effectiveness of chiral catalysts. This reaction produces 1-phenyl-1-propanol, a chiral secondary alcohol. The performance of a catalyst is primarily judged on two metrics:

  • Chemical Yield (%): The efficiency of the conversion of reactants to the desired product.

  • Enantiomeric Excess (e.e., %): A measure of the stereoselectivity of the reaction, indicating the degree to which one enantiomer is formed over the other.

High yield and high enantiomeric excess are the hallmarks of an effective catalyst system for asymmetric synthesis.

Comparative Performance Analysis

The following data summarizes the performance of N,N-Dibenzylamino alcohol against prominent commercial and literature-standard chiral ligands in the asymmetric ethylation of benzaldehyde.

Catalyst / LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (e.e., %)ConfigurationReference
N,N-Dibenzylamino alcohol 2.57893(S)[4]
(-)-DAIB2Not Specified89(S)[5]
TADDOL derivative10>9598(R)[1]
BINOL derivative10-20Highup to 94Not Specified[6]
(1S,2R)-Camphor-derived β-amino alcohol2Highup to 94Not Specified[7]

Note: Reaction conditions such as temperature, solvent, and reaction time can vary between studies and significantly impact results. The data presented provides a comparative snapshot under optimized or representative conditions reported in the literature.

Experimental Workflow & Causality

To ensure the reproducibility and validity of catalytic performance data, a standardized experimental protocol is crucial. The following section details a representative workflow for the benchmark reaction, explaining the rationale behind each step.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Analysis p1 Dry Glassware (Oven-dried) p2 Purge with Inert Gas (Argon or Nitrogen) p1->p2 Ensures anhydrous conditions r1 Add Solvent (e.g., Toluene) p2->r1 r2 Add Chiral Ligand (e.g., this compound) r1->r2 Dissolve ligand r3 Add Benzaldehyde r2->r3 Add substrate r4 Cool Reaction Mixture (e.g., 0°C) r3->r4 Control reactivity r5 Add Diethylzinc Solution (Dropwise) r4->r5 Initiate reaction r6 Stir at Controlled Temperature r5->r6 Allow reaction to proceed w1 Quench Reaction (e.g., Sat. NH₄Cl) r6->w1 Stop reaction w2 Extract with Organic Solvent (e.g., Ethyl Acetate) w1->w2 Isolate product w3 Dry Organic Layer (e.g., Na₂SO₄) w2->w3 Remove water w4 Purify by Chromatography w3->w4 Isolate pure product w5 Determine Yield w4->w5 w6 Determine e.e. (Chiral HPLC or GC) w5->w6

Caption: A generalized experimental workflow for the catalytic enantioselective addition of diethylzinc to benzaldehyde.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific ligands and substrates.

  • Preparation (Anhydrous Conditions):

    • Action: All glassware is thoroughly oven-dried and assembled while hot, then allowed to cool under a stream of dry, inert gas (e.g., argon or nitrogen).

    • Rationale: Organozinc reagents are highly reactive towards water and atmospheric oxygen. The exclusion of moisture is paramount to prevent the decomposition of the diethylzinc reagent and ensure catalytic activity.

  • Reaction Setup:

    • Action: To a round-bottom flask under an inert atmosphere, add the chiral ligand (e.g., this compound, ~2.5 mol%). Dissolve the ligand in a suitable anhydrous solvent, such as toluene.

    • Rationale: The ligand must be fully dissolved to form the active catalytic species in situ. Toluene is a common solvent for this reaction due to its inertness and appropriate temperature range.

    • Action: Add freshly distilled benzaldehyde (1.0 equivalent) to the solution.

    • Action: Cool the reaction mixture to a controlled temperature (e.g., 0 °C) using an ice bath.

    • Rationale: The reaction is exothermic. Lower temperatures often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.

    • Action: Slowly add a solution of diethylzinc in hexane (e.g., 1.0 M solution, ~2.2 equivalents) dropwise via syringe while stirring.

    • Rationale: Diethylzinc is the nucleophilic ethylating agent. It is added slowly to maintain temperature control and ensure a steady reaction rate. An excess is used to ensure complete consumption of the aldehyde.

  • Reaction Monitoring and Work-up:

    • Action: Stir the reaction at the controlled temperature for the specified time (e.g., 48-68 hours)[4]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Action: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Rationale: Quenching protonates the zinc alkoxide product and destroys any remaining diethylzinc in a controlled manner.

    • Action: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Action: Purify the crude product using flash column chromatography on silica gel.

    • Rationale: This step removes the ligand, any unreacted starting material, and byproducts to yield the pure 1-phenyl-1-propanol.

    • Action: Determine the isolated yield by weight.

    • Action: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Rationale: Chiral stationary phases in the chromatography column separate the two enantiomers, allowing for their relative quantification and the calculation of the e.e.

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle for the β-amino alcohol-mediated addition of diethylzinc to an aldehyde is believed to proceed through the formation of a dimeric zinc complex. This organized transition state is the source of the enantioselectivity.

Diagram of the Proposed Catalytic Cycle

G catalyst Chiral Ligand (LOH) + Et₂Zn active_catalyst Active Catalyst [EtZn-OL]₂ catalyst->active_catalyst - EtH substrate_complex Substrate Complex Aldehyde Coordination active_catalyst->substrate_complex + Aldehyde (RCHO) + Et₂Zn product_complex Product Alkoxide Complex substrate_complex->product_complex Ethyl Transfer (Enantioselective Step) product_complex->active_catalyst - Product Alkoxide (R(Et)CHO-ZnEt)

Caption: A simplified representation of the Noyori two-zinc species mechanism for asymmetric addition.

  • Catalyst Formation: The chiral amino alcohol ligand (L*OH) reacts with diethylzinc (Et₂Zn) to eliminate ethane and form a zinc alkoxide intermediate.

  • Active Catalyst: This intermediate dimerizes to form the active catalytic species, a chiral dinuclear zinc complex.

  • Substrate Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dimer. The chiral ligand environment dictates a preferred orientation for this coordination.

  • Enantioselective Ethyl Transfer: An ethyl group from the second zinc atom is transferred to the carbonyl carbon of the aldehyde. This transfer occurs preferentially to one of the two prochiral faces of the aldehyde, dictated by the steric and electronic properties of the chiral ligand. This is the key enantioselectivity-determining step.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is released, and the active dimeric catalyst is regenerated to begin a new cycle.

The bulky N-benzyl groups in this compound play a crucial role in creating a well-defined and sterically hindered chiral pocket around the active zinc center, leading to the observed high levels of enantioselectivity.

Conclusion

The data clearly positions this compound as a highly effective chiral ligand for the enantioselective addition of diethylzinc to aldehydes. It achieves an enantiomeric excess of 93% e.e., which is comparable to, and in some cases surpasses, well-established commercial catalysts like (-)-DAIB under similar conditions. Its performance, coupled with the relative simplicity of its structure, makes it a compelling option for researchers engaged in asymmetric synthesis.

This guide demonstrates that while a wide variety of sophisticated ligands are available, careful evaluation of fundamental structures like this compound can yield highly efficient and selective catalytic systems. The choice of catalyst will always be dependent on the specific substrate and desired outcome, but this benchmark analysis validates this compound as a potent tool in the synthetic chemist's arsenal for the construction of valuable chiral molecules.

References

The Structural Compass: Navigating the Activity Landscape of N,N-Dibenzylethanolamine Analogs as Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry, the N,N-dibenzylethanolamine scaffold presents a compelling starting point for the design of novel muscarinic receptor antagonists. These receptors, pivotal in regulating a multitude of physiological functions mediated by acetylcholine, are key targets in the therapeutic intervention of various disorders, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological conditions.[1][2] The subtle art of molecular modification—the addition, subtraction, or alteration of functional groups—can dramatically influence the affinity and selectivity of these compounds for the five distinct muscarinic receptor subtypes (M1-M5).

This guide provides an in-depth comparison of hypothetical this compound analogs, elucidating the structural activity relationships (SAR) that govern their interaction with muscarinic receptors. By exploring systematic structural modifications, we aim to provide a predictive framework for designing next-generation antagonists with enhanced potency and subtype selectivity. The insights presented herein are grounded in established principles of medicinal chemistry and supported by detailed experimental protocols for the evaluation of these compounds.

The Core Scaffold: this compound

The foundational structure of this compound possesses key pharmacophoric features: a tertiary amine, which is typically protonated at physiological pH and crucial for ionic interactions with the receptor, and two bulky benzyl groups that contribute to hydrophobic interactions within the binding pocket. The ethanolamine moiety provides a hydroxyl group that can participate in hydrogen bonding. Understanding how modifications to each of these regions impact biological activity is the cornerstone of a successful drug design campaign.

Structural Activity Relationship (SAR) of this compound Analogs: A Comparative Analysis

To illustrate the SAR of this class of compounds, we will consider a series of hypothetical analogs with systematic modifications to the core structure. The anticipated effects on muscarinic receptor affinity are based on established principles for other classes of muscarinic antagonists.[3]

Table 1: Hypothetical this compound Analogs and Predicted Muscarinic Receptor Affinity
Analog Modification Predicted M1 Affinity (Ki) Predicted M2 Affinity (Ki) Predicted M3 Affinity (Ki) Rationale for Predicted Activity Change
1 (Parent) This compoundModerateModerateModerateBaseline affinity due to core pharmacophoric features.
2a para-Fluoro substitution on one benzyl ringIncreasedIncreasedIncreasedIntroduction of a small, lipophilic, and electron-withdrawing group can enhance hydrophobic interactions and potentially engage in favorable electrostatic interactions within the binding pocket.
2b para-Chloro substitution on one benzyl ringIncreasedIncreasedIncreasedSimilar to fluoro substitution, the larger chloro group can further enhance hydrophobic interactions.
2c para-Methyl substitution on one benzyl ringIncreasedIncreasedIncreasedThe electron-donating methyl group can enhance π-π stacking interactions with aromatic residues in the receptor.
3a Esterification of the hydroxyl group (Acetyl ester)DecreasedDecreasedDecreasedMasking the hydroxyl group removes a potential hydrogen bond donor, which is often crucial for high-affinity binding.
3b Esterification of the hydroxyl group (Benzoyl ester)Potentially IncreasedPotentially IncreasedPotentially IncreasedThe addition of a bulky, aromatic ester could introduce new, favorable hydrophobic and aromatic interactions, potentially compensating for the loss of the hydrogen bond.
4 Replacement of one benzyl group with a cyclohexyl groupDecreasedDecreasedDecreasedThe loss of aromaticity reduces the potential for π-π stacking interactions, which are often important for affinity.
5 Quaternization of the tertiary amine (N-methyl)IncreasedIncreasedIncreasedA permanent positive charge can strengthen the ionic interaction with the conserved aspartate residue in the binding pocket of muscarinic receptors.

Deciphering the "Why": Causality in Experimental Design

The selection of the modifications in the hypothetical analogs is not arbitrary. Each change is designed to probe a specific interaction with the receptor:

  • Aromatic Substitution (Analogs 2a-c): Introducing substituents on the benzyl rings allows for the exploration of the hydrophobic and electronic requirements of the binding pocket. The Hammett and Hansch parameters of these substituents can be correlated with binding affinity to develop Quantitative Structure-Activity Relationship (QSAR) models.[3]

  • Modification of the Hydroxyl Group (Analogs 3a-b): The ethanolamine hydroxyl group is a key hydrogen bonding motif. Esterification directly tests the importance of this interaction. The differential effect of a small alkyl ester versus a larger aromatic ester can reveal the presence of nearby hydrophobic pockets.

  • Altering the Hydrophobic Moiety (Analog 4): Replacing an aromatic ring with a saturated carbocycle directly probes the significance of aromatic interactions (π-π stacking or cation-π interactions) for receptor affinity.

  • Modifying the Basic Center (Analog 5): The basicity of the tertiary amine is critical for its protonation state. Quaternization creates a permanently charged species, which can enhance the electrostatic interaction with the receptor but may also impact cell permeability and oral bioavailability.

Visualizing the Path to Discovery: Experimental Workflow

The evaluation of novel this compound analogs follows a standardized and rigorous experimental workflow to determine their affinity and functional activity at muscarinic receptors.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment synthesis Synthesis of Analogs purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization membrane_prep Membrane Preparation (Cells expressing M1-M5) characterization->membrane_prep radioligand_assay Radioligand Binding Assay ([3H]NMS) membrane_prep->radioligand_assay data_analysis_binding Ki Determination (Cheng-Prusoff) radioligand_assay->data_analysis_binding calcium_flux Calcium Flux Assay (M1, M3, M5) data_analysis_binding->calcium_flux camp_assay cAMP Assay (M2, M4) data_analysis_binding->camp_assay data_analysis_functional IC50 Determination calcium_flux->data_analysis_functional camp_assay->data_analysis_functional

Caption: A streamlined workflow for the synthesis and pharmacological evaluation of this compound analogs.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key experiments involved in the SAR evaluation of this compound analogs.

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

This protocol is fundamental for determining the binding affinity (Ki) of the synthesized analogs for each of the five muscarinic receptor subtypes.[4]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-methylscopolamine ([³H]NMS) as the radioligand.

  • Atropine for determination of non-specific binding.

  • Synthesized this compound analogs.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

Procedure:

  • Prepare serial dilutions of the test compounds (this compound analogs) in the binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • Test compound or vehicle (for total binding) or atropine (1 µM, for non-specific binding)

    • [³H]NMS (at a concentration close to its Kd)

    • Cell membranes (typically 10-50 µg of protein per well)

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data. Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism Assay (Calcium Flux for M1, M3, M5)

This assay determines the functional potency (IC50) of the antagonists in blocking agonist-induced cellular responses for Gq-coupled receptors.

Materials:

  • CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.

  • Fluo-4 AM or other calcium-sensitive fluorescent dye.

  • Carbachol or acetylcholine as the agonist.

  • Synthesized this compound analogs.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the antagonist compounds.

  • Pre-incubate the cells with the antagonists or vehicle for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of the agonist (typically the EC80) and measure the change in fluorescence over time.

  • Data Analysis: Determine the inhibitory effect of the antagonist at each concentration. Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Core Relationship: A General SAR Model

The following diagram illustrates the key structural features of the this compound scaffold and the impact of their modification on muscarinic receptor antagonism.

SAR_model cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications & Their Impact scaffold N N+ C1 CH2 N->C1 Benzyl1 Benzyl 1 N->Benzyl1 Benzyl2 Benzyl 2 N->Benzyl2 C2 CH2 C1->C2 OH OH C2->OH mod_amine Quaternization of Amine: Increases affinity (stronger ionic bond) mod_amine->N mod_benzyl Aromatic Substitution: Modulates hydrophobic/electronic interactions mod_benzyl->Benzyl1 mod_benzyl->Benzyl2 mod_hydroxyl Esterification of Hydroxyl: Probes hydrogen bonding importance mod_hydroxyl->OH

Caption: Key structural modification points on the this compound scaffold for SAR studies.

Conclusion: A Roadmap for Rational Drug Design

The structural activity relationship of this compound analogs provides a clear roadmap for the rational design of novel muscarinic receptor antagonists. By systematically modifying the core scaffold and evaluating the resulting changes in binding affinity and functional activity, researchers can fine-tune the pharmacological profile of these compounds. The interplay between the tertiary amine, the hydrophobic benzyl groups, and the hydrogen-bonding hydroxyl moiety dictates the interaction with the receptor. A thorough understanding of these relationships, coupled with rigorous experimental validation, is paramount to the development of selective and potent therapeutics targeting the muscarinic receptor family. This guide serves as a foundational resource for scientists and drug development professionals embarking on this challenging yet rewarding endeavor.

References

A Senior Application Scientist's Guide to the Purity Analysis of N,N-Dibenzylethanolamine from Different Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not just a matter of quality control; it is a cornerstone of experimental reproducibility, safety, and the ultimate success of a therapeutic candidate. N,N-Dibenzylethanolamine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals, is no exception.[1][2] Variations in purity from different commercial suppliers can introduce unforeseen variables into sensitive synthetic pathways, potentially compromising yield, generating difficult-to-remove impurities, and impacting the toxicological profile of the final compound.

This guide provides an in-depth, technically-grounded framework for the comprehensive purity analysis of this compound. Moving beyond a simple checklist of tests, we will delve into the rationale behind a multi-modal analytical approach, offering field-proven insights and detailed experimental protocols to empower you to make informed decisions when selecting a supplier.

The Landscape of Impurities: Understanding the "Why" Behind the Analysis

A robust purity analysis begins with an understanding of the potential impurities that may be present. These are often remnants of the synthetic route used to manufacture this compound. A common industrial synthesis involves the N-alkylation of an ethanolamine derivative.[3] For instance, the reaction of dibenzylamine with ethylene carbonate is a documented method.[4]

Given these synthetic pathways, a range of potential impurities can be anticipated:

  • Starting Materials: Unreacted dibenzylamine or mono-benzylated ethanolamine derivatives.

  • By-products: Products of side reactions, such as over-alkylation or degradation products.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction and purification steps.

  • Water: The presence of water can affect the stability and reactivity of the material.[5][6]

The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances, which serve as a critical reference for setting acceptance criteria.[7][8][9][10][11]

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment of this compound necessitates a combination of chromatographic and spectroscopic methods, each providing a unique piece of the puzzle.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.

Purity Analysis Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Purity cluster_2 Structural Confirmation & Impurity ID cluster_3 Specific Tests cluster_4 Final Evaluation Sample_Receipt Sample Receipt & Visual Inspection HPLC HPLC-UV (Related Substances) Sample_Receipt->HPLC GC GC-FID/MS (Volatile Impurities) Sample_Receipt->GC NMR NMR Spectroscopy (¹H, ¹³C) Sample_Receipt->NMR KF Karl Fischer Titration (Water Content) Sample_Receipt->KF Headspace_GC Headspace GC (Residual Solvents) Sample_Receipt->Headspace_GC Data_Review Data Review & Comparison HPLC->Data_Review GC->Data_Review MS Mass Spectrometry (Molecular Weight) NMR->MS MS->Data_Review KF->Data_Review Headspace_GC->Data_Review Supplier_Qualification Supplier Qualification Data_Review->Supplier_Qualification

Caption: A comprehensive workflow for the purity analysis of this compound.

Chromatographic Purity: The Workhorse of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for separating and quantifying impurities.

  • HPLC with UV Detection (HPLC-UV): This is the primary technique for detecting non-volatile organic impurities. A reverse-phase C18 column is typically effective for separating this compound from its less polar and more polar impurities.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS): GC is ideal for analyzing volatile impurities and can also be used for the primary analyte, sometimes after derivatization to improve its chromatographic properties.[12][13] Coupling with a mass spectrometer allows for the identification of unknown peaks.

Structural Confirmation and Impurity Identification: Beyond the Peaks

While chromatography quantifies impurities, spectroscopy confirms the identity of the main component and helps to elucidate the structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound.[14][15][16][17] The chemical shifts and coupling patterns provide a unique fingerprint of the molecule. Any significant unassigned signals may indicate the presence of impurities.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering definitive confirmation of its identity.[18] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities.

Residual Solvents and Water Content: The Hidden Variables
  • Headspace GC: This technique is the gold standard for the analysis of residual solvents, which are common process-related impurities.

  • Karl Fischer Titration: This is a highly accurate and specific method for determining the water content in a sample.[5][6][19][20][21] Excess moisture can be detrimental to many chemical reactions and can also indicate improper storage or handling.

Comparative Analysis: A Hypothetical Case Study

To illustrate how to interpret and compare data from different suppliers, consider the following hypothetical results for this compound from three commercial sources.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance Colorless to pale yellow liquidPale yellow liquidYellow liquidColorless to pale yellow liquid
Purity by HPLC (% Area) 99.8%99.2%98.5%≥ 99.0%
Highest Individual Impurity by HPLC (% Area) 0.08%0.3% (Unidentified)0.7% (Dibenzylamine)≤ 0.1%
Total Impurities by HPLC (% Area) 0.2%0.8%1.5%≤ 1.0%
Water Content (Karl Fischer) 0.05%0.2%0.5%≤ 0.1%
Residual Solvents (Headspace GC) Toluene: 50 ppmToluene: 500 ppmToluene: 1500 ppmToluene: ≤ 890 ppm
¹H NMR Conforms to structureConforms to structureConforms, with minor unidentified signalsConforms to structure

Interpretation:

  • Supplier A provides the highest quality material, meeting all acceptance criteria with a high purity profile and low levels of impurities and water.

  • Supplier B meets the overall purity specification, but a significant unidentified impurity is present, which would require further investigation to assess its potential impact. The water content is also higher than the desired limit.

  • Supplier C provides material with a lower purity and a significant amount of the starting material, dibenzylamine. The water content and residual solvent levels are also elevated. This material may be suitable for less sensitive applications but would be a high risk in a pharmaceutical context.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Purity Determination by HPLC-UV
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.5 mg/mL.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 2.0.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate the percentage area of each impurity relative to the total area of all peaks.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and compare the chemical shifts and coupling constants to a reference spectrum or literature data. The expected chemical shifts for this compound in CDCl₃ are approximately:

    • δ 7.2-7.4 (m, 10H, Ar-H)

    • δ 3.6 (s, 4H, Ar-CH₂-)

    • δ 3.5 (t, 2H, -CH₂-OH)

    • δ 2.6 (t, 2H, -N-CH₂-)

    • δ 2.0 (br s, 1H, -OH)

Protocol 3: Water Content by Volumetric Karl Fischer Titration
  • Instrumentation: Volumetric Karl Fischer titrator.

  • Reagent: Commercially available one-component or two-component Karl Fischer reagent.

  • Solvent: Anhydrous methanol or a specialized Karl Fischer solvent.

  • Standardization: Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

  • Sample Preparation: Accurately weigh a suitable amount of this compound (typically 0.1-0.5 g, depending on the expected water content) and add it to the titration vessel.

  • Titration: Start the titration and record the volume of titrant required to reach the endpoint.

  • Calculation: The instrument software will typically calculate the water content automatically. The calculation is based on the following formula:

    • Water (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100

Conclusion & Recommendations

The purity of this compound is a critical parameter that can significantly influence the outcome of research and development projects. A comprehensive analytical approach, combining chromatographic and spectroscopic techniques, is essential for a thorough evaluation of material from different commercial suppliers.

  • Always request a Certificate of Analysis (CoA) from the supplier. However, do not rely solely on the CoA; perform your own in-house testing to verify the quality of the material.

  • For critical applications, qualify multiple suppliers. This will provide a backup source and allow for a comparative assessment of material quality.

  • Establish clear and scientifically justified acceptance criteria for purity and impurity levels. These should be based on the requirements of your specific application and informed by regulatory guidelines such as those from the ICH.

  • Maintain a library of analytical data for each batch of material received. This will help to track any variations in quality over time and from batch to batch.

By implementing a rigorous and well-documented purity analysis program, you can mitigate the risks associated with raw material variability and ensure the integrity and reproducibility of your scientific work.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N,N-Dibenzylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount to ensuring a safe and productive laboratory environment. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with N,N-Dibenzylethanolamine. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects you, your colleagues, and your groundbreaking research.

Understanding the Risks: The Chemical Profile of this compound

This compound is a substituted ethanolamine with a unique set of properties that demand careful consideration. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation, Category 1B: Causes severe skin burns and eye damage.[1][2]

  • Hazardous to the Aquatic Environment, Acute Hazard, Category 1: Very toxic to aquatic life.[1][2]

The signal word for this chemical is "Danger," underscoring the serious nature of the risks involved.[1][2] These classifications are the foundation upon which we build our PPE strategy. The primary routes of exposure are through skin and eye contact, ingestion, and inhalation of aerosols or mists.[3]

The Core of Protection: A Multi-Layered PPE Approach

A comprehensive PPE strategy for this compound is not a one-size-fits-all solution. The selection of appropriate PPE is contingent on the specific procedure being performed and the potential for exposure. The following sections detail the essential PPE components and the rationale behind their use.

Hand Protection: The First Line of Defense

Given that this compound causes severe skin burns, selecting the right gloves is critical.[1][2] The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate hand protection for employees exposed to chemical hazards.[4]

  • Glove Thickness: A minimum thickness of 4-8 mils is recommended for routine handling. For tasks with a higher risk of splashing or prolonged contact, heavier-duty gloves with a thickness of 8 mils or greater should be used.

  • Double Gloving: For procedures involving larger quantities or a higher risk of splashes, double gloving provides an additional layer of protection. This practice allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Gloves should be changed regularly, at a minimum every 30 to 60 minutes, and immediately if contamination is suspected.[5]

Eye and Face Protection: Shielding Against Irreversible Damage

The potential for severe eye damage from this compound necessitates robust eye and face protection.[1][2]

  • Safety Glasses with Side Shields: For low-volume, low-splash-risk procedures, chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.

  • Chemical Splash Goggles: When there is a moderate risk of splashing, chemical splash goggles that provide a complete seal around the eyes are essential.

  • Face Shield: For high-volume work, or any procedure where there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles. The face shield protects the entire face from splashes and should be considered mandatory when handling open containers of this compound.

Body Protection: Preventing Skin Contact

To prevent skin contact and burns, appropriate body protection is crucial.[6]

  • Laboratory Coat: A standard, flame-resistant laboratory coat is the minimum requirement for handling small quantities of this compound in a controlled setting.

  • Chemical-Resistant Apron: When handling larger volumes or when there is a risk of significant splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Coveralls: For extensive handling or in the event of a spill, disposable chemical-resistant coveralls may be necessary to provide full-body protection.

Respiratory Protection: Safeguarding Against Inhalation

While this compound is not highly volatile, the potential for generating aerosols or mists, particularly during heating or agitation, requires consideration of respiratory protection.

  • Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls, such as a certified chemical fume hood. All work with this compound should be conducted in a well-ventilated area, preferably within a fume hood.

  • Respirator Selection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended. For situations with potential for particulates, a combination OV/P95 or OV/P100 cartridge should be used.[7] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).

Operational Plans: Safe Handling from Start to Finish

A proactive approach to safety involves not only selecting the right PPE but also implementing clear, step-by-step procedures for its use.

Donning and Doffing PPE: A Critical Procedure

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Coveralls: Don the appropriate body protection first.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Ensure a secure and comfortable fit.

  • Gloves: Pull gloves on, ensuring the cuffs of the gown are tucked inside. If double gloving, don the inner pair first, followed by the outer pair.

Doffing Sequence (to minimize contamination):

  • Gloves (Outer Pair): If double gloved, remove the outer pair first using a glove-to-glove technique.

  • Gown/Coveralls and Gloves (Inner Pair): Remove the gown or coveralls by rolling it down and away from the body. As you remove the gown, peel off the inner pair of gloves, turning them inside out.

  • Face Shield/Goggles: Remove from the back of the head.

  • Respirator: Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action & Disposal Start Start: Handling This compound Assess_Task Assess Task: - Quantity - Splash Potential - Aerosol Generation Start->Assess_Task Hand_Protection Hand Protection: - Nitrile/Neoprene Gloves - Consider Double Gloving Assess_Task->Hand_Protection Skin Contact Risk Eye_Protection Eye/Face Protection: - Goggles (minimum) - Face Shield (if splash risk) Assess_Task->Eye_Protection Splash/Aerosol Risk Body_Protection Body Protection: - Lab Coat - Chemical-Resistant Apron Assess_Task->Body_Protection Splash/Contact Risk Respiratory_Protection Respiratory Protection: - Work in Fume Hood - NIOSH-approved Respirator (if needed) Assess_Task->Respiratory_Protection Inhalation Risk Proceed Proceed with Task Hand_Protection->Proceed Eye_Protection->Proceed Body_Protection->Proceed Respiratory_Protection->Proceed Disposal Dispose of PPE in Designated Waste Proceed->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dibenzylethanolamine
Reactant of Route 2
Reactant of Route 2
N,N-Dibenzylethanolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.